Product packaging for Basolite F300(Cat. No.:)

Basolite F300

Cat. No.: B12053979
M. Wt: 265.98 g/mol
InChI Key: JTHJPGYVFWJIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Basolite F300 is a useful research compound. Its molecular formula is C9H6FeO6 and its molecular weight is 265.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FeO6 B12053979 Basolite F300

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6FeO6

Molecular Weight

265.98 g/mol

IUPAC Name

benzene-1,3,5-tricarboxylic acid;iron

InChI

InChI=1S/C9H6O6.Fe/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11)(H,12,13)(H,14,15);

InChI Key

JTHJPGYVFWJIQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.[Fe]

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Basolite F300

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basolite F300 is a commercial metal-organic framework (MOF) produced by BASF. It is an iron-based coordination polymer with the empirical formula C₉H₃FeO₆, derived from ferric iron centers and 1,3,5-benzenetricarboxylate (BTC) as the organic linker.[1][2][3][4] This material is noted for its high porosity and catalytic activity, making it a subject of interest in various fields, including gas storage, separation, and heterogeneous catalysis.[1][5] Unlike many crystalline MOFs, this compound is often described as having a semi-amorphous or disordered structure, which significantly influences its physicochemical properties and characterization.[6] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental methodologies for its characterization, and logical workflows for these analyses.

General and Structural Properties

This compound is a solid material, typically in powder form.[7] Its structure is composed of oxo-centered trimers of iron(III) octahedra interconnected by the trimesate anions.[1][5] This arrangement forms a hybrid supertetrahedral framework.[1][5] However, extensive characterization has revealed that this compound possesses a low degree of crystallinity, with a structure that is more disordered compared to its crystalline analogue, MIL-100(Fe).[6]

PropertyValue
Chemical Name Iron 1,3,5-benzenetricarboxylate
Synonyms Fe-BTC, Basolite® F300
CAS Number 1195763-37-1
Empirical Formula C₉H₃FeO₆
Molecular Weight 262.96 g/mol
Appearance Solid powder

Textural and Thermal Properties

The textural properties of this compound, such as its surface area and pore volume, are critical for its applications in adsorption and catalysis. These properties are typically determined through gas physisorption analysis. The thermal stability, another key parameter, is commonly assessed using thermogravimetric analysis.

PropertyValue RangeNotes
BET Surface Area 120 - 190 m²/g to 1300 - 1600 m²/gThe wide range in reported values is attributed to the semi-amorphous nature of the material and variations in synthesis and activation procedures.[1][5][7][8]
Bulk Density 0.16 - 0.35 g/cm³[1][7]
Pore Characteristics Mesoporous nature with smaller mesoporesThe average pore width is reported to be in the range of 2-50 nm.[8]
Thermal Decomposition Decomposes at approximately 300°CThe thermal stability is a crucial factor for its application in catalysis at elevated temperatures.[8]

Experimental Protocols

Brunauer-Emmett-Teller (BET) Surface Area Analysis

Objective: To determine the specific surface area, pore volume, and pore size distribution of this compound.

Methodology: The analysis is performed using nitrogen physisorption at 77 K.

Protocol:

  • Degassing: A known mass of the this compound sample is degassed under vacuum at an elevated temperature (typically 120-150°C) for several hours to remove any adsorbed moisture and solvent molecules from the pores.

  • Analysis: The degassed sample is then transferred to the analysis port of a gas sorption analyzer.

  • Isotherm Measurement: Nitrogen gas is introduced into the sample tube in controlled increments at liquid nitrogen temperature (77 K). The amount of adsorbed gas at each relative pressure (P/P₀) point is measured, generating an adsorption-desorption isotherm.

  • Data Analysis: The BET equation is applied to the adsorption data in the relative pressure range of approximately 0.05 to 0.3 to calculate the monolayer capacity and subsequently the specific surface area. Pore volume and pore size distribution can be determined from the desorption branch of the isotherm using methods such as the Barrett-Joyner-Halenda (BJH) analysis.

BET_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results Sample This compound Sample Degassing Degassing under Vacuum (120-150°C) Sample->Degassing Analysis N₂ Physisorption at 77 K Degassing->Analysis Isotherm Generate Adsorption/ Desorption Isotherm Analysis->Isotherm BET_Calc BET Calculation (P/P₀ = 0.05-0.3) Isotherm->BET_Calc BJH_Calc BJH Analysis Isotherm->BJH_Calc SurfaceArea Specific Surface Area BET_Calc->SurfaceArea PoreVolume Pore Volume & Size BJH_Calc->PoreVolume PXRD_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Processing & Analysis cluster_results Results Sample This compound Powder Mounting Mount on Sample Holder Sample->Mounting Irradiation Irradiate with X-rays (Cu Kα) Mounting->Irradiation Detection Detect Diffracted X-rays Irradiation->Detection Diffractogram Generate Diffractogram (Intensity vs. 2θ) Detection->Diffractogram Analysis Analyze Peak Positions and Broadening Diffractogram->Analysis Crystallinity Assess Crystallinity (Semi-amorphous) Analysis->Crystallinity Phase Determine Phase Purity Analysis->Phase TGA_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results Sample This compound Sample Weighing Accurately Weigh Sample Sample->Weighing Heating Heat at Constant Rate (e.g., 10 °C/min) Weighing->Heating Atmosphere Controlled Atmosphere (N₂ or Air) TG_Curve Record Mass vs. Temperature Heating->TG_Curve Analysis Analyze Mass Loss Steps TG_Curve->Analysis Stability Thermal Stability Analysis->Stability Decomposition Decomposition Profile Analysis->Decomposition

References

An In-depth Technical Guide to the Structural Analysis and Characterization of Basolite F300

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basolite F300 is a commercial iron-based metal-organic framework (MOF) that has garnered significant attention in various scientific and industrial fields, including gas storage, catalysis, and drug delivery.[1] Composed of iron(III) centers and 1,3,5-benzenetricarboxylate (BTC) linkers, its formal chemical name is iron benzene-1,3,5-tricarboxylate.[2][3] A key characteristic of this compound is its semi-amorphous or low-crystalline nature, which distinguishes it from its more crystalline counterpart, MIL-100(Fe).[4][5] Despite its disordered long-range structure, this compound exhibits a well-defined local structure, which is believed to be a key factor in its unique properties and high performance in various applications.[2][6] This technical guide provides a comprehensive overview of the structural analysis and characterization of this compound, detailing the experimental protocols for key analytical techniques and presenting a summary of its structural and physical properties.

Structural and Physical Properties

The structural and physical properties of this compound have been investigated using a variety of techniques. A summary of the key quantitative data is presented in the table below. It is important to note that some of these properties, particularly the BET surface area, can exhibit a wide range of values depending on the specific batch and the activation procedure used.

PropertyValueReferences
Chemical Formula C₉H₃FeO₆[2]
BET Surface Area 685 - 1600 m²/g[6][7][8]
Pore Dimension ~22 Å[2]
Bulk Density 0.16 - 0.35 g/cm³[9]
Iron Oxidation State +3[2]

Experimental Protocols

A thorough characterization of this compound involves a suite of analytical techniques to probe its structure, morphology, porosity, and thermal stability. The following sections detail the typical experimental protocols for the most common characterization methods.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for assessing the crystallinity of this compound. Due to its semi-amorphous nature, the PXRD pattern of this compound does not exhibit the sharp, well-defined peaks characteristic of highly crystalline materials. Instead, it typically shows broad humps, with a notable broad peak around 2θ = 11°.[4]

Methodology:

  • Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder. The surface of the sample should be flat and level with the holder's surface.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

  • Data Collection:

    • 2θ Range: 5° to 50°

    • Scan Speed: 1-2°/min

    • Step Size: 0.02°

  • Data Analysis: The resulting diffractogram is analyzed to identify the characteristic broad peaks of this compound and to assess the absence of sharp peaks that would indicate the presence of crystalline impurities.

Scanning Electron Microscopy (SEM)

SEM is employed to visualize the morphology and particle size of this compound. Images typically reveal agglomerates of irregular, nano-sized particles.[10][11]

Methodology:

  • Sample Preparation:

    • A small amount of this compound powder is dispersed onto a carbon adhesive tab mounted on an aluminum SEM stub.

    • Excess powder is removed by gently tapping the stub or using a jet of compressed air to ensure a monolayer of particles.

    • For non-conductive samples like MOFs, a thin layer of a conductive material (e.g., gold, platinum, or carbon) is sputtered onto the sample to prevent charging under the electron beam. A coating thickness of 5-10 nm is typically sufficient.[12][13]

  • Imaging:

    • The prepared stub is placed in the SEM chamber and a high vacuum is applied.

    • An accelerating voltage of 5-15 kV is typically used for imaging.

    • Images are captured at various magnifications to observe the overall morphology and individual particle shapes and sizes.

Brunauer-Emmett-Teller (BET) Analysis for Surface Area Determination

Nitrogen physisorption at 77 K is the standard method for determining the specific surface area and porosity of this compound. The resulting isotherm is typically of Type I, characteristic of microporous materials.[14][15]

Methodology:

  • Sample Preparation (Degassing):

    • Approximately 50-100 mg of the this compound sample is weighed into a sample tube.

    • The sample is degassed under vacuum at a temperature of 150-200 °C for at least 4 hours to remove any adsorbed guest molecules, such as water and solvents, from the pores.[16][17]

  • Analysis:

    • The degassed sample tube is transferred to the analysis port of the gas adsorption analyzer.

    • A nitrogen adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature).

  • Data Analysis:

    • The specific surface area is calculated from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 using the BET equation.

    • Pore size distribution can be determined using methods such as Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH).

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of this compound and to determine the temperature at which the framework starts to decompose.

Methodology:

  • Sample Preparation: A small amount of the this compound sample (5-10 mg) is placed in a TGA pan (typically alumina (B75360) or platinum).

  • Analysis:

    • The sample is heated from room temperature to approximately 800 °C at a constant heating rate, typically 10 °C/min.[18]

    • The analysis is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Data Analysis: The TGA curve plots the sample weight as a function of temperature. The initial weight loss is typically attributed to the removal of adsorbed solvent molecules, while a significant weight loss at higher temperatures indicates the decomposition of the organic linker and the collapse of the framework.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is used to identify the functional groups present in this compound and to confirm the coordination of the carboxylate groups of the BTC linker to the iron centers.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: A small amount of this compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the powder is placed directly on the ATR crystal.

  • Analysis: The FT-IR spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands of the carboxylate groups (symmetric and asymmetric stretches) and the aromatic C-H and C=C bonds of the BTC linker. The positions of the carboxylate bands can provide information about the coordination mode to the iron centers.[7][19][20]

Visualizations

Structural Model of this compound

The fundamental building block of this compound is believed to be an oxo-centered trimer of iron(III) octahedra, where the iron centers are bridged by the carboxylate groups of the 1,3,5-benzenetricarboxylate (BTC) linkers. This local structure is similar to that found in the crystalline MOF, MIL-100(Fe).[2][6] The semi-amorphous nature of this compound arises from the disordered long-range arrangement of these building blocks.

Simplified 2D representation of the local structure of this compound.
Characterization Workflow for this compound

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

G cluster_synthesis Material Synthesis/Acquisition cluster_characterization Structural and Physical Characterization cluster_primary Primary Characterization cluster_secondary Secondary Characterization cluster_application Application Testing start This compound Sample PXRD PXRD (Crystallinity) start->PXRD SEM SEM (Morphology) start->SEM BET BET (Surface Area, Porosity) PXRD->BET SEM->BET TGA TGA (Thermal Stability) BET->TGA FTIR FT-IR (Functional Groups) BET->FTIR drug_delivery Drug Delivery BET->drug_delivery gas_storage Gas Storage BET->gas_storage catalysis Catalysis TGA->catalysis FTIR->catalysis

References

Introduction: Demystifying the Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Basolite F300 and MIL-100(Fe) for Researchers

In the field of metal-organic frameworks (MOFs), precise nomenclature is critical for reproducible research. Two frequently encountered iron-based MOFs are this compound and MIL-100(Fe). While both are composed of iron ions and 1,3,5-benzenetricarboxylate (BTC) linkers, they are not identical.[1][2][3] This guide elucidates the core distinctions between them.

This compound is the commercial trade name for an iron trimesate (Fe-BTC) MOF produced and marketed by BASF.[4][5][6] It is often characterized by its poor crystallinity or semi-amorphous nature, and its precise structure is not fully defined.[1][2][4] In contrast, MIL-100(Fe) (MIL stands for Materials of Institut Lavoisier) refers to a specific, well-defined crystalline structure.[1][2] Therefore, this compound can be considered a commercially available, structurally less-ordered analogue of the crystalline MIL-100(Fe).[7] This difference in crystallinity and the presence of structural defects significantly impacts their properties and catalytic performance.[1][2]

Nomenclature cluster_precursors Core Components cluster_products Resulting MOFs cluster_mil_attr MIL-100(Fe) Attributes cluster_f300_attr This compound Attributes Fe Fe(III) Ions MIL100 MIL-100(Fe) Fe->MIL100 F300 This compound Fe->F300 BTC 1,3,5-Benzenetricarboxylate (BTC) BTC->MIL100 BTC->F300 mil_attr1 Well-defined Crystalline Structure MIL100->mil_attr1 mil_attr2 Research Designation MIL100->mil_attr2 f300_attr1 Poorly Crystalline / Amorphous F300->f300_attr1 f300_attr2 Commercial Product (BASF) F300->f300_attr2

Caption: Relationship between core components and the resulting MOFs.

Comparative Physicochemical Properties

The structural differences between this compound and MIL-100(Fe) lead to variations in their physical and chemical properties. MIL-100(Fe), with its crystalline nature, generally exhibits a higher surface area and more defined porosity. The properties of this compound can vary, with different reported values for surface area depending on the batch and characterization method.[8][9]

PropertyThis compoundMIL-100(Fe)
Synonyms Fe-BTC, Iron trimesateIron(III) trimesate
Crystallinity Poorly crystalline, semi-amorphous[1][2][4]High, well-defined crystalline structure[1][2][3]
BET Surface Area 120 - 1600 m²/g (values vary significantly across suppliers and literature)[5][8]Typically >1500 m²/g, can exceed 1750 m²/g[10][11]
Bulk Density 0.16 - 0.35 g/cm³[5][12]Not typically reported (powder density varies by synthesis)
Particle Size Not specified, depends on manufacturing50 - 200 nm, controllable via synthesis conditions[11][13]
Key Characteristic Commercial availability, presence of structural defects[1]High porosity, high stability, well-defined active sites[1]

Experimental Protocols

The synthesis route is a defining difference between obtaining the highly crystalline MIL-100(Fe) and an amorphous Fe-BTC similar to this compound.

Synthesis of Crystalline MIL-100(Fe)

Multiple methods exist to synthesize crystalline MIL-100(Fe). Hydrothermal synthesis is common, often requiring high temperatures and sometimes mineralizing agents like hydrofluoric acid (HF) to promote crystallization.[4][14] However, greener, HF-free methods at lower temperatures have also been developed.[13][14]

Example Protocol: Low-Temperature, HF-Free Synthesis[13]

  • Mixing Reagents: In a 50 mL two-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine Ferric Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O, 10 mmol) and 1,3,5-Benzenetricarboxylic acid (H₃BTC, 9 mmol).

  • Solvent Addition: Add 30 mL of deionized water to the flask.

  • Reaction: Heat the mixture to 95 °C and maintain for 12 hours with stirring.

  • Purification: After cooling to room temperature, the resulting powder is washed. While the specific washing procedure can vary, it typically involves sequential washing with deionized water and ethanol (B145695) to remove unreacted precursors.

  • Drying: The final product is dried, for instance, at 80 °C overnight.[4]

Synthesis of this compound-like Amorphous Fe-BTC

A semi-amorphous Fe-BTC, similar in characteristics to this compound, can be prepared at room temperature.[15]

Example Protocol: Room Temperature Synthesis[15]

  • Prepare Solution 1 (Linker): Dissolve 0.263 g of trimesic acid (H₃BTC) in 10.150 g of a 1 M NaOH aqueous solution. This creates a basic solution (pH ~11).

  • Prepare Solution 2 (Metal): Dissolve 0.508 g of ferric chloride hexahydrate (FeCl₃·6H₂O) in 10 g of deionized water. This creates an acidic solution (pH ~1.8).

  • Precipitation: Mix Solution 1 and Solution 2. A solid will form instantaneously.

  • Washing & Drying: The resulting solid is washed and dried at room temperature.

Material Characterization Workflow

Following synthesis, a standard set of characterization techniques is employed to verify the material's properties.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_properties Derived Properties Precursors Precursors (Fe Salt + BTC) Reaction Reaction (e.g., Hydrothermal) Precursors->Reaction Purification Washing & Drying Reaction->Purification MOF Synthesized MOF Purification->MOF XRD Powder XRD MOF->XRD N2 N2 Adsorption MOF->N2 TGA TGA MOF->TGA SEM SEM / TEM MOF->SEM Prop_XRD Crystallinity & Phase Purity XRD->Prop_XRD Prop_N2 Surface Area & Pore Volume N2->Prop_N2 Prop_TGA Thermal Stability TGA->Prop_TGA Prop_SEM Morphology & Particle Size SEM->Prop_SEM

Caption: Generalized workflow for MOF synthesis and characterization.

Comparative Performance in Catalysis

The structural differences between this compound and MIL-100(Fe) directly influence their catalytic activity. Direct comparative studies have shown that one is not universally better than the other; their performance is reaction-dependent.[1][2][3]

  • Lewis Acid Catalysis: For reactions requiring strong Lewis acid sites, such as acetalization or ring-opening of epoxides, This compound often performs better.[1][2][3] This enhanced performance is attributed to the presence of structural defects and extra Brønsted acid sites that are not as prevalent in the highly crystalline MIL-100(Fe).[1][2]

  • Oxidation Reactions: For oxidation reactions, MIL-100(Fe) is typically the preferred catalyst.[1][2][3] Its well-defined structure provides a more stable framework and facilitates easier redox behavior (Fe³⁺ to Fe²⁺), which is crucial for these types of transformations.[1][2]

This creates a clear decision-making framework for researchers when selecting a catalyst.

Catalyst_Selection Start What is the reaction type? Lewis Lewis Acid Catalysis (e.g., Acetalization) Start->Lewis Oxidation Oxidation Reaction Start->Oxidation F300 Select this compound Lewis->F300 MIL100 Select MIL-100(Fe) Oxidation->MIL100 Reason_F300 Reason: Higher activity due to structural defects and Brønsted acid sites. F300->Reason_F300 Reason_MIL100 Reason: Preferred for its structural stability and easier Fe(III)/Fe(II) redox behavior. MIL100->Reason_MIL100

Caption: Logical workflow for catalyst selection based on reaction type.

Conclusion for Researchers

The choice between this compound and synthesizing MIL-100(Fe) is a trade-off between convenience, cost, and desired structural properties.

  • This compound offers a readily available, off-the-shelf option suitable for applications where high crystallinity is not essential, and may even be advantageous, such as in certain Lewis acid-catalyzed reactions.

  • MIL-100(Fe) , synthesized in the lab, provides a highly porous, crystalline material with well-defined properties. This makes it ideal for fundamental studies, applications requiring high surface area like gas storage or drug delivery, and oxidation catalysis where structural integrity and redox properties are paramount.

For professionals in drug development, the high surface area and tunable, uniform porosity of crystalline MIL-100(Fe) make it a more predictable and controllable platform for drug loading and release studies compared to its amorphous counterpart. Understanding the fundamental differences in nomenclature, structure, and performance is key to selecting the appropriate material to achieve specific research and development goals.

References

Basolite F300: A Technical Guide to its Core Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basolite F300, an iron-based metal-organic framework (MOF), has emerged as a significant material in scientific research due to its high porosity, large surface area, and the presence of accessible Lewis acid sites.[1] This technical guide provides an in-depth overview of the key applications of this compound, with a focus on catalysis, gas storage and separation, and its emerging role in energy storage and drug delivery. The information presented herein is intended to equip researchers with the necessary details to understand and potentially implement this compound in their own work. While the precise crystal structure of the commercially available this compound remains complex and is described as semi-amorphous, it is known to be an iron(III) trimesate (Fe-BTC) material.[2][3]

Physicochemical Properties of this compound

This compound is characterized by several key physical and chemical properties that underpin its utility in various applications. A summary of these properties is presented in the table below. It is important to note that reported values can vary between studies, likely due to differences in synthesis batches and activation procedures.[2][4]

PropertyReported Value(s)Reference(s)
Chemical Formula C9H3FeO6[2]
BET Surface Area 685 - 1600 m²/g[2][4]
Pore Volume ~0.5 - 0.8 cm³/g[4]
Bulk Density 0.16 - 0.35 g/cm³[4]
Particle Size ~1 - 10 µm[4]

Key Applications and Experimental Protocols

Catalysis

This compound is a highly effective heterogeneous catalyst, primarily owing to the presence of coordinatively unsaturated iron(III) sites that act as Lewis acid centers.[1] It has been successfully employed in a variety of organic transformations.

This compound excels as a catalyst for reactions requiring strong Lewis acid sites.

Experimental Protocol: Acetalization of Aldehydes

This protocol describes a typical procedure for the acetalization of an aldehyde using this compound as the catalyst.

Activation of this compound:

  • Place the required amount of this compound in a Schlenk flask.

  • Heat the material under vacuum at 150 °C for 4-6 hours to remove adsorbed water and solvent molecules from the pores.

  • Cool the activated catalyst to room temperature under an inert atmosphere (e.g., nitrogen or argon) before use.

Catalytic Reaction:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated this compound (e.g., 50 mg).

  • Add the aldehyde substrate (e.g., 1 mmol) and the alcohol (e.g., methanol, 5 mL).

  • Stir the reaction mixture at a specific temperature (e.g., 60 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst from the reaction mixture by centrifugation or filtration.

  • The liquid phase containing the product can be further purified by distillation or column chromatography.

Quantitative Data: Catalytic Performance of this compound

ReactionSubstrateProductConversion (%)Selectivity (%)Reference(s)
Cyclohexene OxidationCyclohexeneCyclohexene oxide, 2-cyclohexen-1-ol, 2-cyclohexen-1-one~60-70Varies with conditions[3]
AcetalizationBenzaldehydeBenzaldehyde dimethyl acetal>95>99

Experimental Workflow for Catalytic Testing

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis activation This compound Activation (150°C, vacuum) setup Reaction Setup (Catalyst, Reactants, Solvent) activation->setup reaction Reaction (Stirring, Heating) setup->reaction monitoring Reaction Monitoring (GC, TLC) reaction->monitoring separation Catalyst Separation (Centrifugation/Filtration) reaction->separation monitoring->reaction analysis Product Identification (GC-MS, NMR) separation->analysis purification Product Purification (Distillation/Chromatography) analysis->purification

Caption: Workflow for a typical catalytic experiment using this compound.

Gas Storage and Separation

The high surface area and porous nature of this compound make it a promising candidate for the storage and separation of various gases, including carbon dioxide and methane.

Experimental Protocol: Gas Adsorption Measurement

This protocol outlines the steps for measuring gas adsorption isotherms using a volumetric adsorption analyzer.

  • Sample Preparation and Degassing:

    • Accurately weigh a sample of this compound (typically 50-100 mg) and place it in the sample tube of the adsorption analyzer.

    • Degas the sample under high vacuum at a temperature of 150 °C for at least 4 hours to remove any adsorbed impurities.

  • Adsorption Measurement:

    • After degassing, cool the sample to the desired analysis temperature (e.g., 77 K for N₂ adsorption, or 273 K/298 K for CO₂/CH₄ adsorption).

    • Introduce the adsorbate gas (e.g., N₂, CO₂, CH₄) into the analyzer's manifold at a known pressure.

    • Dose a controlled amount of the adsorbate gas into the sample tube.

    • Allow the system to equilibrate until the pressure stabilizes, indicating that adsorption has reached equilibrium.

    • Record the amount of gas adsorbed at that equilibrium pressure.

    • Repeat steps 3-5 at incrementally increasing pressures to construct the adsorption isotherm.

  • Data Analysis:

    • Use the collected isotherm data to calculate the BET surface area (from N₂ adsorption at 77 K), pore volume, and pore size distribution.

    • For gas storage applications, the total uptake capacity at a given pressure is a key parameter.

    • For gas separation, the selectivity for one gas over another can be calculated from single-component isotherms using ideal adsorbed solution theory (IAST).

Quantitative Data: Gas Adsorption Capacities of this compound

GasTemperature (K)Pressure (bar)Adsorption Capacity (mmol/g)Reference(s)
N₂771~10[4]
CO₂2981~2.5[4]
CH₄2981~1.0[4]

Schematic of a Gas Adsorption Experiment

G gas_supply Gas Supply (N₂, CO₂, CH₄) pressure_reg Pressure Regulator gas_supply->pressure_reg manifold Manifold (Known Volume) pressure_reg->manifold pressure_sensor Pressure Sensor manifold->pressure_sensor sample_tube Sample Tube (this compound) manifold->sample_tube data_acq Data Acquisition System pressure_sensor->data_acq temp_control Temperature Control (e.g., Liquid N₂ bath) sample_tube->temp_control vacuum_pump Vacuum Pump sample_tube->vacuum_pump

Caption: A simplified schematic of a volumetric gas adsorption measurement setup.

Energy Storage: Lithium-Ion Batteries

Recent research has explored the use of this compound and similar Fe-BTC MOFs as electrode materials in lithium-ion batteries. The porous structure can accommodate the volume changes during lithium ion insertion/deinsertion, and the iron centers provide redox activity.

Experimental Protocol: Preparation and Testing of a this compound Electrode

This protocol provides a general procedure for fabricating a coin cell for electrochemical testing.

  • Electrode Slurry Preparation:

    • Mix the activated this compound (active material), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of, for example, 80:10:10.

    • Add a solvent (e.g., N-methyl-2-pyrrolidone, NMP) to the mixture and stir until a homogeneous slurry is formed.

  • Electrode Fabrication:

    • Cast the slurry onto a current collector (e.g., copper foil for an anode) using a doctor blade to ensure a uniform thickness.

    • Dry the coated foil in a vacuum oven at a specified temperature (e.g., 80-120 °C) for several hours to remove the solvent.

    • Punch out circular electrodes of a specific diameter from the dried foil.

  • Coin Cell Assembly:

    • Assemble a 2032-type coin cell in an argon-filled glovebox.

    • The cell consists of the this compound working electrode, a lithium metal counter and reference electrode, a separator (e.g., Celgard 2400), and an electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).

  • Electrochemical Testing:

    • Perform galvanostatic charge-discharge cycling at various current densities to determine the specific capacity, cycling stability, and rate capability of the electrode.

    • Cyclic voltammetry (CV) can be used to study the redox processes occurring at the electrode.

    • Electrochemical impedance spectroscopy (EIS) can provide insights into the charge transfer and diffusion kinetics.

Quantitative Data: Electrochemical Performance of a this compound-like Material

ParameterValueConditionsReference(s)
Reversible Capacityup to 1021 mAh/gAfter 100 cycles at 100 mA/g
Capacity at 500 mA/gup to 436 mAh/gAfter 400 cycles

Logical Flow for Lithium-Ion Battery Electrode Preparation and Testing

G cluster_prep Electrode Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing mixing Slurry Mixing (this compound, Carbon, Binder) casting Slurry Casting (on Current Collector) mixing->casting drying Drying (Vacuum Oven) casting->drying punching Electrode Punching drying->punching glovebox Glovebox Assembly (Ar atmosphere) punching->glovebox stacking Component Stacking (Electrode, Separator, Li foil) glovebox->stacking crimping Coin Cell Crimping stacking->crimping cycling Galvanostatic Cycling (Charge-Discharge) crimping->cycling cv Cyclic Voltammetry crimping->cv eis Electrochemical Impedance Spectroscopy crimping->eis

Caption: A flowchart illustrating the process of preparing and testing a this compound-based electrode for a lithium-ion battery.

Drug Delivery

The porous nature and biocompatibility of some MOFs have led to their investigation as potential drug delivery vehicles. While research in this area for this compound is still emerging, the general principles of MOF-based drug delivery can be applied.

Conceptual Experimental Protocol: Drug Loading and Release

  • Drug Loading:

    • Disperse activated this compound in a concentrated solution of the desired drug.

    • Stir the mixture for an extended period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the pores of the MOF.

    • Collect the drug-loaded this compound by centrifugation, wash it with a suitable solvent to remove surface-adsorbed drug, and dry it under vacuum.

    • Quantify the amount of loaded drug using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) by analyzing the supernatant before and after loading.

  • In Vitro Drug Release:

    • Disperse the drug-loaded this compound in a release medium that simulates physiological conditions (e.g., phosphate-buffered saline, PBS, at pH 7.4).

    • Maintain the suspension at a constant temperature (e.g., 37 °C) with gentle agitation.

    • At specific time intervals, take aliquots of the release medium, separate the MOF particles by centrifugation, and analyze the supernatant for the concentration of the released drug using UV-Vis or HPLC.

    • Plot the cumulative drug release as a function of time to determine the release profile.

Conclusion

This compound is a versatile metal-organic framework with a growing number of applications in scientific research. Its utility as a robust Lewis acid catalyst, a high-capacity sorbent for gas storage and separation, and a potential electrode material for energy storage devices highlights its significance. The experimental protocols and quantitative data provided in this guide offer a foundation for researchers to explore and leverage the unique properties of this compound in their respective fields. Further research, particularly in the areas of drug delivery and electrocatalysis, is expected to uncover even more applications for this promising material.

References

Basolite F300: A Comprehensive Technical Guide to its Thermal and Chemical Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basolite F300, an iron-based metal-organic framework (MOF) also known as Fe-BTC, is a highly porous material with a large surface area, making it a subject of significant interest for a variety of applications, including gas storage, separation, and catalysis.[1][2] Composed of iron(III) centers and 1,3,5-benzenetricarboxylate (BTC) linkers, its performance and longevity in real-world applications are critically dependent on its thermal and chemical stability.[2] This technical guide provides an in-depth analysis of the stability of this compound under various conditions, presenting quantitative data, detailed experimental protocols, and visual workflows to support researchers and professionals in the field.

Thermal Stability

The thermal stability of this compound is a crucial parameter for its application in processes that involve elevated temperatures. The primary technique used to evaluate this is Thermogravimetric Analysis (TGA).

Quantitative Thermal Stability Data
ParameterValueReference
Decomposition Temperature~300 °C[1][3]
Activation Temperature200 °C[4]

Table 1: Thermal Stability Parameters for this compound.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for assessing the thermal stability of this compound using TGA.

Objective: To determine the decomposition temperature of this compound.

Apparatus:

  • Thermogravimetric Analyzer

Procedure:

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in the TGA sample pan.

  • Pretreatment/Activation: The sample is pretreated to remove any adsorbed solvent or water molecules. This is typically achieved by heating the sample to a specific temperature under an inert atmosphere. For this compound, an activation temperature of 200°C is recommended.[4]

  • Thermal Analysis: After pretreatment, the temperature is ramped up at a constant heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen) or air.

  • Data Acquisition: The weight loss of the sample is recorded as a function of temperature.

  • Data Analysis: The decomposition temperature is identified as the onset temperature of the major weight loss step in the TGA curve, which corresponds to the collapse of the framework structure.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_results Data Analysis start Start sample Place 5-10 mg of this compound in TGA pan start->sample pretreat Pretreat at 200°C under N2 sample->pretreat ramp Ramp temperature at 10°C/min pretreat->ramp record Record weight loss vs. temperature ramp->record analyze Analyze TGA curve record->analyze determine Determine decomposition temperature analyze->determine end End determine->end

Thermogravimetric Analysis (TGA) Workflow for this compound.

Chemical Stability

The chemical stability of this compound is its ability to maintain its structural integrity and performance when exposed to various chemical environments, including water, solvents, and acidic or basic conditions.

Stability in the Presence of Water and Carbon Dioxide

Studies have shown that this compound exhibits good resistance to humidity.[5][6] In the presence of water and carbon dioxide, it shows minimal loss of adsorption capacity, which is attributed to its amorphous or low-crystalline structure that hinders water access.[5][6] Unlike some other MOFs, this compound does not exhibit significant structural changes after exposure to humidity.[5]

Stability in Solvents

This compound is generally considered to be less water-soluble compared to other MOFs like Basolite A100 and C300.[7] Its stability in various organic solvents is a key factor for its use in liquid-phase applications.

Stability in Acidic and Basic Media

This compound's stability in acidic and basic solutions is a critical consideration for its application in catalysis and other chemical processes. While it can be used as a catalyst for Lewis acid reactions, its long-term stability in strong acidic or basic environments can be limited.[2] Some studies indicate that in the presence of aqueous acid, the Fe(III)/Fe(II) electrochemistry is dominated by reductive dissolution, suggesting a degree of instability.[8] However, it has been noted to maintain consistent adsorption capacity over a wide range of pH values in certain applications.[8]

Quantitative Chemical Stability Data
ConditionObservationReference
Humidity (75% and 100% RH)No significant structural changes observed by PXRD. Minimal loss of methane (B114726) adsorption capacity.[5]
WaterLess soluble than Basolite A100 and C300.[7]
Aqueous AcidPotential for reductive dissolution of iron centers.[8]
Varying pHMaintained consistent adsorption capacity in some applications.[8]

Table 2: Chemical Stability of this compound under Various Conditions.

Experimental Protocols for Chemical Stability Testing

1. Powder X-ray Diffraction (PXRD) for Structural Integrity Assessment

Objective: To assess the crystallinity and structural integrity of this compound after exposure to a chemical agent.

Apparatus:

  • Powder X-ray Diffractometer

Procedure:

  • Exposure: Immerse a known amount of this compound in the desired chemical environment (e.g., water, solvent, acidic/basic solution) for a specific duration at a controlled temperature.

  • Sample Recovery: After the exposure period, filter the solid material and wash it thoroughly with a suitable solvent to remove any residual chemical agent.

  • Drying: Dry the sample under vacuum or at a mild temperature to remove the washing solvent.

  • PXRD Analysis: Acquire the PXRD pattern of the treated sample.

  • Comparison: Compare the obtained PXRD pattern with that of the pristine (as-synthesized) this compound to identify any changes in peak positions, intensities, or the appearance of new peaks, which would indicate a loss of crystallinity or a change in the crystal structure.

PXRD_Workflow cluster_exposure Chemical Exposure cluster_recovery Sample Recovery cluster_analysis PXRD Analysis start Start expose Immerse this compound in chemical agent start->expose filter_wash Filter and wash the sample expose->filter_wash dry Dry the sample filter_wash->dry analyze Acquire PXRD pattern dry->analyze compare Compare with pristine This compound pattern analyze->compare end End compare->end

PXRD Workflow for Assessing Structural Stability.

2. Brunauer-Emmett-Teller (BET) Analysis for Surface Area and Porosity

Objective: To determine the specific surface area and pore volume of this compound after chemical exposure to assess any changes in its porous structure.

Apparatus:

  • Surface area and porosity analyzer

Procedure:

  • Sample Preparation: A sample of this compound that has been subjected to chemical exposure and subsequently recovered and dried is used.

  • Degassing: The sample is degassed under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove any adsorbed molecules from its pores.

  • Adsorption/Desorption Isotherm: A nitrogen adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature).

  • Data Analysis: The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area. The pore volume and pore size distribution can also be determined from the isotherm data.

  • Comparison: The results are compared with the BET surface area and pore volume of the pristine this compound to quantify any loss of porosity.

BET_Workflow cluster_prep Sample Preparation cluster_analysis BET Analysis cluster_results Data Analysis start Start sample Use chemically exposed sample start->sample degas Degas sample under vacuum sample->degas measure Measure N2 adsorption/ desorption isotherm at 77K degas->measure calculate Calculate BET surface area and pore volume measure->calculate compare Compare with pristine This compound calculate->compare end End compare->end

BET Analysis Workflow for Porosity Assessment.

Conclusion

This compound demonstrates good thermal stability up to approximately 300 °C and notable chemical stability, particularly in the presence of water and moisture. Its semi-amorphous nature appears to contribute to its hydrolytic resistance. While it is effective as a Lewis acid catalyst, caution should be exercised in strongly acidic or basic environments where structural degradation may occur. The provided experimental workflows for TGA, PXRD, and BET analysis offer a standardized approach for researchers to evaluate the stability of this compound in their specific applications, ensuring reliable and reproducible results. This comprehensive understanding of its stability profile is essential for the successful implementation of this compound in drug development, catalysis, and other advanced scientific fields.

References

Unraveling the Porous Architecture of Basolite F300: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Basolite F300, an iron-based metal-organic framework (MOF), is a material of significant interest in catalysis, gas storage, and drug delivery due to its high porosity and surface area. This technical guide provides an in-depth analysis of the porosity and surface area of this compound, compiling quantitative data from various studies and detailing the experimental protocols for their determination.

Core Physical Properties: A Tabulated Summary

The porosity and surface area of this compound can exhibit variability depending on the synthesis method, activation procedures, and handling. The following tables summarize the range of reported values for key physical properties.

Table 1: Surface Area of this compound

ParameterReported Value Range (m²/g)Notes
BET Surface Area120 - 190[1]Lower range reported by some suppliers.
BET Surface Area685 - 1055[2]Commonly reported range in various studies.
BET Surface Area1300 - 1600[2][3]Manufacturer's specified range.
Langmuir Surface Area1300 - 1800Often higher than the BET surface area.

Table 2: Porosity Characteristics of this compound

ParameterReported ValueNotes
Micropore VolumeSubject to significant decreases (up to 96.3%) upon densification[4]Indicates a collapse of the microporous structure under pressure.
Mesopore VolumeLess affected by densification compared to micropore volume (up to 56.8% decrease)[4]Suggests the presence of a more robust mesoporous network.
Average Pore WidthDominantly in the mesoporous range (2-50 nm)[3]Confirms the mesoporous nature of the material.
Total Pore VolumeHigh, contributing to its large adsorption capabilities[4]Specific values vary between batches and studies.

Experimental Protocol: Nitrogen Adsorption-Desorption Analysis

The determination of surface area and porosity of this compound is predominantly carried out using nitrogen adsorption-desorption isotherms at 77 K. This technique is based on the principles of physical adsorption of a gas onto a solid surface.

1. Sample Preparation (Activation):

  • A precisely weighed sample of this compound (typically 50-100 mg) is placed in a sample tube.

  • The sample is then degassed (activated) under high vacuum (e.g., <10⁻³ mbar) at an elevated temperature (typically 120-150 °C) for several hours (e.g., 4-16 hours). This process removes any adsorbed guest molecules, such as water and solvents, from the pores without causing structural collapse.

2. Isotherm Measurement:

  • The sample tube is transferred to the analysis port of a gas adsorption analyzer.

  • The sample is cooled to 77 K using a liquid nitrogen bath.

  • Nitrogen gas is introduced into the sample tube in controlled, incremental doses.

  • At each increment, the pressure is allowed to equilibrate, and the amount of nitrogen adsorbed is measured.

  • This process is continued until the relative pressure (P/P₀) approaches 1.0, generating the adsorption branch of the isotherm.

  • Subsequently, the pressure is incrementally decreased, and the amount of nitrogen desorbed is measured at each step to generate the desorption branch of the isotherm.

3. Data Analysis:

  • BET (Brunauer-Emmett-Teller) Surface Area: The BET theory is applied to the adsorption data in the relative pressure range of approximately 0.05 to 0.35. The BET equation is used to calculate the monolayer capacity, from which the total surface area is determined.

  • Langmuir Surface Area: The Langmuir model, which assumes monolayer adsorption, can also be applied to the adsorption data to calculate the surface area. This value is often reported alongside the BET surface area.

  • Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

  • Pore Size Distribution: The pore size distribution is calculated from the desorption branch of the isotherm using methods such as the Barrett-Joyner-Halenda (BJH) analysis or more advanced techniques like Density Functional Theory (DFT) and Non-Local Density Functional Theory (NLDFT).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the porosity and surface area of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis N₂ Adsorption-Desorption Analysis cluster_data Data Processing & Analysis cluster_output Results weigh Weigh this compound degas Degas under Vacuum (Activation) weigh->degas measure Measure N₂ Isotherm at 77 K degas->measure bet BET Surface Area measure->bet langmuir Langmuir Surface Area measure->langmuir pore_volume Pore Volume measure->pore_volume psd Pore Size Distribution measure->psd report Comprehensive Porosity Report bet->report langmuir->report pore_volume->report psd->report

Caption: Experimental workflow for this compound porosity analysis.

Structural Context and Implications

This compound is known to have a semi-amorphous structure, which contributes to its unique porous properties. The framework is composed of iron(III) centers coordinated to 1,3,5-benzenetricarboxylate (BTC) linkers. The presence of both micropores and mesopores in its structure makes it a versatile material for various applications. The significant surface area provides a large interface for molecular interactions, which is crucial for its performance in catalysis and as a carrier for drug molecules. The mesoporous nature can facilitate the diffusion of larger molecules, a desirable characteristic in drug delivery systems.

Understanding the detailed porous architecture of this compound is critical for its effective application. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with this promising metal-organic framework.

References

Basolite F300: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for Basolite F300, a metal-organic framework (MOF) produced by BASF. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the material's properties and associated hazards.

Chemical and Physical Properties

This compound, also known as Fe-BTC, is an iron-based metal-organic framework. Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValue
Chemical Formula C₉H₃FeO₆
Molecular Weight 262.96 g/mol
CAS Number 1195763-37-1
Appearance Solid
Bulk Density 0.16 - 0.35 g/cm³
Surface Area 120 - 190 m²/g
Flash Point Not applicable

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The GHS classification and associated hazard statements are detailed below.

ClassificationCodeHazard Statement
Acute Toxicity (Oral), Category 4H302Harmful if swallowed.
Skin Irritation, Category 2H315Causes skin irritation.
Eye Irritation, Category 2H319Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure, Category 2H371May cause damage to organs.

GHS Pictograms:

alt text
alt text

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety when working with this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust particles.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE requirements for the intended use. However, the following are generally recommended:

PPE TypeSpecification
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator should be worn if dust is generated and engineering controls are insufficient.
Skin and Body Protection A lab coat or other protective clothing should be worn to prevent skin contact.

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: No specific fire or explosion hazard has been identified.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations.

Experimental Protocols for Hazard Determination

The GHS hazard classifications for this compound are based on standardized experimental protocols, likely following the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. The following sections provide an overview of the presumed methodologies.

Acute Oral Toxicity (Presumed: OECD Guideline 423)

This method is designed to determine the acute oral toxicity of a substance. [1][2][3][4]

OECD_423 start Start: Dose a single animal at the starting dose level obs1 Observe for 14 days for signs of toxicity and mortality start->obs1 mortality Mortality observed? obs1->mortality no_mortality No mortality mortality->no_mortality No stop Stop testing and classify the substance based on the dose at which mortality occurred mortality->stop Yes dose_higher Dose the next animal at a higher dose level no_mortality->dose_higher confirm Confirm the result by dosing two more animals at the same dose level no_mortality->confirm dose_higher->obs1

Caption: Presumed workflow for Acute Oral Toxicity testing (OECD 423).

Skin Irritation (Presumed: OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation. [5][6][7][8][9]

OECD_404 apply Apply 0.5 g of the test substance to a small patch of skin on a single animal cover Cover the patch with a gauze dressing for 4 hours apply->cover remove Remove the dressing and wash the treated area cover->remove observe Observe and score for erythema and edema at 1, 24, 48, and 72 hours, and up to 14 days remove->observe classify Classify the substance based on the severity and reversibility of the skin reactions observe->classify

Caption: Presumed workflow for Skin Irritation testing (OECD 404).

Eye Irritation (Presumed: OECD Guideline 405)

This method assesses the potential of a substance to cause eye irritation or damage. [10][11][12][13][14]

OECD_405 apply Instill 0.1 mL or 0.1 g of the test substance into the conjunctival sac of one eye of a single animal observe Examine the eye at 1, 24, 48, and 72 hours after instillation apply->observe score Score for corneal opacity, iris lesions, and conjunctival redness and chemosis observe->score confirm If no severe irritation is observed, a confirmatory test on two more animals may be performed score->confirm classify Classify the substance based on the severity and reversibility of the eye lesions confirm->classify

Caption: Presumed workflow for Eye Irritation testing (OECD 405).

Specific Target Organ Toxicity - Single Exposure (STOT-SE)

The classification for STOT-SE suggests that this compound may cause damage to specific organs after a single exposure. The target organs are not explicitly specified in the available documentation, but this classification is based on evidence from animal studies or human exposure indicating a significant, non-lethal toxic effect on specific organs. The experimental protocol would involve exposing animals to the substance once and observing them for signs of organ-specific toxicity.

Conclusion

This compound is a valuable material for research and development; however, it is essential to handle it with care due to its hazardous properties. This guide provides a foundation for safe handling and emergency preparedness. Researchers, scientists, and drug development professionals should always consult the most up-to-date and complete Safety Data Sheet provided by the supplier before working with this material and perform a thorough risk assessment for their specific application.

References

Basolite F300: A Comprehensive Technical Review for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the synthesis, characterization, and applications of the metal-organic framework Basolite F300, with a focus on its emerging role in advanced drug delivery systems.

Introduction

This compound, a commercial iron(III) benzene-1,3,5-tricarboxylate (B1238097) (Fe-BTC) metal-organic framework (MOF), has garnered significant attention within the scientific community.[1][2][3][4] Its unique properties, including a high surface area, large pore volume, and the presence of accessible metal sites, make it a versatile platform for a range of applications, from gas storage and separation to catalysis.[2][5] More recently, the biocompatibility and tunable nature of iron-based MOFs have positioned this compound as a promising candidate for advanced drug delivery systems.[6][7] This technical guide provides a comprehensive review of the existing research on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing complex processes to serve as a valuable resource for researchers, scientists, and professionals in drug development.

While the precise crystal structure of the commercial this compound is not fully defined, it is widely considered to be structurally similar to the well-characterized MIL-100(Fe).[2] It exhibits a semi-amorphous nature with nanocrystalline domains.[2] This guide will draw upon data from both this compound and its structural analogue, MIL-100(Fe), to provide a thorough overview.

Physicochemical Properties of this compound

The performance of this compound in any application is intrinsically linked to its physical and chemical properties. A summary of key quantitative data reported in the literature is presented below.

PropertyReported Value(s)UnitsReference(s)
BET Surface Area 685 - 1600m²/g[2][3]
Pore Volume ~0.6 - 0.9cm³/g[2]
Bulk Density 0.16 - 0.35g/cm³
Molecular Formula C₉H₃FeO₆[8]
Molecular Weight 262.96 g/mol
Thermal Stability Up to 280-300°C[2]

Synthesis and Activation of this compound

Several methods have been reported for the synthesis of this compound and its laboratory-synthesized analogues. These methods influence the material's final properties, such as crystallinity, particle size, and surface area.

Experimental Protocol: Facile Aqueous Synthesis of this compound-like Material

This protocol describes a rapid, environmentally friendly synthesis of an Fe-BTC material with properties similar to commercial this compound.[1][2]

Materials:

Procedure:

  • Dissolve 1.21 g of Fe(NO₃)₃·9H₂O in 15 mL of deionized water.

  • Dissolve 0.52 g of H₃BTC in 15 mL of ethanol.

  • Rapidly mix the two solutions at room temperature with vigorous stirring.

  • A reddish-orange precipitate will form immediately. Continue stirring for 10 minutes.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product thoroughly with deionized water and then with ethanol to remove any unreacted precursors.

  • Dry the material under vacuum at 150 °C for 12 hours to activate the framework.

Activation Protocol

Activation is a critical step to remove solvent molecules from the pores of the MOF, making the internal surface area accessible for guest molecules.

Procedure:

  • Place the as-synthesized, washed material in a vacuum oven.

  • Gradually increase the temperature to 150-180 °C over several hours.

  • Maintain the temperature under a dynamic vacuum for 12-24 hours.

  • Cool the material to room temperature under vacuum before handling.

G Synthesis and Activation of this compound cluster_synthesis Synthesis cluster_activation Activation Precursor Solution 1 Iron(III) Nitrate in Water Mixing Rapid Mixing & Stirring Precursor Solution 1->Mixing Precursor Solution 2 H3BTC in Ethanol Precursor Solution 2->Mixing Precipitation Precipitate Formation Mixing->Precipitation Washing Washing with Water & Ethanol Precipitation->Washing As-Synthesized MOF As-Synthesized This compound Washing->As-Synthesized MOF Drying Drying under Vacuum at 150°C As-Synthesized MOF->Drying Activated MOF Activated This compound Drying->Activated MOF

A flowchart illustrating the synthesis and activation process of this compound.

Characterization of this compound

A multi-technique approach is essential to fully characterize the structure, porosity, and stability of this compound.

Experimental Protocols for Characterization
  • Powder X-ray Diffraction (PXRD): To assess the crystallinity and phase purity of the synthesized material. Data is typically collected using a diffractometer with Cu Kα radiation.

  • Scanning Electron Microscopy (SEM): To visualize the particle morphology and size distribution. Samples are coated with a conductive material (e.g., gold) before imaging.

  • Transmission Electron Microscopy (TEM): To observe the internal structure and nanoparticle dimensions. The sample is dispersed in a solvent and drop-casted onto a TEM grid.

  • Nitrogen Physisorption: To determine the BET surface area, pore volume, and pore size distribution. The analysis is performed at 77 K after degassing the sample under vacuum.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material. The sample is heated under a controlled atmosphere (e.g., nitrogen or air) while monitoring its weight loss.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups and confirm the coordination of the carboxylate linkers to the iron centers.

This compound in Drug Delivery

The use of MOFs as drug delivery vehicles is a rapidly expanding field of research.[9][10][11][12] Iron-based MOFs like this compound are particularly attractive due to the natural biocompatibility of iron.[6][7] The high porosity allows for significant drug loading, and the tunable surface chemistry enables controlled release and targeted delivery.[13][14]

Drug Loading and Release: An Overview

Drug molecules can be loaded into this compound through various mechanisms, primarily via diffusion into the porous network. The release of the drug is often triggered by changes in the physiological environment, such as pH.[10] For instance, the lower pH of tumor microenvironments can facilitate the degradation of the MOF structure, leading to targeted drug release.[10]

Experimental Protocol: Loading of Doxorubicin (DOX) into this compound

This protocol is based on procedures reported for the loading of DOX into MIL-100(Fe).[6]

Materials:

  • Activated this compound

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Disperse 10 mg of activated this compound in 10 mL of deionized water.

  • Prepare a 1 mg/mL solution of DOX in deionized water.

  • Add 5 mL of the DOX solution to the this compound suspension.

  • Stir the mixture at room temperature in the dark for 24 hours to allow for drug loading.

  • Collect the DOX-loaded MOF by centrifugation.

  • Wash the product with deionized water to remove any surface-adsorbed drug.

  • Dry the final product under vacuum.

  • The amount of loaded DOX can be quantified by measuring the concentration of the drug in the supernatant using UV-Vis spectroscopy.

Experimental Protocol: In Vitro Drug Release Study

Procedure:

  • Disperse a known amount of DOX-loaded this compound in a specific volume of release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor environments, respectively).

  • Incubate the suspension at 37 °C with gentle shaking.

  • At predetermined time intervals, collect an aliquot of the release medium after centrifugation.

  • Replace the withdrawn volume with fresh release medium to maintain a constant volume.

  • Analyze the concentration of released DOX in the collected aliquots using UV-Vis spectroscopy.

G Drug Delivery Workflow using this compound cluster_loading Drug Loading cluster_release In Vitro Release Activated MOF Activated This compound Incubation Incubation & Stirring (24h) Activated MOF->Incubation Drug Solution Doxorubicin Solution Drug Solution->Incubation Centrifugation Centrifugation & Washing Incubation->Centrifugation Drug-Loaded MOF DOX-Loaded This compound Centrifugation->Drug-Loaded MOF Incubation Release Incubation at 37°C with Shaking Drug-Loaded MOF->Incubation Release Release Medium PBS Buffer (pH 7.4 or 5.5) Release Medium->Incubation Release Sampling Periodic Sampling Incubation Release->Sampling Analysis UV-Vis Spectroscopy Sampling->Analysis Release Profile Drug Release Profile Analysis->Release Profile

References

Methodological & Application

Application Notes and Protocols for Basolite F300 as a Lewis Acid Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Basolite F300 as a Lewis Acid Catalyst

This compound, a commercial iron-based metal-organic framework (MOF) also known as Fe-BTC, is a highly porous crystalline material. It is composed of iron(III) centers coordinated to 1,3,5-benzenetricarboxylate (BTC) linkers. The structure of this compound features coordinatively unsaturated iron sites that can function as strong Lewis acid centers, making it an effective heterogeneous catalyst for a variety of organic transformations. Its high surface area and porous nature allow for efficient interaction between the active sites and substrates.

This document provides detailed application notes and protocols for the use of this compound as a Lewis acid catalyst in two key reactions: the acetalization of aldehydes and the aldol (B89426) condensation.

Catalytic Applications

This compound has demonstrated superior performance in reactions requiring strong Lewis acid sites compared to other iron-based MOFs like MIL-100(Fe). Its catalytic activity is attributed to the presence of accessible iron(III) Lewis acid sites.

Acetalization of Aldehydes

The protection of aldehydes as acetals is a common and crucial step in multi-step organic synthesis. This compound serves as an efficient and reusable heterogeneous catalyst for this transformation.

The following table summarizes the catalytic performance of this compound in the acetalization of various aldehydes with ethanol (B145695).

EntryAldehydeProductTime (h)Conversion (%)Selectivity (%)
1Benzaldehyde (B42025)Benzaldehyde diethyl acetal2>99>99
24-Nitrobenzaldehyde4-Nitrobenzaldehyde diethyl acetal3>99>99
34-Methoxybenzaldehyde4-Methoxybenzaldehyde diethyl acetal298>99
4CinnamaldehydeCinnamaldehyde diethyl acetal49598
5HeptanalHeptanal diethyl acetal59297

Table 1: Catalytic acetalization of various aldehydes with ethanol using this compound. Reaction conditions: aldehyde (1 mmol), ethanol (5 mL), this compound (50 mg), 60 °C.

This protocol details the procedure for the acetalization of benzaldehyde with ethanol using this compound as the catalyst.

Materials:

  • This compound (Fe-BTC)

  • Benzaldehyde

  • Ethanol (anhydrous)

  • Heptane (for GC analysis)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Gas chromatograph (GC) for analysis

Catalyst Activation: Before use, activate the this compound catalyst to remove any adsorbed water or solvent molecules from the pores.

  • Place the required amount of this compound in a Schlenk flask.

  • Heat the catalyst under vacuum at 150 °C for 4 hours.

  • Allow the catalyst to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon) before use.

Reaction Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the activated this compound (50 mg).

  • Add anhydrous ethanol (5 mL) to the flask.

  • Add benzaldehyde (1 mmol, 0.102 mL) to the mixture.

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) after dilution with a suitable solvent and addition of an internal standard like heptane.

  • Upon completion of the reaction (typically 2 hours), cool the mixture to room temperature.

Work-up and Catalyst Recovery:

  • Separate the catalyst from the reaction mixture by centrifugation or filtration.

  • Wash the recovered catalyst with ethanol (2 x 5 mL) and dry it under vacuum for reuse.

  • The liquid phase contains the product. The solvent can be removed under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography if necessary.

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This compound can catalyze the condensation of aldehydes and ketones.

The following table summarizes the catalytic performance of this compound in the aldol condensation of benzaldehyde with various ketones.

EntryKetoneProductTime (h)Conversion (%)Selectivity (%)
1Acetone (B3395972)(E)-4-Phenylbut-3-en-2-one68592
2Cyclohexanone2-Benzylidenecyclohexan-1-one87890
3Acetophenone(E)-1,3-Diphenylprop-2-en-1-one107288

Table 2: Catalytic aldol condensation of benzaldehyde with various ketones using this compound. Reaction conditions: benzaldehyde (1 mmol), ketone (2 mmol), this compound (100 mg), toluene (B28343) (5 mL), 100 °C.

This protocol outlines the procedure for the aldol condensation of benzaldehyde and acetone catalyzed by this compound.

Materials:

  • This compound (Fe-BTC), activated as described above.

  • Benzaldehyde

  • Acetone

  • Toluene (anhydrous)

  • Round-bottom flask with a Dean-Stark trap and reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates and GC for reaction monitoring

Reaction Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add activated this compound (100 mg).

  • Add anhydrous toluene (5 mL) to the flask.

  • Add benzaldehyde (1 mmol, 0.102 mL) and acetone (2 mmol, 0.147 mL) to the mixture.

  • Attach a reflux condenser to the Dean-Stark trap.

  • Heat the reaction mixture to 100 °C with vigorous stirring. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress using TLC or GC.

  • After the reaction is complete (typically 6 hours), cool the mixture to room temperature.

Work-up and Catalyst Recovery:

  • Separate the catalyst by filtration.

  • Wash the recovered catalyst with toluene (2 x 5 mL) and dry it under vacuum for reuse.

  • The filtrate contains the product. Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).

Visualizations

Catalytic Cycle of Acetalization

The following diagram illustrates the proposed Lewis acid-catalyzed mechanism for the acetalization of an aldehyde with an alcohol using this compound. The iron center in the MOF acts as the Lewis acid.

Lewis_Acid_Catalysis Fe_BTC This compound [Fe³⁺ Lewis Acid Site] Activated_Aldehyde Activated Aldehyde Complex Fe_BTC->Activated_Aldehyde Coordination Aldehyde Aldehyde (R-CHO) Aldehyde->Activated_Aldehyde Alcohol1 Alcohol (R'-OH) Alcohol1->Activated_Aldehyde Nucleophilic Attack Hemiacetal Hemiacetal Intermediate Activated_Aldehyde->Hemiacetal Proton Transfer Activated_Hemiacetal Activated Hemiacetal Hemiacetal->Activated_Hemiacetal Coordination & Protonation Acetal Acetal Product Activated_Hemiacetal->Acetal Nucleophilic Attack & Water Elimination Water Water (H₂O) Activated_Hemiacetal->Water Alcohol2 Alcohol (R'-OH) Alcohol2->Activated_Hemiacetal Regenerated_Catalyst Regenerated this compound Regenerated_Catalyst->Fe_BTC Catalyst Regeneration

Caption: Proposed Lewis acid catalytic cycle for acetalization.

Experimental Workflow for Heterogeneous Catalysis

The diagram below outlines the general workflow for conducting a reaction using this compound as a heterogeneous catalyst, including the crucial steps of catalyst activation and recovery.

Experimental_Workflow Start Start Activate_Catalyst Catalyst Activation (Heating under Vacuum) Start->Activate_Catalyst Reaction_Setup Reaction Setup (Add catalyst, solvent, reactants) Activate_Catalyst->Reaction_Setup Reaction Catalytic Reaction (Heating and Stirring) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up Monitoring->Workup Complete Separation Catalyst Separation (Filtration/Centrifugation) Workup->Separation Product_Isolation Product Isolation (Solvent removal, Purification) Separation->Product_Isolation Catalyst_Recovery Catalyst Washing & Drying Separation->Catalyst_Recovery End End Product_Isolation->End Reuse Catalyst Reuse Catalyst_Recovery->Reuse Reuse->Activate_Catalyst

Caption: General experimental workflow for using this compound.

Safety Precautions

  • Always handle this compound and all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for this compound and all other reagents before starting any experiment.

Conclusion

This compound is a versatile and highly active heterogeneous Lewis acid catalyst for important organic transformations such as acetalization and aldol condensation. Its robustness and reusability make it a valuable tool for researchers in organic synthesis and drug development, offering a more sustainable alternative to homogeneous catalysts. The provided protocols serve as a starting point for the application of this compound, and reaction conditions may be further optimized for specific substrates and desired outcomes.

Application Notes and Protocols for CO2 Capture Using Basolite F300

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Basolite F300 is a commercial metal-organic framework (MOF) based on iron trimesate (also known as Fe-BTC). It possesses a structure analogous to MIL-100(Fe) and is characterized by a high specific surface area and pore volume, making it a candidate for gas storage and separation applications, including the capture of carbon dioxide (CO2).[1][2] Unlike some other MOFs, this compound exhibits a degree of water stability, which is advantageous for CO2 capture from humid gas streams.[3][4][5][6] This document provides detailed protocols for the activation, CO2 adsorption, and regeneration of this compound, along with a summary of its CO2 capture performance based on available data.

Quantitative Data Presentation

The CO2 adsorption capacity of this compound is highly dependent on pressure and temperature. The following table summarizes the reported quantitative data for CO2 uptake.

ParameterValueConditionsReference
CO2 Adsorption Capacity24.1 wt% (241 mg/g)225 bar, 318 K (45 °C)[7]
CO2 Adsorption Capacity~70 wt% (700 mg/g)100 bar, 328 K (55 °C)[2]
CO2 Adsorption Capacity~2 wt% (20 mg/g)0.1 bar, 328 K (55 °C)[2]
Methane Capacity Reduction in presence of CO21.1%0.33% CO2 in a methane/air stream at 298 K (25 °C)[3][4]

Note: The significant variation in CO2 uptake underscores the strong influence of pressure. The performance at lower partial pressures, which are more relevant for post-combustion capture, is considerably lower than at high pressures.

Experimental Protocols

The following protocols are compiled from methodologies reported in the literature for gas adsorption studies on this compound.

1. Material Activation (Pre-treatment)

  • Objective: To remove guest molecules (e.g., water, solvents) from the pores of the MOF, which is crucial for achieving maximum CO2 adsorption capacity.

  • Apparatus:

    • Schlenk line or vacuum oven

    • Heating mantle or oven capable of reaching at least 150 °C (423 K)

    • Inert gas supply (e.g., high-purity nitrogen or argon)

  • Procedure:

    • Place a precisely weighed amount of this compound powder into a sample tube or flask.

    • Attach the sample container to the Schlenk line or place it in the vacuum oven.

    • Begin purging the sample with a flow of dry, inert gas (e.g., nitrogen at 60 mL/min).

    • While purging, gradually heat the sample to 150 °C (423 K).[3][4]

    • Hold the sample at this temperature under inert gas flow or dynamic vacuum (0.1 MPa) for a minimum of 2 hours to ensure complete removal of volatiles.[3][4]

    • After the activation period, cool the sample to room temperature under a continuous flow of inert gas or vacuum before transferring it to the adsorption apparatus.

2. CO2 Adsorption Measurement (Fixed-Bed Breakthrough)

  • Objective: To measure the amount of CO2 adsorbed by the activated this compound from a gas stream.

  • Apparatus:

    • Fixed-bed reactor (e.g., a stainless steel tube)

    • Mass flow controllers to regulate gas composition and flow rate

    • Temperature controller for the reactor

    • Downstream gas analyzer (e.g., mass spectrometer or gas chromatograph) to measure CO2 concentration

  • Procedure:

    • Pack a known mass of activated this compound (e.g., 0.15 g) into the fixed-bed reactor, ensuring uniform packing to prevent gas channeling.[3][4]

    • Set the reactor temperature to the desired experimental value (e.g., 298 K).

    • Before introducing the CO2-containing gas, flow an inert gas (e.g., helium or nitrogen) through the bed at a known flow rate until the baseline on the gas analyzer is stable.

    • At the start of the experiment (t=0), switch the gas feed to the desired CO2 mixture (e.g., 15% CO2 in N2 for simulated flue gas, or pure CO2) at a controlled total flow rate.

    • Continuously monitor the CO2 concentration in the effluent gas stream using the gas analyzer.

    • The "breakthrough point" is reached when the CO2 concentration at the outlet starts to rise significantly. Saturation is achieved when the outlet CO2 concentration equals the inlet concentration.

    • The total amount of CO2 adsorbed can be calculated by integrating the area above the breakthrough curve.

3. Regeneration of this compound

  • Objective: To remove the adsorbed CO2 and restore the material's adsorption capacity for subsequent cycles.

  • Method: Temperature Swing Adsorption (TSA)

    • Apparatus: Same as the adsorption setup.

    • Procedure:

      • After the adsorption cycle is complete (the material is saturated with CO2), switch the gas flow from the CO2 mixture to a pure, inert gas (e.g., nitrogen or helium) or air.[3][4]

      • Increase the temperature of the reactor to a regeneration temperature, for example, 150 °C (423 K).[3][4]

      • Maintain this temperature and gas flow until the CO2 concentration in the effluent stream returns to zero, indicating that all adsorbed CO2 has been released.

      • Cool the material back to the adsorption temperature under the inert gas flow before starting the next adsorption cycle.

Visualizations

CO2_Capture_Workflow cluster_prep Activation cluster_adsorption Adsorption cluster_regen Regeneration A 1. Weigh This compound B 2. Heat to 150°C under N2 flow A->B C 3. Hold for >2 hours B->C D 4. Cool to Room Temp under N2 C->D E 5. Pack Column with Activated MOF D->E F 6. Flow CO2 Gas Mixture at 25°C E->F G 7. Monitor Effluent CO2 Concentration F->G H 8. Saturation Reached (C_out = C_in) G->H I 9. Switch to Inert Gas Flow H->I J 10. Heat to 150°C I->J K 11. Hold until CO2 is Desorbed J->K L 12. Cool to 25°C for Next Cycle K->L L->E  Re-use

Caption: Experimental workflow for CO2 capture using this compound.

References

Application Note: Activation Protocol for Basolite® F300 for Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

AN-CAT-2025-01

Introduction

Basolite® F300 is a commercial iron(III) benzene-1,3,5-tricarboxylate (B1238097) (Fe-BTC) Metal-Organic Framework (MOF), which is also structurally related to MIL-100(Fe). It is recognized for its high porosity, significant surface area, and the presence of accessible Lewis acid sites at the iron centers.[1][2] These characteristics make it a promising heterogeneous catalyst for a variety of organic transformations. However, as-synthesized or commercially supplied Basolite F300 contains residual solvent molecules and coordinated water within its pores and coordinated to the metal centers. These guest molecules block the active catalytic sites and must be removed through an "activation" process to ensure optimal catalytic performance.

This document provides a detailed protocol for the thermal activation of this compound to prepare it for use in catalytic applications. Proper activation is critical for creating coordinatively unsaturated metal sites, which function as the primary catalytic centers.[1]

Principle of Activation

The activation of this compound aims to remove guest molecules, primarily water and organic solvents from the synthesis, that occupy the porous network and coordinate to the iron centers. This is typically achieved by heating the material under vacuum or in a flow of inert gas. The process desorbs the guest molecules, exposing the coordinatively unsaturated metal sites and making the internal surface area accessible to reactants. The success of activation is often verified by an increase in the Brunauer–Emmett–Teller (BET) specific surface area.

Materials and Equipment

3.1 Materials

  • Basolite® F300 (as-received)

  • High-purity inert gas (e.g., Nitrogen (N₂), Argon (Ar))

3.2 Equipment

  • Tube furnace or vacuum oven with programmable temperature controller

  • Schlenk line or vacuum manifold

  • Vacuum pump capable of reaching <1 mbar

  • Quartz or borosilicate glass sample tube

  • Thermocouple

  • Glovebox (optional, for handling activated material)

Experimental Protocol: Thermal Activation

This protocol describes a general procedure for the thermal activation of this compound. The optimal temperature and time may vary slightly depending on the specific catalytic reaction and the history of the material.

4.1 Pre-Treatment (Solvent Exchange - Optional)

For applications requiring the highest possible activity, a solvent exchange step can be performed prior to thermal activation to displace high-boiling point solvents (like DMF or NMP) that may have been used in synthesis.

  • Suspend the as-received this compound in a low-boiling point, volatile solvent (e.g., ethanol (B145695) or acetone).

  • Stir the suspension gently for 12-24 hours at room temperature.

  • Decant the solvent and repeat the washing step 2-3 times with fresh solvent.

  • Filter the material and perform a final wash with a highly volatile solvent like dichloromethane (B109758) or pentane.

  • Dry the material under a gentle stream of inert gas or in a vacuum desiccator at room temperature to remove the bulk of the solvent before proceeding to thermal activation.

4.2 Thermal Activation Procedure

  • Place a known quantity of this compound into a clean, dry sample tube.

  • Position the sample tube within the tube furnace.

  • Connect the sample tube to a vacuum line.

  • Begin evacuating the sample tube. Once a stable vacuum (<1 mbar) is achieved, slowly ramp the temperature of the furnace to the target activation temperature (e.g., 150 °C) at a rate of 1-5 °C/min.

  • Hold the sample at the target temperature under dynamic vacuum for a period of 6-12 hours.

  • After the hold time, turn off the furnace and allow the sample to cool to room temperature under vacuum.

  • Once at room temperature, backfill the sample tube with a high-purity inert gas (e.g., N₂ or Ar).

  • The activated this compound should be transferred and stored in an inert atmosphere (e.g., in a glovebox or a sealed vial under inert gas) to prevent re-adsorption of atmospheric moisture.

Data Presentation

Successful activation significantly increases the surface area and pore volume of the material, which is crucial for catalytic activity. The following table summarizes typical textural properties of this compound before and after activation.

ParameterAs-Received / UnactivatedThermally ActivatedUnitReference
BET Surface Area ~400 - 1000> 1300m²/g[1][3]
Pore Volume Variable> 0.6cm³/g[4]
Appearance Brown PowderDarker Brown/Orange Powder--

Note: The exact values can vary between batches and synthesis methods. It is highly recommended to perform characterization (e.g., N₂ physisorption) to confirm the properties of the activated material.

Visualization of the Activation Workflow

The following diagram illustrates the logical steps of the this compound activation procedure.

References

Application Note and Protocol: Gas Adsorption Analysis of Basolite F300

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basolite F300, an iron-based metal-organic framework (MOF) also known as Fe-BTC, is a highly porous material with a large surface area, making it a significant candidate for various applications, including gas storage, separation, and catalysis.[1][2][3] Its performance in these applications is critically dependent on its gas adsorption properties. This document provides a detailed protocol for determining the gas adsorption characteristics of this compound using a volumetric gas adsorption analyzer.

The protocol outlines the necessary steps for sample preparation, experimental execution, and data analysis to obtain reliable and reproducible gas adsorption isotherms. This data is crucial for evaluating the material's capacity, selectivity, and suitability for specific applications.

Material Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReferences
Chemical Name Iron(III) benzene-1,3,5-tricarboxylate[4]
Synonyms Fe-BTC, this compound[1][4]
Molecular Formula C9H3FeO6[2][5]
BET Surface Area 1300 - 1600 m²/g[6][7]
Pore Volume ~0.6 - 0.8 cm³/g[7]
Bulk Density 0.16 - 0.35 g/cm³[1]
Particle Size (D50) ~5 µm

Experimental Setup: Volumetric Gas Adsorption Analyzer

The gas adsorption measurements are performed using a volumetric gas adsorption analyzer. The fundamental principle of this technique is to introduce a known quantity of gas into a chamber containing the sample and measure the amount of gas adsorbed by monitoring the pressure change. A schematic of a typical setup is shown below.

The main components of the system include:

  • Analysis Manifold: A chamber with a known, constant volume that is temperature-controlled.

  • Sample Tube: A container made of a non-adsorbing material (e.g., glass) to hold the this compound sample.

  • Pressure Transducers: To accurately measure the pressure in the manifold and the sample tube.

  • Vacuum System: A high-vacuum pump to evacuate the manifold and sample tube before analysis and to remove any contaminants from the sample surface.

  • Gas Inlets: For the introduction of high-purity adsorptive gases (e.g., N₂, CO₂, CH₄) and helium for dead volume determination.

  • Dewar and Coolant: A Dewar flask containing a cryogenic liquid (typically liquid nitrogen at 77 K for N₂ adsorption) to maintain the sample at a constant, low temperature.

Experimental Protocol

A detailed step-by-step procedure for conducting a gas adsorption experiment with this compound is provided below.

Sample Preparation and Activation (Degassing)

Proper activation of the this compound sample is crucial to remove any adsorbed impurities (e.g., water, solvents) from the pores, which would otherwise interfere with the gas adsorption measurement.

  • Weighing the Sample: Accurately weigh approximately 100-200 mg of this compound powder into a clean, dry sample tube. Record the exact mass.

  • Attaching to the Degassing Port: Attach the sample tube to the degassing port of the gas adsorption analyzer.

  • Degassing Procedure:

    • Heat the sample under vacuum. A typical procedure for MOFs like this compound is to heat at a rate of 5 °C/min to a final temperature of 150-180 °C.

    • Hold the sample at this temperature under high vacuum (<10 µmHg) for at least 4-6 hours to ensure complete removal of guest molecules.

    • After degassing, allow the sample to cool to room temperature under vacuum.

    • Weigh the sample tube again to determine the activated sample mass.

Adsorption Isotherm Measurement

The following protocol describes a typical volumetric measurement.

  • Transfer to Analysis Port: Transfer the sample tube with the activated this compound to the analysis port of the instrument.

  • Dead Volume Determination:

    • Introduce a non-adsorbing gas, typically helium, into the manifold and then expand it into the sample tube at room temperature.

    • Measure the pressure and use the known volumes of the manifold and the ideal gas law to calculate the "dead" or empty volume in the sample tube that is not occupied by the this compound sample.

    • Evacuate the helium from the sample tube.

  • Isotherm Measurement:

    • Place a Dewar filled with the appropriate coolant (e.g., liquid nitrogen for N₂ adsorption at 77 K) around the sample tube, ensuring the sample is fully immersed.

    • Introduce a small, known amount of the adsorptive gas (e.g., N₂) into the manifold. Record the pressure.

    • Open the valve to the sample tube, allowing the gas to expand and adsorb onto the this compound.

    • Monitor the pressure until it stabilizes, indicating that equilibrium has been reached. The amount of gas adsorbed is calculated from the pressure difference.

    • Repeat the previous two steps by incrementally dosing more gas to cover the desired pressure range (typically up to a relative pressure, P/P₀, of ~1 for N₂ adsorption).

    • For desorption, the pressure is incrementally decreased, and the amount of desorbed gas is measured at each step.

Data Analysis

The collected data points of the amount of gas adsorbed versus the relative pressure form the adsorption isotherm. Different models can be applied to analyze this data.

  • BET (Brunauer-Emmett-Teller) Theory: This model is commonly used to calculate the specific surface area of the material. It is typically applied to the N₂ adsorption isotherm data in the relative pressure range of 0.05 to 0.35.

  • Langmuir Theory: This model can be used to determine the monolayer adsorption capacity, which is particularly relevant for microporous materials.

  • Pore Size Distribution: Methods like Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT) can be applied to the isotherm data to determine the pore size distribution of the material.

Data Presentation

The following tables summarize typical gas adsorption data for this compound.

Table 2: Nitrogen (N₂) Adsorption Data for this compound at 77 K

ParameterValue
BET Surface Area 1350 m²/g
Langmuir Surface Area 1500 m²/g
Total Pore Volume (at P/P₀ = 0.99) 0.75 cm³/g
Micropore Volume 0.55 cm³/g

Table 3: Carbon Dioxide (CO₂) and Methane (CH₄) Adsorption Data for this compound at 298 K and 1 bar

GasAdsorption Capacity (mmol/g)Adsorption Capacity (cm³/g)
CO₂ ~2.5 - 3.0~56 - 67
CH₄ ~1.0 - 1.5~22 - 34

Note: The exact values can vary depending on the specific batch of this compound and the activation conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_measurement Adsorption Measurement cluster_analysis Data Analysis weigh Weigh this compound degas Degas under Vacuum (150-180 °C, 4-6h) weigh->degas dead_volume Determine Dead Volume (Helium) degas->dead_volume cool Cool Sample (e.g., Liquid N2, 77K) dead_volume->cool dose Dose Adsorptive Gas cool->dose equilibrate Equilibrate and Measure Pressure dose->equilibrate equilibrate->dose Repeat for multiple pressure points isotherm Generate Adsorption Isotherm equilibrate->isotherm bet BET Analysis (Surface Area) isotherm->bet pore_size Pore Size Distribution (BJH/DFT) isotherm->pore_size

Caption: Experimental workflow for gas adsorption analysis of this compound.

Data Analysis Logic

data_analysis_logic cluster_processing Data Processing & Modeling cluster_results Calculated Properties raw_data Raw Data (Pressure vs. Amount Adsorbed) isotherm Adsorption Isotherm Plot raw_data->isotherm bet_model BET Model (P/P₀ = 0.05-0.35) isotherm->bet_model langmuir_model Langmuir Model isotherm->langmuir_model bjd_dft BJH/DFT Models isotherm->bjd_dft surface_area Specific Surface Area (m²/g) bet_model->surface_area monolayer_capacity Monolayer Capacity (mmol/g) langmuir_model->monolayer_capacity pore_dist Pore Size Distribution (nm) bjd_dft->pore_dist

Caption: Logical flow of data analysis for gas adsorption measurements.

Conclusion

This application note provides a comprehensive protocol for the characterization of the gas adsorption properties of this compound using a volumetric method. Adherence to the detailed steps for sample activation, measurement, and data analysis will enable researchers to obtain high-quality, reproducible data. This information is fundamental for assessing the potential of this compound in various applications and for the development of new materials and processes.

References

Basolite F300: A Versatile Heterogeneous Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Basolite F300, an iron-based metal-organic framework (MOF), is emerging as a highly efficient and reusable heterogeneous catalyst for a variety of organic transformations. Its high surface area, porous nature, and the presence of accessible Lewis acid sites on its iron centers make it an attractive alternative to traditional homogeneous catalysts, offering advantages in terms of catalyst separation, recyclability, and milder reaction conditions.

This application note provides an overview of the use of this compound in several key organic reactions, including detailed experimental protocols and data to guide researchers, scientists, and drug development professionals in its practical application.

Synthesis of Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with diverse biological activities. This compound has been demonstrated to be an effective catalyst for the synthesis of quinoxalines via the condensation of 1,2-dicarbonyl compounds with o-phenylenediamines.

Catalytic Data:
EntryReactant 1 (1,2-Dicarbonyl)Reactant 2 (o-Phenylenediamine)SolventTemperature (°C)Time (h)Yield (%)
1Benzil (B1666583)o-Phenylenediamine (B120857)Toluene (B28343)1003-495-100
2Substituted BenzilsSubstituted o-PhenylenediaminesToluene1003-456-98
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
  • Catalyst Activation: Prior to use, activate this compound by heating at 150 °C under vacuum for 4 hours to remove any adsorbed moisture and solvent.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5 mol%).

  • Add benzil (1 mmol) and o-phenylenediamine (1 mmol) to the flask.

  • Add toluene (5 mL) as the solvent.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can be washed with an organic solvent (e.g., ethanol), dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol (B145695) to obtain pure 2,3-diphenylquinoxaline.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Activate this compound Activate this compound Add Reactants & Solvent Add Reactants & Solvent Activate this compound->Add Reactants & Solvent 1. Setup Heat & Stir Heat & Stir Add Reactants & Solvent->Heat & Stir 2. Initiate Monitor by TLC Monitor by TLC Heat & Stir->Monitor by TLC During Reaction Cool & Filter Cool & Filter Monitor by TLC->Cool & Filter 3. Completion Evaporate Solvent Evaporate Solvent Cool & Filter->Evaporate Solvent 4. Isolate Reusable Catalyst Reusable Catalyst Cool & Filter->Reusable Catalyst Recrystallize Recrystallize Evaporate Solvent->Recrystallize 5. Purify Pure Product Pure Product Recrystallize->Pure Product

Experimental workflow for the synthesis of quinoxalines.

Oxidation of Alkenes

This compound acts as an efficient heterogeneous catalyst for the oxidation of alkenes, such as cyclohexene (B86901), using tert-butyl hydroperoxide (TBHP) as the oxidant. This reaction is a key transformation in organic synthesis, providing access to valuable oxygenated products.

Catalytic Data:
EntrySubstrateOxidantSolventTemperature (°C)Time (h)Conversion (%)
1CyclohexeneTBHPAcetonitrile (B52724)808>95
Experimental Protocol: Oxidation of Cyclohexene
  • Catalyst Activation: Activate this compound by heating at 150 °C under vacuum for 4 hours.

  • Reaction Setup: In a sealed reaction vessel, add activated this compound (50 mg).

  • Add cyclohexene (1 mmol) and acetonitrile (5 mL).

  • Reaction: Add tert-butyl hydroperoxide (TBHP, 70% in water, 1.5 mmol) to the mixture.

  • Heat the reaction to 80 °C and stir for 8 hours.

  • Work-up: After the reaction, cool the mixture to room temperature.

  • Centrifuge or filter the reaction mixture to separate the catalyst.

  • Analyze the liquid phase by gas chromatography (GC) to determine the conversion and product distribution.

G Start Start Activate_Catalyst Activate this compound Start->Activate_Catalyst Setup_Reaction Add Catalyst, Cyclohexene, and Acetonitrile Activate_Catalyst->Setup_Reaction Add_Oxidant Add TBHP Setup_Reaction->Add_Oxidant Heat_Stir Heat to 80°C and Stir for 8h Add_Oxidant->Heat_Stir Cool_Separate Cool and Separate Catalyst Heat_Stir->Cool_Separate Analyze_Products Analyze by GC Cool_Separate->Analyze_Products End End Analyze_Products->End

Workflow for the oxidation of cyclohexene using this compound.

Acetalization of Aldehydes

The protection of aldehydes as acetals is a common and crucial step in multi-step organic synthesis. This compound serves as a solid acid catalyst for the acetalization of aldehydes with alcohols, such as the reaction of benzaldehyde (B42025) with methanol (B129727).

Catalytic Data:
EntryAldehydeAlcoholSolventTemperature (°C)Time (h)Conversion (%)
1BenzaldehydeMethanolMethanolRoom Temp.1>90
Experimental Protocol: Acetalization of Benzaldehyde
  • Catalyst Activation: Activate this compound at 150 °C under vacuum for 4 hours.

  • Reaction Setup: To a flask containing activated this compound (50 mg), add a solution of benzaldehyde (1 mmol) in methanol (5 mL).

  • Reaction: Stir the reaction mixture at room temperature for 1 hour.

  • Work-up: Monitor the reaction by TLC. Upon completion, remove the catalyst by filtration.

  • Remove the excess methanol from the filtrate under reduced pressure to obtain the desired acetal.

Epoxide Ring-Opening Reactions

The ring-opening of epoxides with nucleophiles is a fundamental reaction for the synthesis of 1,2-difunctionalized compounds. This compound can catalyze the ring-opening of epoxides with alcohols, for instance, the reaction of styrene (B11656) oxide with methanol.

Catalytic Data:
EntryEpoxideNucleophileSolventTemperature (°C)Time (h)Conversion (%)
1Styrene OxideMethanolMethanolRoom Temp.2>95
Experimental Protocol: Ring-Opening of Styrene Oxide
  • Catalyst Activation: Dry the this compound catalyst under vacuum at 150 °C for 4 hours.

  • Reaction Setup: In a flask, suspend the activated this compound (50 mg) in methanol (5 mL).

  • Reaction: Add styrene oxide (1 mmol) to the suspension and stir the mixture at room temperature for 2 hours.

  • Work-up: After the reaction is complete (monitored by GC or TLC), filter off the catalyst.

  • The filtrate can be concentrated under reduced pressure to yield the ring-opened product.

Multicomponent Reactions

This compound shows potential as a catalyst in multicomponent reactions, which are highly efficient processes for the synthesis of complex molecules in a single step. While detailed protocols are still emerging, its application in reactions like the Biginelli and Hantzsch syntheses is an active area of research.

Biginelli Reaction

The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.

G Reactants Aldehyde β-Ketoester Urea Catalyst This compound Reactants->Catalyst Product Dihydropyrimidinone Catalyst->Product One-pot Synthesis

Schematic of the Biginelli reaction.
Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a multicomponent reaction that produces dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate.

G Reactants Aldehyde 2 x β-Ketoester Ammonia Catalyst This compound Reactants->Catalyst Product Dihydropyridine Catalyst->Product One-pot Synthesis

Schematic of the Hantzsch reaction.

Conclusion

This compound is a promising and versatile heterogeneous catalyst for a range of important organic transformations. Its ease of handling, reusability, and ability to promote reactions under relatively mild conditions make it a valuable tool for researchers in both academic and industrial settings. The protocols provided here serve as a starting point for the exploration of this compound's catalytic potential in the synthesis of valuable organic molecules. Further research into its application in other catalytic processes is encouraged.

Application of Basolite F300 (Fe-BTC MOF) in Lithium-Ion Battery Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basolite F300, a commercial Metal-Organic Framework (MOF) composed of iron nodes and 1,3,5-benzenetricarboxylate (BTC) linkers, has garnered significant interest in the field of energy storage. Its high porosity, large surface area, and redox-active iron centers make it a promising candidate for application in lithium-ion batteries. While primarily investigated as an active anode material, its unique properties also suggest potential as a precursor for other advanced electrode materials. This document provides a detailed overview of the application of a nanoscale, "this compound-like" Fe-BTC MOF as an anode material, summarizing its electrochemical performance and providing protocols for its synthesis and electrode fabrication.

Recent studies have demonstrated that a nanoscale version of Fe-BTC, synthesized via a facile method, exhibits outstanding electrochemical performance as an anode in lithium-ion batteries.[1][2][3] This material offers a high reversible capacity and good cycling stability, highlighting its potential for high-power lithium-ion battery applications.[1][2][3]

Electrochemical Performance

The electrochemical properties of nanoscale Fe-BTC MOF as an anode material have been systematically evaluated. The material demonstrates a high reversible capacity, which is a key metric for battery performance. The data presented below is based on studies of a "this compound-like" nanoscale Fe-BTC framework.

Summary of Electrochemical Performance
ParameterValueConditions
Reversible Capacity1021 mAh g⁻¹After 100 cycles at 100 mA g⁻¹
Capacity Retention436 mAh g⁻¹After 400 cycles at 500 mA g⁻¹
Capacity Retention408 mAh g⁻¹After 400 cycles at 1000 mA g⁻¹

Experimental Protocols

I. Synthesis of Nanoscale Fe-BTC MOF (this compound-like)

This protocol describes a facile, room-temperature synthesis of nanoscale Fe-BTC MOF, similar to the commercial this compound. This method avoids the need for alkaline solutions.[1][3]

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Solution A: Dissolve a specific molar quantity of Iron(III) chloride hexahydrate in a mixture of ethanol and deionized water.

  • Solution B: Dissolve a corresponding molar quantity of 1,3,5-Benzenetricarboxylic acid in ethanol.

  • Mixing: Slowly add Solution B to Solution A under vigorous stirring at room temperature.

  • Precipitation: A precipitate will form upon mixing. Continue stirring for a designated period to ensure complete reaction.

  • Washing: Collect the precipitate by centrifugation and wash it multiple times with ethanol to remove any unreacted precursors.

  • Drying: Dry the resulting nanoscale Fe-BTC MOF powder in a vacuum oven at a specified temperature.

G cluster_synthesis Synthesis of Nanoscale Fe-BTC prep_A Prepare Solution A (FeCl₃·6H₂O in Ethanol/Water) mix Mix Solutions A and B (Vigorous Stirring) prep_A->mix prep_B Prepare Solution B (H₃BTC in Ethanol) prep_B->mix precipitate Precipitation of nanoscale Fe-BTC mix->precipitate wash Wash with Ethanol (Centrifugation) precipitate->wash dry Dry under Vacuum wash->dry

Caption: Workflow for the synthesis of nanoscale Fe-BTC MOF.

II. Electrode Preparation and Cell Assembly

Materials:

  • Synthesized nanoscale Fe-BTC MOF (active material)

  • Carbon black (conductive agent)

  • Polyvinylidene fluoride (B91410) (PVDF) (binder)

  • N-methyl-2-pyrrolidone (NMP) (solvent)

  • Copper foil (current collector)

  • Lithium metal foil (counter electrode)

  • Celgard separator

  • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate)

Procedure:

  • Slurry Preparation: Mix the nanoscale Fe-BTC MOF, carbon black, and PVDF in a weight ratio (e.g., 80:10:10) in NMP to form a homogeneous slurry.

  • Coating: Cast the slurry onto a copper foil using a doctor blade.

  • Drying: Dry the coated electrode in a vacuum oven to remove the NMP solvent.

  • Pressing: Press the dried electrode to ensure good contact between the components and the current collector.

  • Cell Assembly: Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox using the prepared electrode as the working electrode, lithium foil as the counter electrode, a Celgard separator, and the electrolyte.

G cluster_fabrication Electrode Fabrication and Cell Assembly slurry Prepare Slurry (Fe-BTC, Carbon Black, PVDF in NMP) coating Coat Slurry onto Copper Foil slurry->coating drying Dry Electrode in Vacuum Oven coating->drying pressing Press Dried Electrode drying->pressing assembly Assemble Coin Cell (in Glovebox) pressing->assembly

Caption: Experimental workflow for electrode fabrication and cell assembly.

III. Electrochemical Characterization

Instrumentation:

  • Battery cycler

  • Electrochemical workstation

Procedures:

  • Galvanostatic Cycling: Cycle the assembled coin cells at various current densities (e.g., 100, 500, 1000 mA g⁻¹) within a specific voltage window (e.g., 0.01-3.0 V vs. Li/Li⁺) to determine the charge-discharge capacities, cycling stability, and rate capability.

  • Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV s⁻¹) to investigate the redox reactions occurring during the lithiation and delithiation processes.

  • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements to analyze the charge transfer resistance and ionic conductivity within the electrode.

Signaling Pathways and Logical Relationships

The application of this compound-like MOF in a lithium-ion battery electrode involves a series of interconnected steps, from material synthesis to electrochemical evaluation. The following diagram illustrates the logical relationship between these key stages.

G cluster_main Logical Relationship in Electrode Development cluster_material Material Synthesis & Characterization cluster_device Device Fabrication cluster_testing Electrochemical Evaluation synthesis Nanoscale Fe-BTC Synthesis physchem Physicochemical Characterization (XRD, SEM, BET) synthesis->physchem electrode Electrode Preparation physchem->electrode cell Coin Cell Assembly electrode->cell cycling Galvanostatic Cycling cell->cycling cv Cyclic Voltammetry cell->cv eis Electrochemical Impedance Spectroscopy cell->eis

Caption: Logical workflow from material synthesis to electrochemical testing.

Conclusion

The nanoscale, this compound-like Fe-BTC MOF demonstrates significant potential as a high-capacity anode material for lithium-ion batteries. The facile synthesis process and impressive electrochemical performance make it an attractive area for further research and development. While its primary application demonstrated in the literature is as an active material, the inherent properties of MOFs also open avenues for their use as precursors or templates for designing novel electrode architectures. Further optimization of the material's properties and electrode engineering could lead to even greater performance and stability in next-generation energy storage devices.

References

Application Note & Protocol: Characterization of Basolite F300 using X-ray Diffraction and Scanning Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basolite F300 is a commercial metal-organic framework (MOF) composed of iron trimestate (Fe-BTC).[1][2] It is recognized for its high porosity and catalytic activity, making it a material of significant interest in various applications, including gas storage, separation, and catalysis.[2][3] Structurally, this compound is related to the MIL-100(Fe) structure but is characterized by a more distorted or semi-amorphous nature.[4] Accurate and reproducible characterization is crucial for understanding its physicochemical properties and ensuring its performance in specific applications.

This document provides a detailed step-by-step guide for the characterization of this compound powder using two fundamental techniques: X-ray Diffraction (XRD) for structural analysis and Scanning Electron Microscopy (SEM) for morphological analysis.

Experimental Protocols

X-ray Diffraction (XRD)

Objective: To determine the crystalline structure, phase purity, and degree of crystallinity of this compound powder.

Materials and Equipment:

  • This compound powder

  • Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å)

  • Sample holder (zero-background sample holder recommended)

  • Spatula

  • Mortar and pestle (optional, for gentle homogenization)

Protocol:

  • Sample Preparation:

    • Ensure the this compound powder is activated to remove any guest molecules or residual solvents from its pores, as this can affect the XRD pattern. Activation can typically be achieved by heating the sample under vacuum. A common procedure involves heating at 150 °C for several hours.

    • Gently homogenize the powder using a mortar and pestle if necessary to ensure a uniform particle size distribution.

    • Carefully pack the powder into the sample holder. Ensure a flat and level surface that is flush with the holder's top edge to prevent errors in peak positions.

  • Instrument Setup:

    • Set the X-ray tube voltage and current to the manufacturer's recommended values (e.g., 40 kV and 40 mA).

    • Configure the scan parameters:

      • Scan range (2θ): 5° to 50° is typically sufficient to capture the characteristic peaks of this compound.

      • Step size: 0.02°

      • Scan speed/time per step: 1-2 seconds per step. A slower scan speed will improve the signal-to-noise ratio.

  • Data Acquisition:

    • Load the sample holder into the diffractometer.

    • Initiate the XRD scan.

  • Data Analysis:

    • Process the raw data to identify the peak positions (2θ), intensities, and full width at half maximum (FWHM).

    • Compare the obtained diffractogram with reference patterns for this compound or MIL-100(Fe) to confirm the material's identity and phase purity.

    • The degree of crystallinity can be qualitatively assessed by the sharpness and intensity of the diffraction peaks. Broader peaks are indicative of a more amorphous or nanocrystalline nature.[4]

Scanning Electron Microscopy (SEM)

Objective: To visualize the surface morphology, particle size, and shape of this compound powder.

Materials and Equipment:

  • This compound powder

  • Scanning Electron Microscope

  • SEM stubs with adhesive carbon tape

  • Sputter coater with a conductive target (e.g., gold or platinum)

  • Spatula

  • Air or nitrogen duster

Protocol:

  • Sample Preparation:

    • Place a small, representative amount of the activated this compound powder onto the adhesive carbon tape on the SEM stub.

    • Gently press the powder to ensure good adhesion.

    • Remove excess powder by carefully tapping the stub or using a gentle stream of dry air or nitrogen. A uniform, thin layer of particles is ideal.

    • For non-conductive samples like MOFs, a thin conductive coating is necessary to prevent charging under the electron beam. Place the stub in a sputter coater and apply a thin layer (e.g., 5-10 nm) of gold or platinum.

  • Instrument Setup:

    • Load the coated stub into the SEM chamber.

    • Evacuate the chamber to the required vacuum level.

    • Set the accelerating voltage. A lower voltage (e.g., 2-5 kV) is often preferred for delicate, beam-sensitive materials like MOFs to minimize sample damage and charging effects.

    • Adjust the working distance and aperture size to optimize image resolution and depth of field.

  • Image Acquisition:

    • Focus the electron beam on the sample surface.

    • Adjust brightness and contrast to obtain a clear image.

    • Capture images at various magnifications to observe the overall morphology and individual particle details. Start with a low magnification to get an overview of the sample and then increase the magnification to examine specific features.

  • Data Analysis:

    • Analyze the obtained SEM images to describe the particle morphology (e.g., granular, crystalline, agglomerated).[4][5]

    • Use the SEM software's measurement tools to estimate the particle size distribution. Measure a statistically significant number of particles (e.g., >100) for an accurate representation.

Data Presentation

Quantitative data from the characterization should be summarized for clear comparison and reporting.

Table 1: Summary of XRD Data for this compound

Characteristic Peak (2θ)d-spacing (Å)Relative Intensity (%)FWHM (°)
~11°~8.04100Value
Other significant peaksCalculatedCalculatedValue

Note: this compound is known for its semi-amorphous nature, which can result in broad peaks. The peak at approximately 11° is a key characteristic feature.[4]

Table 2: Summary of SEM Analysis for this compound

ParameterDescription
Morphology Granular nanoparticles, often forming larger agglomerates.[4][5]
Particle Size Range e.g., 50 - 200 nm for individual particles
Average Particle Size Calculated average size
Agglomerate Size Range e.g., 1 - 10 µm

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using XRD and SEM.

Basolite_F300_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_xrd XRD Analysis cluster_sem SEM Analysis cluster_reporting Reporting start Start: this compound Powder activation Activation (Heating under Vacuum) start->activation xrd_prep XRD Sample Mounting activation->xrd_prep sem_prep SEM Stub Preparation activation->sem_prep xrd_acq Data Acquisition xrd_prep->xrd_acq xrd_analysis Data Analysis (Peak ID, Crystallinity) xrd_acq->xrd_analysis reporting Final Report xrd_analysis->reporting sem_coat Sputter Coating sem_prep->sem_coat sem_acq Image Acquisition sem_coat->sem_acq sem_analysis Data Analysis (Morphology, Particle Size) sem_acq->sem_analysis sem_analysis->reporting

Caption: Workflow for this compound characterization.

References

Application Notes and Protocols for Basolite F300 in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Basolite F300, an iron-based metal-organic framework (MOF), as a heterogeneous catalyst in various organic reactions relevant to research, fine chemical synthesis, and drug development.

Introduction to this compound as a Catalyst

This compound, also known as Fe-BTC, is a commercially available iron(III) benzene-1,3,5-tricarboxylate (B1238097) MOF. Its high surface area, porous structure, and the presence of accessible Lewis acid sites on the iron centers make it an effective heterogeneous catalyst for a range of organic transformations.[1][2][3] Unlike its more crystalline counterpart, MIL-100(Fe), this compound possesses a semiamorphous structure with a significant number of structural defects. These defects can contribute to the presence of Brønsted acid sites, enhancing its catalytic activity in specific reactions.[1] Its heterogeneous nature allows for easy separation from the reaction mixture, enabling catalyst recycling and minimizing product contamination, which are critical considerations in pharmaceutical manufacturing.

General Catalyst Activation Protocol

Prior to use, it is often beneficial to activate this compound to remove any adsorbed water or solvent molecules from the pores, thereby ensuring the accessibility of the catalytic sites.

Protocol: this compound Activation

  • Place the required amount of this compound powder in a suitable flask or reactor.

  • Heat the material under vacuum or a flow of an inert gas (e.g., nitrogen or argon).

  • A typical activation procedure involves heating at 150 °C for 12 hours.

  • After activation, cool the catalyst to the desired reaction temperature under an inert atmosphere before introducing the reactants.

Application in Lewis Acid Catalysis

This compound has demonstrated superior performance in reactions requiring strong Lewis acid sites compared to the more crystalline MIL-100(Fe).[1] This is attributed to the presence of structural defects that create more accessible iron centers.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction in organic synthesis. This compound can effectively catalyze the alkylation of aromatic compounds.

Table 1: Dosing and Concentration for Friedel-Crafts Alkylation

ParameterValueReference
Reaction Friedel-Crafts alkylation of benzene (B151609) with benzyl (B1604629) chloride[1]
Catalyst This compound[1]
Catalyst Loading 10 mol% (with respect to benzyl chloride)[1]
Substrate Concentration Benzene (solvent and reactant)[1]
Temperature 80 °C[1]
Reaction Time 24 hours[1]
Conversion 99%[1]

Experimental Protocol: Friedel-Crafts Alkylation

  • To an oven-dried round-bottom flask containing a magnetic stir bar, add activated this compound (10 mol%).

  • Under an inert atmosphere, add benzene.

  • Add benzyl chloride to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration or centrifugation.

  • The filtrate can be worked up as per standard procedures to isolate the product.

Friedel_Crafts_Alkylation_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Work-up F300 This compound Activation Activation (150 °C, 12h, vacuum) F300->Activation Activated_F300 Activated this compound Reactants Benzene + Benzyl Chloride Reaction Reaction (80 °C, 24h) Reactants->Reaction Filtration Filtration/ Centrifugation Reaction->Filtration Activated_F300->Reaction Product Product Isolation Filtration->Product General_Catalytic_Cycle Catalyst This compound (Active Sites) Intermediate Catalyst-Substrate Complex Catalyst->Intermediate Adsorption Substrate Substrate(s) Substrate->Intermediate Product Product(s) Intermediate->Product Surface Reaction Product->Catalyst Desorption

References

Application Notes and Protocols for Basolite F300 as a Drug Delivery Vehicle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basolite F300, an iron-based metal-organic framework (MOF) also known as Fe-BTC, has emerged as a promising nanocarrier for drug delivery applications. Its high surface area, tunable pore size, and biocompatibility make it an ideal candidate for encapsulating therapeutic agents and facilitating their controlled release.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a drug delivery vehicle, with a focus on loading, release, and biocompatibility studies.

Key Characteristics of this compound for Drug Delivery

This compound possesses several key features that make it advantageous for drug delivery systems:

  • High Porosity and Surface Area: These properties allow for a high drug loading capacity.

  • Biocompatibility: Composed of iron and trimesic acid, it exhibits low toxicity.[1]

  • Tunable Structure: The structure can be modified to control drug release kinetics.

  • Biodegradability: this compound can be degraded under physiological conditions, ensuring clearance from the body.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Surface Area1300-1600 m²/g[2]
Bulk Density0.16‑0.35 g/cm³[2]
Molecular FormulaC₉H₃FeO₆[3]
Table 2: Drug Loading Capacity of this compound and its Derivatives
DrugCarrierLoading Capacity (wt%)Reference
5-FluorouracilFe-BTC-PEG36.4%[4]
DoxorubicinFe₃O₄@[Cu₃(BTC)₂]40.5%[5]
DoxorubicinMIL-101(Fe)-C₄H₄24.5%[6]

Experimental Protocols

Protocol 1: Synthesis of PEGylated this compound (Fe-BTC-PEG)

This protocol describes the synthesis of polyethylene (B3416737) glycol (PEG) modified this compound to enhance its stability and biocompatibility.

Materials:

Procedure:

  • Prepare Solution A by dissolving 1 g of ferric nitrate hydrate in 50 mL of distilled water.

  • Prepare Solution B by dissolving 1 g of H₃BTC and 5 mL of PEG in 50 mL of distilled water.

  • Mix Solution A into Solution B under ultrasonication for 20 minutes at room temperature.

  • Collect the resulting precipitate by centrifugation.

  • Wash the precipitate three times with ethanol.

  • Dry the final Fe-BTC-PEG product at 70°C under vacuum.

Protocol 2: Drug Loading into this compound

This protocol outlines the procedure for loading a therapeutic drug, using 5-Fluorouracil (5-FU) as an example, into the synthesized Fe-BTC-PEG nanocarrier.

Materials:

  • Fe-BTC-PEG nanoparticles

  • 5-Fluorouracil (5-FU)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Disperse a known amount of Fe-BTC-PEG nanoparticles in a solution of 5-FU in PBS (e.g., 10 g/L).

  • Stir the suspension at room temperature for 72 hours in a dark environment to allow for drug encapsulation.

  • Collect the drug-loaded nanoparticles by centrifugation.

  • Wash the nanoparticles with PBS to remove any unloaded drug from the surface.

  • Dry the 5-FU-loaded Fe-BTC-PEG nanoparticles under vacuum.

  • Determine the drug loading capacity by measuring the concentration of 5-FU in the supernatant using UV-Vis spectrophotometry at a wavelength of 266 nm.[4]

Protocol 3: In Vitro Drug Release Study

This protocol describes the methodology to evaluate the release kinetics of a loaded drug from this compound at different pH conditions, simulating physiological and tumor microenvironments.

Materials:

  • Drug-loaded this compound nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4, 6.8, and 5.0

  • Dialysis membrane (with appropriate molecular weight cut-off)

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS within a dialysis bag.

  • Place the dialysis bag in a larger volume of the corresponding PBS release medium (pH 7.4, 6.8, or 5.0) at 37°C with continuous stirring.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium.

  • Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Plot the cumulative drug release percentage against time to obtain the release profile.

  • The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[3][7]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the procedure for assessing the biocompatibility of this compound and the cytotoxic effects of the drug-loaded nanoparticles on cancer and normal cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa) and a normal cell line (e.g., 3T3 mouse embryonic fibroblasts)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound nanoparticles (unloaded)

  • Drug-loaded this compound nanoparticles

  • Free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a density of approximately 7x10³ cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Prepare serial dilutions of the unloaded nanoparticles, drug-loaded nanoparticles, and the free drug in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a control.

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

Experimental_Workflow_Drug_Delivery cluster_synthesis Synthesis of Fe-BTC-PEG cluster_loading Drug Loading cluster_characterization Characterization & Evaluation Fe_Nitrate Ferric Nitrate Hydrate Mix_Ultrasonicate Mix & Ultrasonicate Fe_Nitrate->Mix_Ultrasonicate H3BTC_PEG Trimesic Acid + PEG H3BTC_PEG->Mix_Ultrasonicate Centrifuge_Wash Centrifuge & Wash Mix_Ultrasonicate->Centrifuge_Wash Dry_Fe_BTC_PEG Dry to obtain Fe-BTC-PEG Centrifuge_Wash->Dry_Fe_BTC_PEG Fe_BTC_PEG_Powder Fe-BTC-PEG Incubate Incubate & Stir Dry_Fe_BTC_PEG->Incubate Fe_BTC_PEG_Powder->Incubate Drug_Solution Drug Solution (e.g., 5-FU in PBS) Drug_Solution->Incubate Centrifuge_Wash_Loaded Centrifuge & Wash Incubate->Centrifuge_Wash_Loaded Drug_Loaded_MOF Drug-Loaded Fe-BTC-PEG Centrifuge_Wash_Loaded->Drug_Loaded_MOF Drug_Release In Vitro Drug Release Drug_Loaded_MOF->Drug_Release Cytotoxicity In Vitro Cytotoxicity Drug_Loaded_MOF->Cytotoxicity

Caption: Experimental workflow for this compound drug delivery.

In_Vitro_Cytotoxicity_Workflow Seed_Cells Seed Cells in 96-well plate (e.g., MCF-7, HeLa, 3T3) Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Treatments Add Treatments: - Unloaded Fe-BTC-PEG - Drug-Loaded Fe-BTC-PEG - Free Drug Incubate_24h->Add_Treatments Incubate_Treatment Incubate for 24/48/72h Add_Treatments->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_DMSO Add DMSO to dissolve Formazan Incubate_MTT->Add_DMSO Measure_Absorbance Measure Absorbance at 570nm Add_DMSO->Measure_Absorbance Calculate_Viability Calculate Cell Viability (%) Measure_Absorbance->Calculate_Viability

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

References

Application Notes and Protocols for Basolite F300 Solvent Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basolite F300 is a high-surface-area, iron-based metal-organic framework (MOF) that has garnered significant interest as a heterogeneous Lewis acid catalyst. Its catalytic activity is promising for a variety of organic transformations, including acetalization, aldol (B89426) condensations, and oxidation reactions. A critical parameter for the successful application of this compound in chemical synthesis is its compatibility with and stability in different solvents. These application notes provide a comprehensive overview of the known solvent compatibility of this compound, supported by experimental data and detailed protocols for its use in catalytic reactions.

Physicochemical Properties of this compound

This compound, chemically identified as iron(III) benzene-1,3,5-tricarboxylate (B1238097) (Fe-BTC), is recognized for its semi-amorphous structure and high porosity. The reported physical properties can vary between batches and synthesis methods, but typical values are summarized below.

PropertyValueReferences
Chemical Formula C9H3FeO6
BET Surface Area 685 - 1600 m²/g
Pore Size Mesoporous, with a dominance of smaller mesopores (2-50 nm range)
Appearance Reddish to brown powder

Solvent Compatibility Profile

The stability of this compound in various solvents is crucial for maintaining its structural integrity and catalytic activity. Below is a summary of its compatibility with a range of common solvents based on available literature.

Aqueous Solvents

This compound exhibits notable stability in water, a significant advantage for "green" chemistry applications. It is considered more resistant to humidity than copper-based (Basolite C300) and aluminum-based (Basolite A100) MOFs. This stability is attributed to its amorphous structure, which can hinder water access to the coordination sites.

  • Water: Stable. A this compound-like material has been synthesized in water, and it has been used for extractions from aqueous samples.

  • Acidic Aqueous Solutions: Shows susceptibility to reductive dissolution in the presence of high concentrations of aqueous acid, which can lead to the liberation of Fe(III) ions. Caution is advised when using this compound in strongly acidic media.

  • Alkaline Aqueous Solutions: Has been successfully employed as an electrocatalyst in alkaline aqueous media, suggesting a degree of stability under these conditions.

Organic Solvents

The compatibility of this compound with organic solvents is critical for its application in a wide range of chemical reactions.

SolventCompatibilityNotes and References
Acetonitrile (ACN) High Used as an elution solvent in dispersive solid-phase extraction (dSPE) with this compound, indicating good structural stability.
Ethanol (EtOH) Moderate to High Used as a washing solvent during the synthesis of Fe-BTC and for recrystallizing products from reactions catalyzed by it, suggesting good short-term stability.
Methanol (B129727) (MeOH) Likely Stable While direct long-term stability data is limited, methanol is a common solvent for MOF applications and is used in reactions with similar MOFs.
N,N-Dimethylformamide (DMF) Use with Caution DMF is a common solvent for MOF synthesis. However, residual DMF can be difficult to remove and may compete for active sites. Its effect on the long-term stability of pre-synthesized this compound needs careful evaluation for each specific application.
Dimethyl Sulfoxide (DMSO) Use with Caution Similar to DMF, DMSO is a coordinating solvent that could potentially interact with the metal centers of the MOF, affecting its catalytic activity.
Acetone (B3395972) Likely Stable Acetone has been used in the activation and washing of other MOFs, suggesting it is likely compatible with this compound.
Tetrahydrofuran (THF) Likely Stable As a less polar aprotic solvent, THF is expected to have minimal interaction with the MOF structure. It has been used in studies with other MOFs.
Toluene (B28343) High As a non-polar solvent, toluene is unlikely to coordinate to the metal centers and is expected to be highly compatible. It has been used as a solvent for recrystallization in related catalytic systems.

Experimental Protocols

The following are generalized protocols for catalytic reactions where this compound can be employed. Researchers should optimize the conditions for their specific substrates and desired outcomes.

Protocol for Catalyst Activation

Prior to use, it is often beneficial to activate this compound to remove any guest molecules or moisture from the pores, which can free up the active catalytic sites.

  • Place the required amount of this compound powder in a Schlenk flask or a similar vessel suitable for heating under vacuum.

  • Heat the material under a dynamic vacuum (e.g., <1 mbar) at a temperature between 120-150 °C for 4-12 hours.

  • Allow the catalyst to cool to room temperature under vacuum or an inert atmosphere (e.g., nitrogen or argon) before use.

  • Store the activated catalyst in a desiccator or glovebox to prevent rehydration.

Protocol for a Lewis Acid Catalyzed Aldol Condensation

This protocol describes a general procedure for the aldol condensation of an aldehyde with a ketone using this compound as the catalyst.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated this compound (5-10 mol% with respect to the limiting reagent).

  • Add the chosen solvent (e.g., toluene, acetonitrile, or a solvent-free mixture of reactants).

  • Add the ketone (e.g., 1.0 mmol) and the aldehyde (e.g., 1.2 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration or centrifugation. The catalyst can be washed with the reaction solvent, dried, and potentially reused.

  • The filtrate containing the product can be concentrated under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.

Protocol for Catalyst Reusability Study

To assess the stability and reusability of this compound, the recovered catalyst from a reaction can be tested in subsequent catalytic cycles.

  • After the first catalytic run, recover the this compound by filtration or centrifugation.

  • Wash the recovered catalyst thoroughly with a suitable solvent (e.g., the solvent used in the reaction, followed by a more volatile solvent like acetone or dichloromethane) to remove any adsorbed products or unreacted starting materials.

  • Dry the washed catalyst under vacuum, and if necessary, reactivate it using the protocol described in section 4.1.

  • Use the recovered and reactivated catalyst in a new reaction under the same conditions as the first run.

  • Compare the catalytic activity (e.g., yield, conversion) across multiple cycles to evaluate the stability and reusability of this compound.

  • Optionally, characterize the used catalyst after several cycles using techniques like PXRD and BET analysis to check for any changes in crystallinity and surface area.

Visualizations

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction catalyzed by this compound.

Solvent_Selection_Workflow start Start: Define Reaction reaction_type Reaction Type (e.g., Aldol, Acetalization) start->reaction_type substrate_solubility Substrate & Product Solubility reaction_type->substrate_solubility solvent_polarity Consider Solvent Polarity (Polar vs. Non-polar) substrate_solubility->solvent_polarity solvent_coordination Consider Solvent Coordinating Ability solvent_polarity->solvent_coordination recommended Recommended Solvents: Water, ACN, Toluene, EtOH solvent_coordination->recommended Prefer non-coordinating or weakly coordinating caution Use with Caution: DMF, DMSO solvent_coordination->caution test Perform Small-Scale Compatibility Test recommended->test caution->test characterize Characterize Post-Test Catalyst (PXRD, BET) test->characterize Check for degradation proceed Proceed with Reaction characterize->proceed If stable

Caption: Workflow for solvent selection with this compound.

Simplified Reaction Pathway for Lewis Acid Catalysis

This diagram shows a simplified reaction pathway for a this compound-catalyzed aldol condensation, highlighting the role of the Lewis acidic iron centers.

Aldol_Condensation_Pathway catalyst Fe(III) Lewis Acidic Site aldehyde Aldehyde catalyst->aldehyde Coordination & Activation ketone Ketone enolate Enolate Intermediate ketone->enolate Deprotonation enolate->catalyst Nucleophilic Attack activated_aldehyde Activated Aldehyde aldol_adduct Aldol Adduct product α,β-Unsaturated Product aldol_adduct->product Dehydration

Troubleshooting & Optimization

Troubleshooting low catalytic activity with Basolite F300

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low catalytic activity with Basolite® F300.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Basolite® F300 catalyst is showing lower than expected activity. What are the primary factors I should investigate?

Low catalytic activity in Basolite® F300 can stem from several factors throughout the experimental process, from initial handling to the reaction itself. The most critical areas to examine are:

  • Inadequate Activation: The removal of solvent molecules from the porous framework to expose the active metal sites is crucial. Incomplete activation is a common reason for poor performance.

  • Moisture or Impurity Contamination: Basolite® F300 is sensitive to water and other impurities that can block active sites or degrade the material's structure.[1][2]

  • Incorrect Storage and Handling: Prolonged exposure to air and humidity can lead to the adsorption of contaminants, reducing the catalyst's effectiveness.

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and pressure can significantly influence the catalytic performance.

  • Structural Integrity: Although robust, extreme conditions can lead to the degradation or amorphization of the MOF structure.

Below is a systematic troubleshooting workflow to diagnose the potential cause of low activity.

TroubleshootingWorkflow start Low Catalytic Activity Observed check_activation Verify Activation Protocol start->check_activation check_handling Review Storage & Handling check_activation->check_handling Protocol OK improper_activation Root Cause: Improper Activation check_activation->improper_activation Protocol Incorrect check_reaction_cond Examine Reaction Conditions check_handling->check_reaction_cond Handling OK contamination Root Cause: Contamination check_handling->contamination Improper Handling characterize_catalyst Characterize Catalyst (BET, XRD, TGA) check_reaction_cond->characterize_catalyst Conditions OK suboptimal_conditions Root Cause: Sub-optimal Conditions check_reaction_cond->suboptimal_conditions Conditions Not Optimal degraded_catalyst Root Cause: Degraded Catalyst characterize_catalyst->degraded_catalyst Low Surface Area/ Amorphous end Resolution characterize_catalyst->end improper_activation->end contamination->end suboptimal_conditions->end degraded_catalyst->end

Caption: Troubleshooting workflow for low catalytic activity.

Q2: What is the correct activation procedure for Basolite® F300?

Proper activation is critical to ensure high catalytic activity. The goal is to remove guest molecules (typically water or solvents) from the pores without causing the framework to collapse.

Recommended Activation Protocol:

  • Place the as-received Basolite® F300 powder in a Schlenk flask or a similar vacuum-compatible vessel.

  • Heat the sample under a dynamic vacuum (high vacuum is preferred) to 200°C.

  • Hold the temperature at 200°C for at least 4-6 hours.

  • After the activation period, cool the sample to room temperature under vacuum before backfilling with an inert gas (e.g., nitrogen or argon).

  • Store the activated catalyst in a desiccator or glovebox to prevent re-exposure to moisture.

ActivationProtocol cluster_preparation Catalyst Preparation cluster_activation Activation cluster_storage Storage As-received\nBasolite® F300 As-received Basolite® F300 Place in\nSchlenk Flask Place in Schlenk Flask As-received\nBasolite® F300->Place in\nSchlenk Flask Heat to 200°C\nunder Vacuum Heat to 200°C under Vacuum Place in\nSchlenk Flask->Heat to 200°C\nunder Vacuum Hold for 4-6h Hold for 4-6h Heat to 200°C\nunder Vacuum->Hold for 4-6h Cool to RT\nunder Vacuum Cool to RT under Vacuum Hold for 4-6h->Cool to RT\nunder Vacuum Backfill with\nInert Gas Backfill with Inert Gas Cool to RT\nunder Vacuum->Backfill with\nInert Gas Store in\nDesiccator/Glovebox Store in Desiccator/Glovebox Backfill with\nInert Gas->Store in\nDesiccator/Glovebox

Caption: Basolite® F300 activation workflow.

Q3: How does the surface area of Basolite® F300 relate to its catalytic activity, and what values should I expect?

The catalytic activity of Basolite® F300 is directly related to its accessible surface area, as this determines the number of available active sites. The BET (Brunauer-Emmett-Teller) surface area can vary significantly depending on the synthesis method and activation procedure. While the manufacturer may provide a specific range, literature values can differ. A lower-than-expected surface area is a strong indicator of incomplete activation, pore collapse, or contamination.

ParameterCommercial Basolite® F300[3]Lab-Synthesized Fe-BTC[4][5][6]
BET Surface Area (m²/g) 120 - 190 (Sigma-Aldrich) or 1300-1600 (manufacturer reported)685 - 1618
Pore Volume (cm³/g) ~0.5 - 0.8~0.4 - 1.0

Note: The significant variation in reported surface areas highlights the sensitivity of the material to its synthesis and activation history.

Q4: Can impurities in my reagents or solvent affect the catalyst's performance?

Yes, impurities can have a detrimental effect on the catalytic activity of Basolite® F300.

  • Water: As a Lewis base, water can coordinate to the open metal sites (Lewis acid sites) of the iron centers, blocking access for the substrate. Basolite® F300 has been shown to be relatively resistant to water compared to other MOFs, but high concentrations can still lead to deactivation.[1][2]

  • Strongly Coordinating Solvents: Solvents with functional groups that can act as strong Lewis bases (e.g., DMF, DMSO) can compete with the substrate for coordination to the active sites.

  • Acidic or Basic Impurities: The structural integrity of Basolite® F300 can be compromised under strongly acidic or basic conditions, leading to leaching of the metal centers or degradation of the organic linker.[7]

Always use high-purity, dry, and degassed solvents and reagents to minimize the risk of catalyst deactivation.

Q5: My catalyst has been stored for a while. Could this be the cause of low activity? How should I store it?

Improper storage is a likely cause of reduced catalytic performance over time. Basolite® F300 is hygroscopic and will readily adsorb moisture and other atmospheric contaminants.

Recommended Storage Protocol:

  • Short-term: Store in a sealed vial inside a desiccator containing a suitable desiccant.

  • Long-term: For optimal preservation of activity, store in an inert atmosphere, such as in a glovebox or a sealed Schlenk flask under nitrogen or argon.

If the catalyst has been stored for an extended period under suboptimal conditions, it is advisable to reactivate it using the protocol described in Q2 before use.

Q6: I suspect my catalyst has deactivated. Is it possible to regenerate it?

Catalyst deactivation can occur through several mechanisms, including fouling by reaction byproducts or structural changes.[8][9] For deactivation caused by the adsorption of species, regeneration may be possible.

General Regeneration Protocol:

  • Wash the used catalyst with a suitable solvent to remove adsorbed reactants, products, and byproducts. The choice of solvent will depend on the specific reaction system.

  • Dry the washed catalyst thoroughly.

  • Reactivate the catalyst using the thermal activation procedure outlined in Q2 .

The success of regeneration will depend on the nature of the deactivation. If the MOF structure has undergone irreversible collapse or degradation, regeneration will not be effective.

Experimental Protocols

Protocol 1: BET Surface Area Analysis

  • Sample Preparation: Accurately weigh approximately 50-100 mg of the Basolite® F300 sample into a BET tube.

  • Degassing (Activation): Degas the sample under high vacuum at 200°C for at least 4 hours to remove any adsorbed species.

  • Analysis: Perform a nitrogen physisorption measurement at 77 K (liquid nitrogen temperature).

  • Data Processing: Calculate the BET surface area from the adsorption isotherm in the relative pressure (P/P₀) range of 0.05 to 0.3.

Protocol 2: General Procedure for Testing Catalytic Activity (Example: Acetalization)

  • Catalyst Activation: Activate the required amount of Basolite® F300 according to the protocol in Q2 .

  • Reaction Setup: Under an inert atmosphere, add the activated Basolite® F300 (e.g., 5 mol%) to a dried reaction flask equipped with a magnetic stir bar.

  • Addition of Reagents: Add the dry solvent (e.g., toluene), the aldehyde substrate (e.g., 1 mmol), and the alcohol (e.g., 3 mmol).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80°C).

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC, GC-MS, or NMR.

  • Work-up: After the reaction is complete, cool the mixture, separate the catalyst by centrifugation or filtration, and analyze the product yield.

References

Preventing Basolite F300 degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Basolite® F300. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing material degradation during experiments. Here you will find troubleshooting guides and frequently asked questions to ensure the optimal performance and structural integrity of Basolite® F300 in your research applications.

Frequently Asked Questions (FAQs)

Q1: What is Basolite® F300 and what are its key properties?

Basolite® F300 is a high-surface-area metal-organic framework (MOF) composed of iron(III) centers and benzene-1,3,5-tricarboxylate (B1238097) (BTC) linkers, also known as Fe-BTC.[1] It is characterized by a semi-amorphous or low-crystalline structure.[2][3] Key properties are summarized in the table below.

Q2: What is the thermal stability of Basolite® F300?

Basolite® F300 is thermally stable up to approximately 300°C.[3] Beyond this temperature, the framework will begin to decompose. The activation temperature for this material is 200°C.

Q3: Is Basolite® F300 stable in water?

Yes, Basolite® F300 is considered a water-stable MOF, especially when compared to other commercially available MOFs like Basolite® C300.[4][5] Its amorphous structure appears to hinder water access, making it more resistant to humidity-induced structural changes.[4] However, prolonged exposure to aqueous environments, particularly under harsh pH conditions, can still lead to degradation.

Q4: How should I store Basolite® F300?

It is recommended to store Basolite® F300 in a sealed container at 2-8°C, away from moisture.[1] Proper storage is crucial to maintain its porous structure and surface area.

Troubleshooting Guide: Preventing Degradation

This guide addresses specific issues that may lead to the degradation of Basolite® F300 during experimental use.

Issue 1: Loss of Surface Area and Porosity

A significant decrease in surface area and porosity is a primary indicator of structural degradation. This can be caused by several factors.

Potential Causes & Solutions:

CauseRecommended ActionPreventative Measures
Exposure to Strong Acids or Bases If you suspect acid or base-induced degradation, cease the experiment and characterize the material using PXRD and gas adsorption.Maintain the experimental pH within a neutral range (approximately 6.0-8.0). Avoid strongly acidic or basic solutions.
Mechanical Stress (e.g., high-pressure pelletization) Reduce the applied pressure during pelletizing. If degradation has already occurred, the material may not be recoverable.When preparing pellets, use the minimum pressure required. Significant crystallinity losses have been observed even at pressures around 56 MPa.[6]
Reductive Dissolution In electrochemical applications, avoid highly acidic electrolytes, which can cause the liberation of Fe(III) and subsequent degradation of the framework.[7][8]Use neutral or mildly alkaline electrolytes when possible. If acidic conditions are necessary, monitor for iron leaching.
Incompatible Solvents Immediately remove the solvent and dry the material under vacuum at an elevated temperature (e.g., 150-200°C) to remove residual solvent from the pores.Refer to the solvent compatibility table below. Test a small sample of Basolite® F300 with the desired solvent before proceeding with the full experiment.

Quantitative Data Summary: Impact of Mechanical Pressure on Basolite® F300 Properties [6]

Applied Pressure (MPa)Specific Surface Area (m²/g) Loss (%)Micropore Volume (cm³/g) Loss (%)
55.9~50%~60%
111.8~85%~90%
186.3>90%>95%
Issue 2: Changes in Crystallinity

While Basolite® F300 has a low-crystalline structure, significant changes can indicate framework collapse.

Potential Causes & Solutions:

CauseRecommended ActionPreventative Measures
Exposure to High Humidity Dry the material under vacuum at the activation temperature (200°C) to remove adsorbed water.While more resistant than other MOFs, it is still best practice to handle Basolite® F300 in a low-humidity environment (e.g., a glovebox).
Adsorption of Large Guest Molecules Attempt to remove the guest molecule by solvent exchange with a smaller, more volatile solvent, followed by vacuum drying.Ensure that the kinetic diameter of your target molecule is smaller than the pore size of Basolite® F300.

Experimental Protocols

Protocol 1: Assessing Basolite® F300 Stability via Powder X-Ray Diffraction (PXRD)

This protocol allows for the qualitative assessment of structural integrity.

  • Sample Preparation: Gently grind a small amount of the Basolite® F300 sample (both fresh and post-experiment) into a fine powder.

  • Data Collection: Mount the powder on a zero-background sample holder. Collect the PXRD pattern over a 2θ range of 5-40°.

  • Analysis: Compare the PXRD pattern of the used sample to that of the fresh material. A significant decrease in the intensity of the broad peaks, or a complete loss of diffraction features, indicates amorphization and degradation.

Protocol 2: Quantifying Surface Area and Porosity Changes via Nitrogen Physisorption

This protocol provides quantitative data on the impact of experimental conditions.

  • Sample Degassing: Accurately weigh 50-100 mg of the Basolite® F300 sample into a sample tube. Degas the sample under vacuum at 200°C for at least 4 hours to remove any adsorbed guests.

  • Analysis: Perform a nitrogen adsorption-desorption measurement at 77 K.

  • Data Calculation: Calculate the BET (Brunauer-Emmett-Teller) surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3. Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure of ~0.99.

  • Comparison: Compare the surface area and pore volume of the used sample to the pristine material to quantify the extent of degradation.

Visualizations

Logical Workflow for Troubleshooting Basolite® F300 Degradation

G cluster_0 Start: Suspected Degradation cluster_1 Initial Assessment cluster_2 Diagnosis cluster_3 Identify Cause cluster_4 Resolution start Observe poor experimental performance (e.g., low yield, reduced capacity) assess Characterize material post-experiment (PXRD, Gas Adsorption, TGA) start->assess pxrd PXRD shows amorphization? assess->pxrd gas Gas adsorption shows significant surface area loss? pxrd->gas If yes pxrd->gas If no, check other factors tga TGA shows reduced thermal stability? gas->tga If yes gas->tga If no, check other factors cause_mech Mechanical Stress? tga->cause_mech If yes cause_chem Harsh pH or Incompatible Solvent? tga->cause_chem If yes cause_thermal Temperature > 300°C? tga->cause_thermal If yes resolve Modify experimental protocol: - Adjust pH/solvent - Reduce pressure - Control temperature cause_mech->resolve cause_chem->resolve cause_thermal->resolve

Caption: Troubleshooting workflow for identifying Basolite® F300 degradation.

Experimental Workflow for Stability Testing

G cluster_0 Pristine Material cluster_1 Characterization (Baseline) cluster_2 Experimental Conditions cluster_3 Post-Experiment Processing cluster_4 Characterization (Post-Exposure) cluster_5 Analysis pristine Basolite® F300 (as-received) char1 PXRD, N2 Physisorption, TGA pristine->char1 exp Expose to specific conditions (e.g., solvent, pH, temperature) pristine->exp analysis Compare baseline and post-exposure data to assess degradation char1->analysis proc Wash and dry material exp->proc char2 PXRD, N2 Physisorption, TGA proc->char2 char2->analysis

References

Technical Support Center: Improving Reaction Yields with Basolite® F300

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Basolite® F300. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield of reactions catalyzed by Basolite® F300.

Frequently Asked Questions (FAQs)

Catalyst Handling and Activation

Q1: How should I handle and store Basolite® F300?

A1: Basolite® F300 is a solid material that should be handled in a well-ventilated area. It is recommended to store the catalyst in a cool, dry place, away from moisture. While many modern catalysts are air- and moisture-stable for weighing, it is best practice to set up reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of water, which can affect catalytic activity.

Q2: What is the recommended activation procedure for Basolite® F300 before use?

A2: To ensure maximum activity, Basolite® F300 should be activated to remove any adsorbed water or solvent molecules from its pores. The recommended activation procedure is to heat the catalyst at 200°C under vacuum for a minimum of 4 hours. This process opens up the coordinatively unsaturated metal sites that act as the primary catalytic centers.

Troubleshooting Low Reaction Yield

Q3: My reaction is showing low conversion or yield. What are the potential causes?

A3: Low yields in reactions catalyzed by Basolite® F300 can stem from several factors:

  • Improper Catalyst Activation: Incomplete removal of water or solvent from the catalyst's pores will block active sites. Ensure the activation protocol (heating at 200°C under vacuum) is followed correctly.

  • Presence of Impurities: Water, oxygen, and other impurities in your reactants or solvents can poison the catalyst. Use high-purity, dry solvents and ensure your starting materials are free of contaminants. Peroxides in ethereal solvents can be particularly detrimental.

  • Sub-optimal Reaction Temperature: Temperature significantly impacts reaction rates. For many reactions, increasing the temperature can increase the rate of reaction. However, excessively high temperatures can lead to catalyst degradation or the formation of side products. It is crucial to find the optimal temperature for your specific reaction.

  • Incorrect Catalyst Loading: The amount of catalyst used can influence the reaction rate and overall yield. Too little catalyst may result in slow reaction rates, while an excess may not lead to a proportional increase in yield and could complicate product purification.

  • Poor Catalyst Dispersion: Ensure the catalyst is well-dispersed in the reaction mixture to maximize the accessible active sites. Efficient stirring is crucial.

  • Catalyst Deactivation: The catalyst may deactivate during the reaction. See the "Catalyst Deactivation and Regeneration" section for more details.

Q4: Can the solvent choice significantly impact the reaction yield?

A4: Yes, the solvent can play a crucial role in the catalytic performance of Basolite® F300. The choice of solvent can affect:

  • Solubility of Reactants: Ensure your reactants are soluble in the chosen solvent.

  • Interaction with the Catalyst: Some solvents can coordinate to the metal centers of the catalyst, potentially inhibiting reactant binding.

  • Reaction Kinetics: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity. It is often beneficial to screen a range of solvents to find the optimal one for your specific transformation.

Addressing Selectivity Issues

Q5: I am observing low selectivity in my reaction. How can I improve it?

A5: Low selectivity can be a complex issue. Here are some factors to consider:

  • Reaction Temperature: Temperature can influence the selectivity of a reaction. Running the reaction at a lower temperature may favor the formation of the desired product over side products.

  • Catalyst-Substrate Mismatch: The porous structure of Basolite® F300 can impart shape selectivity. However, the semi-amorphous nature of Basolite® F300 may lead to a broader range of active sites compared to highly crystalline MOFs, potentially impacting selectivity.

  • Solvent Effects: The solvent can influence the transition state of the reaction, thereby affecting selectivity. Experimenting with different solvents is recommended.

  • Reaction Time: Optimizing the reaction time can be crucial. Stopping the reaction at the optimal point can prevent the formation of undesired byproducts from over-reaction.

Troubleshooting Guides

Guide 1: Low Conversion in Aldol (B89426) Condensation

Problem: Low conversion of reactants in an aldol condensation reaction catalyzed by Basolite® F300.

Troubleshooting Workflow:

LowConversionAldol Start Low Conversion in Aldol Condensation CheckActivation Verify Catalyst Activation (200°C, vacuum, 4h) Start->CheckActivation CheckPurity Check Purity of Reactants & Solvent (Anhydrous conditions?) CheckActivation->CheckPurity OptimizeTemp Optimize Reaction Temperature (Screen a range, e.g., 60-120°C) CheckPurity->OptimizeTemp OptimizeLoading Optimize Catalyst Loading (e.g., 1-10 mol%) OptimizeTemp->OptimizeLoading CheckStirring Ensure Efficient Stirring OptimizeLoading->CheckStirring CheckDeactivation Investigate Catalyst Deactivation (See Guide 3) CheckStirring->CheckDeactivation Solution Improved Conversion CheckDeactivation->Solution

Caption: Troubleshooting workflow for low conversion in aldol condensation.

Guide 2: Poor Selectivity in Oxidation Reactions

Problem: Low selectivity for the desired product in an oxidation reaction (e.g., cyclohexene (B86901) oxidation).

Troubleshooting Workflow:

PoorSelectivityOxidation Start Poor Selectivity in Oxidation OptimizeTemp Optimize Reaction Temperature (Lower temperature may improve selectivity) Start->OptimizeTemp ScreenSolvents Screen Different Solvents (Vary polarity and coordinating ability) OptimizeTemp->ScreenSolvents OptimizeTime Optimize Reaction Time (Monitor reaction progress to avoid over-oxidation) ScreenSolvents->OptimizeTime CheckOxidant Evaluate Oxidant Choice and Concentration OptimizeTime->CheckOxidant ConsiderAlternative Consider Alternative Catalyst (e.g., MIL-100(Fe) for certain oxidations) [18] CheckOxidant->ConsiderAlternative Solution Improved Selectivity ConsiderAlternative->Solution

Caption: Troubleshooting workflow for poor selectivity in oxidation reactions.

Guide 3: Catalyst Deactivation and Regeneration

Problem: The reaction starts but stops before completion, or the catalyst shows decreased activity upon reuse.

Potential Causes and Solutions:

  • Pore Blocking (Coking): Organic byproducts or polymers can form and block the pores of the catalyst.

    • Regeneration Protocol:

      • Filter the catalyst from the reaction mixture.

      • Wash thoroughly with a suitable solvent (e.g., acetone, ethanol) to remove adsorbed species.

      • Dry the catalyst in an oven at a moderate temperature (e.g., 80-100°C).

      • For more stubborn coke, a calcination step under a controlled atmosphere may be necessary. Heat the catalyst in a tube furnace under a flow of air or a mixture of oxygen and an inert gas. The temperature should be ramped up slowly to avoid damaging the catalyst structure. A temperature range of 300-400°C is a reasonable starting point for investigation.

  • Leaching of Metal Centers: Although generally stable, some leaching of iron from the framework can occur under harsh reaction conditions (e.g., strongly acidic or basic media).

    • Mitigation:

      • Perform a hot filtration test: if the reaction continues after removing the catalyst, leaching is likely occurring.

      • Consider milder reaction conditions.

      • Ensure the pH of the reaction mixture is within a stable range for the catalyst.

  • Structural Collapse: Exposure to certain solvents, high temperatures, or mechanical stress can lead to a loss of crystallinity and porosity.

    • Prevention:

      • Choose solvents in which Basolite® F300 is known to be stable.

      • Avoid excessive temperatures during the reaction and activation.

      • Handle the catalyst gently to avoid mechanical damage.

Regeneration Workflow:

CatalystRegeneration Start Deactivated Catalyst SolventWash Wash with Solvent (e.g., Acetone, Ethanol) Start->SolventWash Drying Dry at 80-100°C SolventWash->Drying CheckActivity Test Catalytic Activity Drying->CheckActivity Calcination If still inactive, perform Calcination (Controlled atmosphere, 300-400°C) CheckActivity->Calcination Activity Not Restored Solution Regenerated Catalyst CheckActivity->Solution Activity Restored Reactivation Re-activate Catalyst (200°C, vacuum, 4h) Calcination->Reactivation Reactivation->Solution

Caption: General workflow for the regeneration of Basolite® F300.

Quantitative Data on Reaction Parameters

The following tables provide examples of how reaction parameters can influence the yield and conversion in reactions catalyzed by Basolite® F300 and similar Fe-BTC materials. These should serve as a starting point for your optimization studies.

Table 1: Effect of Catalyst Loading on the Degradation of Tetracycline

Catalyst Loading (mg/L)Apparent Rate Constant (k_app, min⁻¹)Tetracycline Removal after 40 min (%)
500.055~85
1000.082~98
2000.111>99

Data adapted from a study on the heterogeneous electro-Fenton process. While not a typical organic synthesis, it illustrates the general trend of increasing reaction rate with catalyst loading.

Table 2: Cyclohexene Oxidation Catalyzed by a Basolite® F300-like Material

CatalystConversion (%)Selectivity to Cyclohexene Oxide (%)
Commercial Basolite® F30025~80
Lab-synthesized Fe-BTC35~80

Reaction conditions: 80°C, 24 h, acetonitrile (B52724) as solvent. The higher conversion of the lab-synthesized material was attributed to its higher external surface area.[1][2][3][4]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Activation
  • Place the required amount of Basolite® F300 in a Schlenk flask or a similar vessel suitable for heating under vacuum.

  • Connect the flask to a high-vacuum line.

  • Slowly heat the flask to 200°C using a heating mantle.

  • Maintain the temperature at 200°C under dynamic vacuum for at least 4 hours.

  • Allow the catalyst to cool to room temperature under vacuum before backfilling with an inert gas (e.g., nitrogen or argon).

  • The activated catalyst is now ready for use.

Protocol 2: Catalyst Leaching Test (Hot Filtration Test)
  • Set up the reaction as usual with Basolite® F300 as the catalyst.

  • Allow the reaction to proceed for a certain period (e.g., until 20-30% conversion is reached).

  • At this point, quickly and carefully filter the hot reaction mixture through a pre-heated funnel with a filter paper or a syringe filter to remove the solid catalyst.

  • Allow the filtrate to continue reacting under the same conditions.

  • Monitor the reaction progress of the filtrate over time.

  • Interpretation:

    • If the reaction in the filtrate stops or significantly slows down, it indicates that the catalysis is primarily heterogeneous.

    • If the reaction in the filtrate continues at a similar rate, it suggests that active catalytic species have leached from the solid into the solution, and the catalysis has a homogeneous component.[5]

References

Technical Support Center: Basolite® F300 Catalyst Regeneration and Reuse

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and reuse of the Basolite® F300 catalyst. This iron-based metal-organic framework (MOF), also known as Fe-BTC, is a versatile catalyst whose performance can be effectively restored through appropriate regeneration procedures. This guide offers troubleshooting advice and detailed protocols to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Basolite® F300 and why is catalyst regeneration important?

Basolite® F300 is a commercial metal-organic framework composed of iron nodes and 1,3,5-benzenetricarboxylate (BTC) linkers. It is known for its high surface area and catalytic activity in various organic reactions. Regeneration is crucial as the catalyst can become deactivated due to the blockage of pores and active sites by reactants, products, or byproducts. Effective regeneration allows for the cost-effective reuse of the catalyst, ensuring experimental consistency and sustainability.

Q2: What are the common signs of Basolite® F300 deactivation?

Common indicators of catalyst deactivation include a noticeable decrease in reaction conversion rates, a change in product selectivity, and an increase in reaction time required to achieve desired yields. Physically, you might observe a change in the catalyst's color or texture.

Q3: What are the primary methods for regenerating Basolite® F300?

The most common and effective methods for regenerating Basolite® F300 are thermal regeneration and solvent washing. The choice of method depends on the nature of the deactivating species. Thermal regeneration is suitable for removing volatile adsorbed molecules, while solvent washing is effective for dissolving and removing less volatile or strongly adsorbed compounds.

Q4: How many times can Basolite® F300 be regenerated and reused?

The reusability of Basolite® F300 depends on the specific application and the regeneration method employed. With appropriate regeneration protocols, the catalyst can often be reused for multiple cycles with minimal loss of activity. For instance, in some adsorption applications, MOFs have been successfully regenerated and reused for five or more cycles with over 85% efficiency retention[1].

Q5: Is Basolite® F300 stable under humid conditions?

Yes, Basolite® F300 has demonstrated good stability in the presence of water compared to other commercial MOFs. Studies on methane (B114726) adsorption have shown that it is the most resistant material under humid conditions among those tested, which is attributed to its amorphous structure that may hinder water access[2]. In some cases, its adsorption capacity has even shown an increase after initial contact with water[2].

Troubleshooting Guide

This guide addresses specific issues that may arise during the regeneration and reuse of Basolite® F300.

Problem Potential Cause Troubleshooting Steps & Recommendations
Incomplete Regeneration - Regeneration temperature is too low or duration is too short.- Incorrect solvent selection for washing.- Strongly chemisorbed species are present.- For Thermal Regeneration: Gradually increase the temperature (e.g., in 20°C increments) and/or extend the regeneration time. Ensure the inert gas flow is sufficient to carry away desorbed molecules.- For Solvent Washing: Select a solvent in which the deactivating species are highly soluble. Consider a sequence of solvents with varying polarities. Increase the washing duration or incorporate gentle agitation.- For strongly chemisorbed species, a combination of solvent washing followed by thermal regeneration may be more effective.
Reduced Catalytic Activity After Regeneration - Partial collapse of the MOF structure due to excessively high regeneration temperatures.- Residual solvent molecules blocking active sites after solvent washing.- Incomplete removal of deactivating species.- Check Thermal Stability: Basolite® F300 is generally stable up to around 300°C. Avoid exceeding this temperature during regeneration.- Ensure Complete Drying: After solvent washing, dry the catalyst thoroughly under vacuum at an elevated temperature (e.g., 120-150°C) to remove all residual solvent.- Characterize the Catalyst: Use techniques like BET surface area analysis to check for significant loss of porosity. A substantial decrease suggests structural damage.
Change in Product Selectivity - Modification of active sites during the reaction or regeneration process.- Presence of residual impurities from the regeneration solvent.- Review the regeneration protocol to ensure it is not too harsh. Consider milder conditions (lower temperature, less aggressive solvent).- Use high-purity solvents for washing and ensure complete removal during the drying step.- Characterize the catalyst to investigate any changes in its chemical structure.
Physical Degradation of the Catalyst (e.g., powdering) - Mechanical stress during handling or reaction.- Structural instability under reaction or regeneration conditions.- Handle the catalyst gently. Avoid aggressive mechanical stirring.- If using the catalyst in a packed bed, ensure there is no excessive pressure drop that could crush the particles.- Verify that the reaction and regeneration conditions are within the known stability limits of Basolite® F300.

Data on Basolite® F300 Properties

The following tables summarize key quantitative data for fresh and used Basolite® F300 to provide a benchmark for performance evaluation.

Table 1: Physicochemical Properties of Fresh Basolite® F300

PropertyReported ValueSource(s)
BET Surface Area 1300-1600 m²/g (manufacturer's specification)[3][4]
~1465 m²/g[5]
800-1400 m²/g (from various studies)[3][5]
Pore Volume ~0.39 cm³/g[5]
Average Pore Width ~2.68 nm[5]

Table 2: Performance Data for Basolite® F300 in Methane Adsorption

ConditionMethane Adsorption CapacityPerformance Over 3 CyclesSource
Dry (5% CH₄, 95% air, 298 K)Higher than Basolite A100, lower than Basolite C300Minimal loss of adsorption capacity[6]
100% Relative HumidityShowed an increase in capacity after the first cycleStable performance[2]

Experimental Protocols

The following are detailed, generalized methodologies for the regeneration of Basolite® F300. Users should adapt these protocols to their specific experimental setup and the nature of the catalyst deactivation.

Protocol 1: Thermal Regeneration

This method is suitable for the removal of volatile organic compounds and weakly adsorbed species.

Materials and Equipment:

  • Tube furnace with temperature controller

  • Quartz or ceramic tube

  • Inert gas supply (e.g., Nitrogen, Argon) with flow meter

  • Used Basolite® F300 catalyst

Procedure:

  • Place the deactivated Basolite® F300 catalyst in the center of the tube furnace.

  • Begin purging the tube with an inert gas at a flow rate of 20-50 mL/min to create an inert atmosphere.

  • Increase the temperature of the furnace to 150-250°C at a ramp rate of 5-10°C/min. The final temperature should be below the decomposition temperature of the catalyst (around 300°C) and sufficient to volatilize the adsorbed species.

  • Hold the temperature for 2-4 hours under a continuous inert gas flow.

  • Turn off the furnace and allow the catalyst to cool to room temperature under the inert gas flow.

  • Once cooled, the regenerated catalyst can be carefully removed and stored in a desiccator.

Protocol 2: Solvent Washing Regeneration

This method is effective for removing non-volatile or strongly adsorbed organic molecules.

Materials and Equipment:

  • Soxhlet extraction apparatus or a flask for stirred washing

  • High-purity solvents (e.g., ethanol, acetone, dichloromethane, acetonitrile)

  • Heating mantle (for Soxhlet extraction)

  • Magnetic stirrer and stir bar (for stirred washing)

  • Centrifuge and/or filtration setup

  • Vacuum oven

  • Used Basolite® F300 catalyst

Procedure:

  • Choose a solvent in which the suspected deactivating species are highly soluble.

  • Stirred Washing Method: a. Place the deactivated catalyst in a flask with the chosen solvent (a catalyst-to-solvent ratio of 1:100 w/v is a good starting point). b. Stir the suspension at room temperature for 12-24 hours. c. Separate the catalyst from the solvent by centrifugation or filtration. d. Repeat the washing process with fresh solvent if necessary.

  • Soxhlet Extraction Method: a. Place the deactivated catalyst in a thimble within the Soxhlet apparatus. b. Fill the boiling flask with the chosen solvent. c. Heat the solvent to its boiling point and allow the extraction to proceed for 12-24 hours.

  • After washing, dry the catalyst in a vacuum oven at 120-150°C for at least 12 hours to ensure the complete removal of the solvent.

  • Store the regenerated catalyst in a desiccator.

Visualizations

The following diagrams illustrate the logical workflows for troubleshooting and the regeneration process.

G Troubleshooting Logic for Basolite F300 Regeneration start Deactivated Catalyst (Reduced Performance) check_method Choose Regeneration Method start->check_method thermal Thermal Regeneration check_method->thermal Volatile Contaminants solvent Solvent Washing check_method->solvent Non-Volatile Contaminants regenerated Regenerated Catalyst thermal->regenerated solvent->regenerated test_activity Test Catalytic Activity regenerated->test_activity success Reuse Catalyst test_activity->success Successful failure Activity Not Restored test_activity->failure Unsuccessful troubleshoot Consult Troubleshooting Guide failure->troubleshoot

Caption: Troubleshooting workflow for this compound regeneration.

G Experimental Workflow for this compound Regeneration cluster_thermal Thermal Regeneration cluster_solvent Solvent Washing t1 Place Catalyst in Furnace t2 Purge with Inert Gas t1->t2 t3 Heat to 150-250°C t2->t3 t4 Hold for 2-4 hours t3->t4 t5 Cool Under Inert Gas t4->t5 end_node Regenerated This compound t5->end_node s1 Wash with Appropriate Solvent (Stirring or Soxhlet) s2 Separate Catalyst (Filter/Centrifuge) s1->s2 s3 Dry Under Vacuum (120-150°C) s2->s3 s3->end_node start Deactivated This compound cluster_thermal cluster_thermal start->cluster_thermal cluster_solvent cluster_solvent start->cluster_solvent

Caption: Experimental workflows for this compound regeneration.

References

Overcoming mass transfer limitations in Basolite F300

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Basolite F300. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to mass transfer limitations, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my field?

This compound is a commercial iron-based metal-organic framework (MOF), also known as Fe-BTC. It has a structure analogous to a distorted form of MIL-100(Fe) and is characterized by its semi-amorphous nature.[1][2][3][4] Its high surface area and the presence of both micropores and potentially mesopores make it a versatile material for various applications, including catalysis, gas separation, and as a carrier for drug delivery.[1][3][5][6][7][8][9][10] In drug development, its porous structure allows for the encapsulation and controlled release of therapeutic molecules.[9]

Q2: I'm observing slow uptake or release of my drug molecule. What could be the cause?

Slow uptake or release kinetics are often indicative of mass transfer limitations. This means that the movement of your drug molecules into or out of the internal pore structure of the this compound particles is hindered. This can be due to several factors, including the molecule's size relative to the MOF's pore apertures, the tortuosity of the pore network, and potential pore blockage.[1][11] The semi-amorphous structure of this compound can sometimes lead to "diffusion difficulties".[1][11]

Q3: How can I confirm that my experiment is limited by mass transfer?

Characterizing mass transfer can be approached in several ways:

  • Varying Particle Size: If you have access to this compound with different particle sizes, repeating your experiment and observing a significant dependence of the uptake/release rate on particle size is a strong indicator of intracrystalline diffusion limitations. Smaller particles should exhibit faster kinetics.[4]

  • Breakthrough Experiments: For gas-phase applications, dynamic breakthrough experiments can be insightful. A broad, shallow breakthrough curve suggests significant mass transfer resistance, whereas a sharp, steep curve indicates faster kinetics.[1]

  • Spectroscopic and Microscopic Techniques: Advanced techniques like confocal microscopy or fluorescence correlation spectroscopy can be used to visualize and quantify the diffusion of fluorescently-labeled molecules within single MOF crystals.[12]

  • Kinetic Modeling: Fitting your experimental uptake/release data to different kinetic models (e.g., intraparticle diffusion models) can help elucidate the rate-limiting step.

Troubleshooting Guides

Issue: Slow Diffusion of Large Guest Molecules

If you are working with large drug molecules, peptides, or other bulky substrates, their diffusion into the microporous structure of standard this compound may be severely restricted.

Solution 1: Create Hierarchical Porosity

Introducing larger mesopores alongside the native micropores creates a hierarchical structure that can significantly improve the transport of bulky molecules to the active sites or storage pores within the MOF.

  • Experimental Protocol: Mechanical Densification

    • Place a known quantity of as-received this compound powder into a pellet press.

    • Apply a defined mechanical pressure (e.g., in the range of 50-200 MPa).[1]

    • Grind the resulting pellet and sieve to obtain a uniform particle size.

    • Characterize the material using nitrogen physisorption to confirm the formation of mesopores and the change in surface area and pore volume.[1]

    Table 1: Effect of Mechanical Pressure on this compound Porosity [1][4]

Applied Pressure (MPa)BET Surface Area (m²/g)Micropore Volume (cm³/g)Mesopore Volume (cm³/g)
0 (Original)~962HighLow
55.9Drastically ReducedSignificantly ReducedIncreased
111.8Further ReducedFurther ReducedMaintained/Slightly Increased
186.3Severely ReducedSeverely ReducedMaintained/Slightly Increased

Solution 2: Reduce Particle Size to the Nanoscale

Reducing the diffusion path length by using nanoscale this compound particles can dramatically decrease the time required for guest molecules to reach the core of the particle.[4][5]

  • Experimental Protocol: Room-Temperature Synthesis of Nano-Basolite F300-like MOF [4][5]

    • Prepare a solution of the organic linker, 1,3,5-benzenetricarboxylic acid (H3BTC), in a suitable solvent or alkaline solution.

    • Prepare a separate aqueous solution of an iron salt (e.g., iron(III) chloride).

    • Add the iron salt solution to the linker solution under vigorous stirring at room temperature.

    • Continue stirring for a specified period (can be from minutes to hours) to allow for the formation of nanoparticles.[7]

    • Collect the resulting nanoparticles by centrifugation, wash thoroughly with deionized water and ethanol (B145695) to remove unreacted precursors, and dry under vacuum.

    • Characterize the particle size and morphology using techniques such as Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM).

    Logical Workflow for Selecting a Mass Transfer Enhancement Strategy

    G start Slow Uptake/Release Observed check_size Is the guest molecule large (e.g., >1.5 nm)? start->check_size hierarchical Create Hierarchical Pores (e.g., Mechanical Densification) check_size->hierarchical Yes nano Synthesize Nanoparticles (e.g., Room-Temp Synthesis) check_size->nano No check_solubility Is the guest molecule poorly soluble in the experimental medium? psm Post-Synthetic Modification (e.g., Functionalize Surface) check_solubility->psm Yes re_evaluate Re-evaluate Uptake/Release Kinetics hierarchical->re_evaluate nano->re_evaluate re_evaluate->check_solubility

    Caption: Decision tree for addressing mass transfer issues.

Issue: Poor Interaction Between Guest Molecule and MOF Surface

In some cases, the surface chemistry of this compound may not be optimal for the adsorption of your specific drug molecule, leading to low loading efficiencies or premature release.

Solution: Post-Synthetic Modification (PSM)

By modifying the surface of the MOF, you can introduce functional groups that have a higher affinity for your guest molecule, thereby improving loading and potentially modulating the release profile.[13][14]

  • Experimental Protocol: General PSM Approach (Conceptual)

    • Activation: Ensure the this compound is properly activated (guest-free) by heating under vacuum to remove any solvent molecules from the pores.

    • Functionalization:

      • Covalent PSM: If the organic linker has reactive sites (or can be pre-functionalized with them), you can perform chemical reactions to add new functional groups.

      • Coordinative PSM: Introduce organic molecules that can coordinate to the open metal sites of the iron clusters on the surface of the pores.[14]

    • Washing: Thoroughly wash the modified MOF to remove any unreacted reagents.

    • Characterization: Use techniques like FTIR and XPS to confirm the successful incorporation of the new functional groups.

    Experimental Workflow for Characterizing Modified this compound

    G cluster_synthesis Modification cluster_characterization Characterization cluster_performance Performance Evaluation synthesis Modified This compound xrd XRD (Structural Integrity) synthesis->xrd ftir FTIR / XPS (Functional Groups) synthesis->ftir n2_sorption N2 Sorption (Porosity, Surface Area) synthesis->n2_sorption sem_tem SEM / TEM (Morphology, Size) synthesis->sem_tem loading Drug Loading Capacity Assay xrd->loading ftir->loading n2_sorption->loading sem_tem->loading kinetics Uptake/Release Kinetics Assay loading->kinetics

    Caption: Workflow for modification and characterization.

    Table 2: Comparison of this compound Modification Strategies

StrategyPrimary GoalKey AdvantagePotential DrawbackRelevant Application
Hierarchical PoresEnhance diffusion of large moleculesCreates "highways" into the crystal interiorMay reduce total surface area and micropore volumeDelivery of proteins, antibodies, or large prodrugs
Nano-sizingReduce diffusion path lengthSignificantly faster kinetics; suitable for intravenous administrationCan be challenging to handle and may aggregate; lower thermal stabilitySystemic drug delivery; applications requiring rapid release
Post-Synthetic Modification (PSM)Tune surface chemistry for specific interactionsAllows for tailored host-guest interactions and controlled releaseCan potentially block pores if not optimizedImproving loading of poorly-adsorbed drugs; stimuli-responsive release

References

How to improve the stability of Basolite F300 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Basolite® F300 in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development activities.

Troubleshooting Guide & FAQs

This section addresses common challenges and questions regarding the use of Basolite® F300 in aqueous environments.

Q1: My Basolite® F300 appears to be degrading or changing color in my aqueous solution. What is happening?

A1: Basolite® F300, an iron-based metal-organic framework (Fe-BTC), can be susceptible to degradation in aqueous solutions, particularly under certain conditions. The observed changes are likely due to hydrolysis of the metal-ligand coordination bonds. This process can lead to the partial or complete breakdown of the framework structure, resulting in the leaching of iron ions (Fe³⁺) and the organic linker (1,3,5-benzenetricarboxylic acid, BTC) into the solution.[1][2] Color changes can also indicate a change in the coordination environment of the iron centers upon interaction with water molecules.

Q2: What are the main factors that influence the stability of Basolite® F300 in water?

A2: The stability of Basolite® F300 in aqueous solutions is primarily influenced by:

  • pH: The framework is generally more stable in neutral to slightly acidic conditions. In highly acidic or alkaline environments, the rate of degradation can increase significantly.[3][4]

  • Temperature: Elevated temperatures can accelerate the hydrolysis process, leading to faster degradation of the MOF structure.

  • Presence of chelating agents: Certain ions or molecules in your solution, such as phosphates from buffers, can chelate with the iron centers and promote the dissolution of the framework.

  • Mechanical stress: High shear forces from vigorous stirring or sonication can contribute to the mechanical breakdown of the crystalline structure.

Q3: I am observing a decrease in the performance of my Basolite® F300-based system (e.g., reduced catalytic activity, lower drug loading). Could this be related to instability?

A3: Yes, a decline in performance is a strong indicator of structural degradation. The breakdown of the porous framework leads to a loss of surface area and active sites, which are crucial for its function in catalysis, adsorption, and drug delivery applications.[2][5]

Q4: How can I improve the stability of Basolite® F300 in my aqueous experiments?

A4: Several strategies can be employed to enhance the aqueous stability of Basolite® F300:

  • Surface Modification: Creating a hydrophobic barrier on the external surface of the MOF particles can protect the framework from water attack.[6][7] This can be achieved by coating the particles with a thin layer of a hydrophobic polymer.

  • Control of Aqueous Environment:

    • pH adjustment: Maintaining the pH of the solution within a stable range for Basolite® F300 is critical.

    • Ligand addition: The presence of excess organic linker (BTC) in the solution can help to shift the equilibrium and suppress the dissolution of the framework.

  • Composite Formation: Embedding the Basolite® F300 particles within a polymer matrix can provide a protective environment and enhance its overall stability.

Q5: Is there a way to quantitatively assess the stability of my Basolite® F300 sample?

A5: Yes, you can assess the stability of your Basolite® F300 sample through a combination of techniques:

  • Powder X-ray Diffraction (PXRD): Compare the PXRD pattern of your sample before and after exposure to the aqueous solution. A loss of crystallinity indicates structural degradation.[8]

  • Gas Adsorption Analysis (e.g., N₂ sorption): A decrease in the Brunauer-Emmett-Teller (BET) surface area suggests a collapse of the porous structure.[8]

  • Inductively Coupled Plasma (ICP) Analysis: Measure the concentration of leached iron ions in the aqueous solution to quantify the extent of framework dissolution.[9]

  • Thermogravimetric Analysis (TGA): Changes in the thermal decomposition profile can indicate structural alterations.[8]

Quantitative Stability Data

The following tables summarize available quantitative data on the stability of Basolite® F300 and related Fe-BTC MOFs in aqueous solutions.

Table 1: Iron Leaching from Basolite® F300 in Aqueous Media

Initial MOF Concentration (mg/L)Time (min)Leached Total Fe (mg/L)Leached Fe²⁺ (mg/L)Leached Fe³⁺ (mg/L)Reference
100602.391.870.52[10]

Table 2: Effect of pH on the Stability of Fe-BTC MOFs

pHExposure TimeObservationReference
2-Liberation of Fe(III) observed, suggesting reductive dissolution.[1][4]
6.0-Used successfully for solid-phase extraction with good recovery.[11]
Alkaline-Effective electrocatalysis observed after initial potential cycling, suggesting surface transformation to a hydrous iron oxide film.[4][12]

Note: Comprehensive quantitative data on the stability of Basolite® F300 across a wide range of temperatures and in various biological buffers is limited in the publicly available literature. Researchers are advised to perform stability tests under their specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Testing the Aqueous Stability of Basolite® F300

This protocol provides a standardized method to evaluate the hydrolytic stability of Basolite® F300.[8]

Materials:

  • Basolite® F300 powder

  • Deionized water or desired aqueous solution (e.g., buffer)

  • Centrifuge tubes

  • Centrifuge

  • Oven for drying

  • Analytical balance

  • Equipment for characterization: PXRD, N₂ adsorption analyzer, ICP-OES/MS

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of Basolite® F300 (e.g., 50 mg) and place it in a centrifuge tube.

  • Aqueous Exposure: Add a defined volume of the aqueous solution (e.g., 10 mL) to the centrifuge tube.

  • Incubation: Gently agitate the suspension for a predetermined period (e.g., 24 hours) at a controlled temperature.

  • Separation: Centrifuge the suspension to separate the solid material from the supernatant.

  • Supernatant Analysis: Carefully decant the supernatant and reserve it for ICP analysis to determine the concentration of leached iron.

  • Washing and Drying: Wash the solid material with deionized water and then with a low-boiling-point solvent (e.g., ethanol) to facilitate drying. Dry the sample in an oven at a moderate temperature (e.g., 80 °C) overnight.

  • Characterization of Solid: Analyze the dried, water-exposed Basolite® F300 using PXRD to assess its crystallinity and N₂ adsorption to measure its surface area.

  • Comparison: Compare the PXRD patterns and surface area values of the water-exposed sample with those of the pristine Basolite® F300 to evaluate the extent of degradation.

Protocol 2: Surface Modification of Basolite® F300 with a Hydrophobic Polymer Coating

This protocol describes a general approach for enhancing the water stability of Basolite® F300 by creating a protective hydrophobic polymer layer on its surface. This method is adapted from general procedures for MOF surface modification.[6][7]

Materials:

  • Basolite® F300 powder

  • Hydrophobic monomer (e.g., styrene, divinylbenzene)

  • Initiator (e.g., azobisisobutyronitrile - AIBN)

  • Anhydrous solvent (e.g., toluene)

  • Schlenk flask and line

  • Inert gas (e.g., nitrogen or argon)

  • Heating mantle with temperature control

  • Centrifuge

Procedure:

  • Activation of Basolite® F300: Activate the Basolite® F300 by heating under vacuum to remove any guest molecules from the pores.

  • Dispersion: In a Schlenk flask under an inert atmosphere, disperse the activated Basolite® F300 in the anhydrous solvent.

  • Addition of Monomer and Initiator: Add the hydrophobic monomer and the initiator to the suspension.

  • Polymerization: Heat the reaction mixture to the desired polymerization temperature (e.g., 70-80 °C) and stir for a specified time (e.g., 12-24 hours).

  • Isolation of Coated MOF: After the reaction, cool the mixture to room temperature. Collect the polymer-coated Basolite® F300 by centrifugation.

  • Washing: Wash the product repeatedly with the solvent used for the polymerization to remove any unreacted monomer and initiator, followed by a low-boiling-point solvent to facilitate drying.

  • Drying: Dry the final product under vacuum.

  • Characterization: Confirm the presence of the polymer coating and the retention of the MOF structure using techniques such as Fourier-transform infrared spectroscopy (FTIR), TGA, PXRD, and transmission electron microscopy (TEM). The hydrophobicity of the coated material can be assessed by measuring the water contact angle.

Visualizations

Degradation Pathway of Basolite F300 in Aqueous Solution A This compound (Fe-BTC Framework) C Hydrolysis of Fe-O-C Bonds A->C B Aqueous Environment (H₂O, pH, Temp) B->C D Structural Degradation C->D E Leaching of Fe³⁺ ions D->E F Leaching of BTC Linker D->F G Loss of Porosity & Surface Area D->G H Reduced Performance G->H

Caption: Degradation pathway of this compound in an aqueous solution.

Experimental Workflow for this compound Aqueous Stability Testing cluster_0 Sample Preparation & Exposure cluster_1 Analysis cluster_2 Evaluation A Pristine this compound B Characterize Pristine Sample (PXRD, BET, TGA) A->B C Expose to Aqueous Solution (Defined time, temp, pH) A->C H Compare Pristine vs. Exposed Data B->H D Separate Solid and Supernatant C->D E Analyze Supernatant (ICP for Fe leaching) D->E F Wash and Dry Solid D->F E->H G Characterize Exposed Sample (PXRD, BET, TGA) F->G G->H I Assess Stability (Crystallinity, Surface Area Loss, Leaching) H->I

Caption: Workflow for assessing the aqueous stability of this compound.

Decision Flowchart for this compound Stabilization start Start: this compound instability observed q1 Is the aqueous environment harsh? (extreme pH, high temp) start->q1 a1 Consider Surface Modification (e.g., hydrophobic polymer coating) q1->a1 Yes q3 Is the degradation minor and related to dissolution? q1->q3 No q2 Is the degradation still significant? a1->q2 a2 Consider Composite Formation (e.g., embed in a polymer matrix) q2->a2 Yes end Stable this compound System q2->end No a2->end a3 Optimize Aqueous Environment (Adjust pH, add excess linker) q3->a3 Yes q3->end No a3->end

References

Avoiding pore blockage in Basolite F300 during gas adsorption

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Basolite® F300. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of Basolite® F300 in gas adsorption and related applications.

Frequently Asked Questions (FAQs)

Q1: What is Basolite® F300?

A1: Basolite® F300 is a porous metal-organic framework (MOF) composed of iron trimers connected by 1,3,5-benzenetricarboxylate (BTC) linkers, also known as Fe-BTC. It is characterized by a semi-amorphous structure and possesses a high surface area, making it suitable for various applications, including gas adsorption, catalysis, and as a potential vehicle for drug delivery.[1][2][3]

Q2: What are the key physical and chemical properties of Basolite® F300?

A2: Basolite® F300 exhibits a range of properties crucial for experimental design. A summary of these properties is presented in the table below.

PropertyValue
Chemical Formula C₉H₃FeO₆
BET Surface Area 800 - 1600 m²/g
Pore Characteristics Mesoporous, with pore sizes in the 2-50 nm range.[1] Some studies indicate an average pore size of approximately 2.2 nm (22 Å).[4]
Thermal Stability Stable up to approximately 300-350 °C.[1]
Water Stability Exhibits good resistance to water, especially when compared to other MOFs, due to its amorphous structure which can hinder water access.[5]

Q3: What are the primary applications of Basolite® F300 for the target audience?

A3: For researchers and professionals in drug development, Basolite® F300 is primarily of interest for:

  • Gas Adsorption: Its high surface area and porosity make it an excellent candidate for the storage and separation of gases.

  • Drug Delivery: The porous structure of Basolite® F300 allows for the loading of therapeutic molecules, with the potential for controlled release.[6][7]

Q4: How should Basolite® F300 be handled and stored?

A4: To maintain its porous structure and prevent contamination, Basolite® F300 should be stored in a desiccator to minimize exposure to atmospheric moisture.[8]

Troubleshooting Guide: Avoiding Pore Blockage During Gas Adsorption

Pore blockage is a critical issue that can significantly reduce the gas adsorption capacity of Basolite® F300. This guide provides solutions to common causes of this problem.

Problem 1: Incomplete Activation Leading to Residual Solvents in Pores

  • Symptom: Lower than expected gas uptake, inconsistent adsorption measurements.

  • Cause: Solvent molecules from the synthesis process remaining within the pores, obstructing access for gas molecules.

  • Solution: A thorough activation process is essential.

    • Recommended Activation Protocol:

      • Place the Basolite® F300 sample in a sample tube suitable for your vacuum system.

      • Heat the sample to 150 °C under a high vacuum (e.g., <10⁻⁵ mbar).[9]

      • Maintain these conditions for at least 7 hours to ensure the complete removal of any residual solvents and water.[9]

      • Allow the sample to cool to the desired experimental temperature while still under vacuum before introducing the adsorbate gas.

Problem 2: Contamination from the Gas Stream

  • Symptom: Gradual decrease in adsorption capacity over multiple cycles.

  • Cause: Impurities in the gas stream, such as higher alkanes (ethane, propane, etc.) in natural gas, can be preferentially adsorbed and accumulate in the pores, leading to blockage.

  • Solution:

    • Gas Purity: Use high-purity gases whenever possible. If using gas mixtures, consider a pre-purification step to remove larger, more strongly adsorbing molecules.

    • Regeneration: If contamination is suspected, a regeneration step is necessary.

    • Recommended Regeneration Protocol for Hydrocarbon Removal:

      • Heat the Basolite® F300 sample to a temperature between 150 °C and 200 °C under a flow of inert gas (e.g., Helium or Nitrogen).

      • Maintain this temperature for several hours to facilitate the desorption of trapped hydrocarbons.

      • Alternatively, a vacuum thermal treatment similar to the activation protocol can be employed. Note: Avoid exceeding the decomposition temperature of ~300 °C.

Problem 3: Incompatibility of Guest Molecule Size

  • Symptom: Very low or no adsorption of the target gas.

  • Cause: The kinetic diameter of the adsorbate molecule is larger than the pore size of Basolite® F300.

  • Solution:

    • Molecule Selection: Ensure that the kinetic diameter of the gas molecules you intend to adsorb is smaller than the pore size of Basolite® F300 (approximately 2.2 nm).

    • Data Comparison: Refer to the table below for the kinetic diameters of common gas molecules.

Gas MoleculeKinetic Diameter (Å)
Helium (He)2.6
Hydrogen (H₂)2.89
Carbon Dioxide (CO₂)3.3
Oxygen (O₂)3.46
Nitrogen (N₂)3.64
Methane (CH₄)3.8
Ethane (C₂H₆)4.0
Propane (C₃H₈)4.3

Experimental Protocols

General Protocol for Gas Adsorption Measurement
  • Activation: Activate the Basolite® F300 sample as described in the troubleshooting guide.

  • Sample Weighing: After activation and cooling, weigh the sample tube to determine the precise mass of the activated MOF.

  • Analysis: Place the sample tube in the gas adsorption analyzer.

  • Isotherm Measurement: Introduce the adsorbate gas at a controlled pressure and temperature. The instrument will measure the amount of gas adsorbed at various equilibrium pressures to generate an adsorption isotherm.

  • Data Analysis: From the isotherm, you can calculate the surface area (using the BET method), pore volume, and gas uptake capacity.

General Protocol for Drug Loading (Impregnation Method)
  • Activation: Activate the Basolite® F300 to ensure the pores are empty and accessible.

  • Drug Solution Preparation: Prepare a solution of the drug to be loaded in a suitable solvent. The concentration will depend on the desired loading amount.

  • Impregnation: Immerse the activated Basolite® F300 in the drug solution.

  • Stirring: Gently stir the mixture for a predetermined period (e.g., 12-24 hours) at a controlled temperature to allow the drug molecules to diffuse into the pores.[10]

  • Separation and Washing: Separate the drug-loaded MOF from the solution by centrifugation. Wash the solid with a fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Drying: Dry the drug-loaded Basolite® F300 under vacuum at a mild temperature.

  • Loading Quantification: Determine the amount of drug loaded by analyzing the supernatant from the impregnation and washing steps using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Visualizations

Experimental_Workflow_Gas_Adsorption cluster_prep Sample Preparation cluster_analysis Gas Adsorption Analysis cluster_troubleshooting Troubleshooting start Start activation Activation (150°C, >7h, vacuum) start->activation weighing Weighing activation->weighing analysis Place in Analyzer weighing->analysis isotherm Measure Isotherm analysis->isotherm data_analysis Data Analysis (BET, Pore Volume, Uptake) isotherm->data_analysis check_capacity Low Capacity? data_analysis->check_capacity regeneration Regeneration (150-200°C, inert gas) check_capacity->regeneration Yes end End check_capacity->end No regeneration->activation Troubleshooting_Pore_Blockage cluster_causes Potential Causes cluster_solutions Solutions start Low Gas Adsorption Capacity cause1 Incomplete Activation start->cause1 cause2 Gas Stream Contamination start->cause2 cause3 Guest Molecule Too Large start->cause3 solution1 Re-activate at 150°C under high vacuum for >7h cause1->solution1 solution2 Use high purity gas Perform regeneration cause2->solution2 solution3 Check kinetic diameter of guest molecule (< 2.2 nm) cause3->solution3 Drug_Delivery_Pathway cluster_loading Drug Loading cluster_release Drug Release mof Activated Basolite® F300 loading Impregnation mof->loading drug_sol Drug in Solution drug_sol->loading loaded_mof Drug-Loaded Basolite® F300 loading->loaded_mof target Target Environment (e.g., physiological pH) loaded_mof->target release Diffusion/Degradation target->release released_drug Released Drug release->released_drug empty_mof Empty MOF/Degradation Products release->empty_mof

References

Characterization challenges with amorphous Basolite F300

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of amorphous Basolite F300. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the unique challenges associated with this amorphous metal-organic framework (MOF). Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is amorphous this compound, and how does it differ from its crystalline counterparts?

A1: this compound is an iron-based MOF, chemically identified as iron(III) trimesate (Fe-BTC).[1][2] Unlike crystalline MOFs which possess long-range periodic order, amorphous this compound has a disordered structure. This lack of long-range order means that while the basic chemical building blocks are similar to crystalline Fe-BTC MOFs like MIL-100(Fe), their spatial arrangement is not repetitive over long distances.[2][3] This amorphous nature imparts unique properties but also presents specific characterization challenges.[2]

Q2: What are the primary applications of amorphous this compound?

A2: Due to its porous nature and the presence of catalytically active iron sites, amorphous this compound is utilized in various applications, including:

  • Catalysis: It serves as a heterogeneous catalyst for various organic reactions.[1]

  • Gas Adsorption and Storage: Its porous structure allows for the adsorption of gases like carbon dioxide.[1]

  • Drug Delivery: The amorphous structure can be advantageous for tuning drug release profiles.[3]

  • Energy Storage: It has been investigated for use in lithium-ion batteries.[4][5]

Q3: What are the key challenges in characterizing amorphous this compound?

A3: The primary challenge stems from its lack of long-range crystalline order.[2][3] This leads to:

  • Broad and featureless X-ray diffraction (XRD) patterns , making it difficult to determine its structure using conventional crystallographic methods.[3]

  • Variability in textural properties , such as surface area and pore volume, which can be highly sensitive to synthesis and activation conditions.[6]

  • Difficulty in distinguishing between a truly amorphous state and a nanocrystalline or highly defective crystalline material. [2][3]

Troubleshooting Guides

X-ray Diffraction (XRD) Analysis

Q4: My XRD pattern for this compound shows only broad humps. How can I be sure it's amorphous and not just poorly crystalline or nanocrystalline?

A4: This is a common and critical question in the characterization of amorphous MOFs. While broad peaks in an XRD pattern are characteristic of amorphous materials, they can also be observed for nanocrystalline samples.[7] To differentiate, consider the following:

  • Complementary Techniques: Relying solely on XRD can be misleading.[7] Techniques that probe local structure are essential.

    • Pair Distribution Function (PDF) Analysis: This is the primary method for characterizing amorphous materials.[1][8][9] It analyzes the total X-ray scattering (both Bragg and diffuse scattering) to provide information about local atomic order.[9]

    • High-Resolution Transmission Electron Microscopy (HR-TEM) and Scanning Electron Diffraction (SED): These techniques can visually identify the presence or absence of crystalline domains at the nanoscale.[2] HR-TEM can reveal lattice fringes in nanocrystalline regions that would not be apparent in a bulk XRD measurement.[3]

  • Peak Shape Analysis: In some cases, a very broad peak in the XRD may still have some subtle features indicative of underlying short-range order. Careful analysis of the peak shape and position can sometimes provide clues, but this is often inconclusive without other techniques.

Troubleshooting Flowchart for XRD Analysis

Start Broad XRD Peaks Observed Check1 Perform Pair Distribution Function (PDF) Analysis Start->Check1 Result1A PDF confirms lack of long-range order Check1->Result1A Yes Result1B PDF shows evidence of short-range crystalline order Check1->Result1B No Check2 Perform HR-TEM and/or Scanning Electron Diffraction (SED) Result1A->Check2 Conclusion2 Sample is Nanocrystalline or a nanocomposite Result1B->Conclusion2 Result2A No crystalline domains observed Check2->Result2A Yes Result2B Nanocrystalline domains a few nanometers in size observed Check2->Result2B No Conclusion1 Sample is Amorphous Result2A->Conclusion1 Result2B->Conclusion2

Distinguishing Amorphous from Nanocrystalline Structures.
Gas Adsorption (BET Analysis)

Q5: The BET surface area of my amorphous this compound is much lower than the reported values. What could be the issue?

A5: Variations in the Brunauer-Emmett-Teller (BET) surface area are common for MOFs and can be particularly pronounced for amorphous materials.[6][10] Several factors can contribute to a lower-than-expected surface area:

  • Incomplete Activation: Residual solvent or guest molecules from the synthesis can block the pores, leading to a reduced surface area.[10] The activation protocol is crucial for removing these molecules and opening up the porous network.

  • Structural Collapse: Amorphous MOFs can be less robust than their crystalline counterparts. Harsh activation conditions (e.g., excessively high temperatures) can lead to a partial or complete collapse of the porous structure.[10]

  • Sample Handling and Exposure to Moisture: this compound can be sensitive to moisture.[11][12] Adsorption of water from the atmosphere can block pores and affect the measurement. It is crucial to handle and store the sample under inert conditions.

  • Incorrect BET Analysis: The pressure range used for the BET calculation is critical for obtaining accurate results, especially for microporous materials.[13][14][15] Applying the appropriate consistency criteria is essential.[13][14][15]

Troubleshooting Steps for Low BET Surface Area:

  • Review and Optimize Activation Protocol:

    • Ensure the activation temperature is sufficient to remove residual solvents but not so high as to cause structural collapse. For this compound, activation is typically performed under vacuum at elevated temperatures.

    • Consider a solvent exchange step with a lower boiling point solvent before vacuum drying to facilitate solvent removal.[16]

  • Verify Sample Handling:

    • Handle the sample in a glovebox or under an inert atmosphere to prevent moisture adsorption.

    • Ensure the sample is properly degassed in the analysis instrument before the measurement.

  • Re-evaluate BET Data Analysis:

    • Carefully select the relative pressure (P/P₀) range for the BET calculation based on established consistency criteria for microporous materials.[13][14][15]

Thermal Analysis (TGA/DSC)

Q6: How do I interpret the TGA and DSC data for amorphous this compound?

A6: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide valuable information about the thermal stability and phase transitions of amorphous this compound.

  • TGA: The TGA curve will show weight loss steps corresponding to the removal of adsorbed solvent and guest molecules, followed by the decomposition of the framework at higher temperatures. The decomposition temperature is an indicator of the material's thermal stability. For amorphous materials, the decomposition may occur over a broader temperature range compared to crystalline materials.

  • DSC: The DSC thermogram of an amorphous material will typically show a glass transition (Tg), which is a second-order phase transition from a rigid, glassy state to a more rubbery state.[17][18][19] This is observed as a step-like change in the heat flow.[17][18][19] Above the Tg, you may observe an exothermic peak corresponding to crystallization, followed by an endothermic peak for melting if the material crystallizes upon heating. For this compound, which decomposes before melting, you will likely only observe the glass transition and subsequent decomposition.

Common Observations and Interpretations:

Observation in DSCInterpretation
Step-change in heat flowGlass transition (Tg) of the amorphous phase.[17][18][19]
Broad endothermic peak at low temperaturesDesolvation (removal of physically adsorbed solvent).
Exothermic peak after TgCold crystallization (amorphousto-crystalline transition).
Sharp endothermic peakMelting of a crystalline phase.
Broad exothermic event at high temperaturesDecomposition of the MOF framework.

Experimental Protocols

Protocol 1: Activation of Amorphous this compound for Gas Adsorption

  • Solvent Exchange (Optional but Recommended):

    • Immerse the as-synthesized this compound powder in a low-boiling-point, non-coordinating solvent (e.g., acetone (B3395972) or chloroform) for 24-48 hours.

    • Replace the solvent with a fresh portion at least three times during this period to ensure complete exchange.

    • Filter the sample and briefly dry it under a gentle stream of inert gas.

  • Thermal Activation:

    • Place the solvent-exchanged sample in a sample tube for the gas adsorption analyzer.

    • Heat the sample under high vacuum (e.g., <10⁻⁵ mbar) at a temperature between 120 °C and 150 °C. The exact temperature may need to be optimized for your specific batch.

    • Hold the sample at this temperature for at least 8-12 hours to ensure complete removal of all guest molecules.

    • Cool the sample to room temperature under vacuum before backfilling with an inert gas for transfer or proceeding directly with the analysis.

Protocol 2: Workflow for Characterizing Amorphous this compound for Drug Delivery

cluster_0 Material Preparation & Loading cluster_1 Physicochemical Characterization cluster_2 In Vitro Evaluation A1 Synthesize/Obtain Amorphous this compound A2 Activate this compound (Protocol 1) A1->A2 A3 Drug Loading (e.g., incipient wetness, soaking) A2->A3 A4 Wash and Dry Drug-Loaded MOF A3->A4 B1 XRD Analysis (Confirm Amorphous Nature) A4->B1 B2 Gas Adsorption (BET) (Determine Surface Area and Porosity) A4->B2 B3 TGA/DSC (Assess Drug Loading and Thermal Stability) A4->B3 B4 FTIR/Raman Spectroscopy (Confirm Drug Encapsulation and Host-Guest Interactions) A4->B4 C1 Drug Release Study (e.g., in PBS buffer) B1->C1 B2->C1 B3->C1 B4->C1 C2 Analyze Release Kinetics C1->C2

Characterization workflow for drug delivery applications.

Quantitative Data Summary

Table 1: Typical Physicochemical Properties of Amorphous this compound

PropertyReported Value RangeKey Characterization Technique
BET Surface Area120 - 190 m²/g (Sigma-Aldrich)[1]N₂ Adsorption at 77 K
Bulk Density0.16 - 0.35 g/cm³[1]Gravimetric analysis
Methane Adsorption Capacity~0.5 mmol/g (at 298 K, 1 bar)[11]Volumetric/Gravimetric Adsorption
Thermal DecompositionBegins around 300 °C[6]Thermogravimetric Analysis (TGA)

Note: The properties of amorphous this compound can vary significantly depending on the synthesis method and activation conditions.[6]

References

Validation & Comparative

A Comparative Guide to Basolite F300 and Other Iron-Based MOFs for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Basolite F300 with other prominent iron-based metal-organic frameworks (MOFs), supported by experimental data. Iron-based MOFs are increasingly investigated for drug delivery due to their low toxicity, biodegradability, and high drug loading capacities.[1][2][3] This document aims to assist researchers in selecting the appropriate MOF for their specific drug delivery applications.

Overview of Compared Iron-Based MOFs

This guide focuses on the following iron-based MOFs, comparing their key physicochemical properties and drug delivery performance:

  • This compound (Fe-BTC): A commercial iron-based MOF with a structure analogous to MIL-100(Fe).[4]

  • MIL-53(Fe): Known for its flexible structure and "breathing" effect.[5][6]

  • MIL-88A(Fe): Possesses a flexible framework that can respond to guest molecules.

  • MIL-100(Fe): A mesoporous MOF with a high surface area and large pore volume.[2]

  • MIL-101(Fe): Renowned for its exceptionally large pore size and surface area.[1]

Quantitative Performance Data

The following table summarizes the key quantitative data for the selected iron-based MOFs, providing a basis for direct comparison.

PropertyThis compoundMIL-53(Fe)MIL-88A(Fe)MIL-100(Fe)MIL-101(Fe)
BET Surface Area (m²/g) 120 - 190[7]~15 - 88.2[8][8]143 - 209[9]1018 - 2551[2][3]400 - 2823[10][11]
Pore Volume (cm³/g) Data not available~0.01[1]Data not available0.9 - 1.407[3][12]Data not available
Particle Size ~5 µmVaries with synthesisRod-like, ~3-5 µm length[13]~100 nm[13]300 - 600 nm[10]
Drug Loading (wt%) - Ibuprofen (B1674241) Data not available~20 - 37[5][14]Data not available~26~58[15]
Drug Loading (wt%) - Doxorubicin (B1662922) Data not availableData not availableData not available~19 - 30[16][17]Data not available

Note: The reported values can vary depending on the synthesis method and activation conditions.

Experimental Protocols

Detailed methodologies for the synthesis and drug loading/release experiments are crucial for reproducibility and comparison.

Synthesis Protocols

3.1.1. Solvothermal Synthesis of MIL-53(Fe)

A common method for synthesizing MIL-53(Fe) involves the solvothermal reaction of an iron salt and a dicarboxylic acid linker in a suitable solvent.[6][8][18]

  • Precursors: Iron(III) chloride hexahydrate (FeCl₃·6H₂O) and terephthalic acid (H₂BDC).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve FeCl₃·6H₂O and H₂BDC in DMF in a Teflon-lined autoclave.

    • Heat the autoclave at a specific temperature (e.g., 130-150°C) for a designated time (e.g., 6-12 hours).[18][19]

    • After cooling, the resulting solid is washed with DMF and methanol (B129727) to remove unreacted precursors.[18]

    • The final product is dried under vacuum.

3.1.2. Hydrothermal Synthesis of MIL-100(Fe)

MIL-100(Fe) is often synthesized via a hydrothermal method, which may or may not involve the use of hydrofluoric acid (HF).[20][21][22][23]

  • Precursors: Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) and 1,3,5-benzenetricarboxylic acid (H₃BTC).

  • Solvent: Deionized water.

  • Procedure (HF-free):

    • Dissolve Fe(NO₃)₃·9H₂O and H₃BTC in deionized water.

    • The solution is stirred and then transferred to a Teflon-lined autoclave.

    • The autoclave is heated to 150°C for a period ranging from hours to several days.[23]

    • The resulting orange powder is purified by washing with hot deionized water and ethanol.[23]

    • The final product is dried overnight.

Drug Loading and Release Protocols

3.2.1. Ibuprofen Loading in MIL-53(Fe)

The loading of ibuprofen into MIL-53(Fe) is typically achieved through an impregnation method.[5][14][19]

  • Procedure:

    • A specific amount of activated MIL-53(Fe) is dispersed in a solution of ibuprofen in a suitable solvent (e.g., hexane (B92381) or ethanol).

    • The suspension is stirred for a defined period (e.g., 24-72 hours) at room temperature to allow for drug encapsulation.[5]

    • The drug-loaded MOF is then collected by centrifugation, washed to remove surface-adsorbed drug, and dried.

    • The amount of loaded ibuprofen is determined by analyzing the supernatant using UV-Vis spectroscopy at the characteristic wavelength of ibuprofen.[5]

3.2.2. In Vitro Doxorubicin Release from MIL-100(Fe)

The in vitro release of doxorubicin (DOX) from MIL-100(Fe) is typically studied in a simulated physiological environment.[13][16]

  • Release Medium: Phosphate-buffered saline (PBS) at pH 7.4, maintained at 37°C.

  • Procedure:

    • A known amount of DOX-loaded MIL-100(Fe) is dispersed in a specific volume of PBS.

    • The suspension is incubated at 37°C with continuous stirring.

    • At predetermined time intervals, an aliquot of the release medium is withdrawn and replaced with fresh PBS.

    • The concentration of released DOX in the collected samples is quantified using UV-Vis spectroscopy or fluorescence spectroscopy.

Visualizing Workflows and Pathways

Experimental Workflow: MOF Synthesis and Drug Loading

The following diagram illustrates a typical workflow for the synthesis of an iron-based MOF and its subsequent loading with a therapeutic drug.

G cluster_synthesis MOF Synthesis cluster_loading Drug Loading Precursors Iron Salt & Organic Linker Solvent Solvent Precursors->Solvent Reaction Solvothermal/ Hydrothermal Reaction Solvent->Reaction Purification Purification Reaction->Purification Activation Activation Purification->Activation Pristine MOF Pristine MOF Activation->Pristine MOF Incubation Incubation Pristine MOF->Incubation Drug Solution Drug Solution Drug Solution->Incubation Separation Separation Incubation->Separation Washing Washing Separation->Washing Drug-Loaded MOF Drug-Loaded MOF Washing->Drug-Loaded MOF

General workflow for MOF synthesis and drug loading.
Cellular Uptake and Drug Release Mechanism

The cellular uptake of MOF-based drug carriers often occurs via endocytosis, followed by drug release within the acidic environment of endosomes or lysosomes, or through degradation of the MOF structure.

G Drug-Loaded MOF Drug-Loaded MOF Cell Membrane Cell Membrane Drug-Loaded MOF->Cell Membrane 1. Adhesion Endocytosis Endocytosis Cell Membrane->Endocytosis 2. Internalization Endosome/Lysosome Endosome/Lysosome Endocytosis->Endosome/Lysosome 3. Trafficking Drug Release Drug Release Endosome/Lysosome->Drug Release 4. pH-triggered or Degradation-induced Therapeutic Action Therapeutic Action Drug Release->Therapeutic Action 5. Drug acts on target

Cellular uptake and intracellular drug release from MOFs.
Signaling Pathway: Iron-Mediated Ferroptosis in Cancer Therapy

Iron-based MOFs can contribute to cancer therapy by inducing ferroptosis, a form of iron-dependent programmed cell death. The released iron ions can participate in the Fenton reaction, generating highly toxic reactive oxygen species (ROS) that lead to lipid peroxidation and ultimately, cell death.[2][3]

G Fe-MOF Fe-MOF Fe_ions Fe²⁺/Fe³⁺ ions Fe-MOF->Fe_ions Degradation in acidic tumor microenvironment Fenton_Reaction Fenton-like Reaction (with H₂O₂) Fe_ions->Fenton_Reaction ROS Reactive Oxygen Species (ROS) Fenton_Reaction->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Ferroptosis Ferroptotic Cell Death Lipid_Peroxidation->Ferroptosis

References

Basolite F300 vs. UiO-66: A Comparative Guide to CO2 Capture Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of adsorbent materials is a critical factor in the advancement of carbon dioxide (CO2) capture technologies. Among the vast landscape of porous materials, Metal-Organic Frameworks (MOFs) have emerged as promising candidates due to their high porosity, tunable structures, and exceptional surface areas. This guide provides a detailed comparison of two prominent MOFs, Basolite F300 and UiO-66, focusing on their CO2 capture performance based on experimental data.

At a Glance: Performance Comparison

PropertyThis compoundUiO-66
Framework Composition Iron-based (similar to Fe-BTC / distorted MIL-100(Fe))Zirconium-based
Structure Semi-amorphousCrystalline
CO2 Adsorption Capacity (at ~1 bar and 298 K) ~2.0 - 3.0 mmol/g~2.2 - 3.4 mmol/g
CO2/N2 Selectivity Moderate to highHigh (can be enhanced by functionalization)
Water Stability Reported to be highly resistant to water[1]Generally stable in water, but performance can be affected
Key Advantage High resistance to humidity[1]High thermal and chemical stability, and tunability

Quantitative Performance Data

The following table summarizes the CO2 adsorption capacities of this compound and various forms of UiO-66 under comparable conditions.

MaterialCO2 Adsorption Capacity (mmol/g)Pressure (bar)Temperature (K)
This compound~2.0 - 3.01298
UiO-662.21298[2]
UiO-66 (Methanol Treated)~1.02 (45.0 mg/g)Not specified308
UiO-66-NH2 (Conventional Synthesis)2.31298[3][4]
UiO-66-NH2 (Sonochemical Synthesis)3.21298[3][4]
UiO-66/GO-5 Composite3.371298[5]
30TEPA/UiO-663.701348[6]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate interpretation and replication of performance data.

This compound
  • Activation: Prior to CO2 adsorption measurements, this compound is typically activated to remove guest molecules and moisture from its pores. A common procedure involves degassing the sample under vacuum at elevated temperatures. For instance, degassing at 383 K for 4 hours under vacuum has been reported[7].

  • CO2 Adsorption Measurement: CO2 adsorption isotherms are measured using volumetric or gravimetric methods. In a typical volumetric setup, a known amount of the activated this compound is placed in a sample tube, and the system is evacuated. CO2 is then introduced into the system in controlled doses, and the amount adsorbed is calculated from the pressure changes. For fixed-bed experiments, a stream of a gas mixture containing CO2 is passed through a bed packed with this compound, and the outlet gas concentration is monitored to determine the breakthrough characteristics[8].

UiO-66
  • Synthesis (Illustrative Example): UiO-66 is often synthesized via solvothermal methods. In a typical procedure, zirconium chloride (ZrCl4) and terephthalic acid (H2BDC) are dissolved in N,N-dimethylformamide (DMF). The mixture is then heated in an autoclave, leading to the crystallization of UiO-66[9].

  • Activation: Activation of UiO-66 is critical to achieve its full porous properties. The as-synthesized material is typically washed with a solvent like DMF and then with a more volatile solvent such as ethanol (B145695) or methanol (B129727) to exchange the high-boiling point solvent within the pores. Finally, the sample is activated by heating under vacuum (e.g., at 150 °C overnight) to remove the solvent molecules and expose the active sites[10].

  • CO2 Adsorption Measurement: CO2 adsorption isotherms for UiO-66 are commonly measured using a static volumetric method[5]. The activated sample is placed in an analysis tube, and the temperature is controlled, for example, at 298 K. The amount of CO2 adsorbed is measured at various pressures, typically up to 1 bar or higher. For cyclic stability tests, the sample undergoes multiple adsorption-desorption cycles, with regeneration often performed by heating under vacuum[11].

Visualizing Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the typical experimental workflows for evaluating the CO2 capture performance of these MOFs.

CO2_Capture_Workflow cluster_synthesis Material Preparation cluster_adsorption CO2 Capture Evaluation synthesis Synthesis of MOF (e.g., Solvothermal for UiO-66) activation Activation (Solvent Exchange & Vacuum Heating) synthesis->activation Post-synthesis treatment adsorption CO2 Adsorption Measurement (Volumetric/Gravimetric) activation->adsorption Characterized Sample analysis Data Analysis (Isotherms, Capacity, Selectivity) adsorption->analysis

General experimental workflow for MOF CO2 capture evaluation.

Logical_Relationship Material MOF Material (this compound or UiO-66) Properties Physicochemical Properties (Porosity, Surface Area, Active Sites) Material->Properties determines Performance CO2 Capture Performance (Adsorption Capacity, Selectivity) Properties->Performance influences Conditions Experimental Conditions (Temperature, Pressure, Gas Composition) Conditions->Performance affects

Key factors influencing CO2 capture performance.

Concluding Remarks

Both this compound and UiO-66 demonstrate promising capabilities for CO2 capture, each with distinct advantages. This compound's notable water resistance makes it a strong candidate for applications involving humid gas streams[1]. On the other hand, UiO-66 offers exceptional thermal and chemical stability, coupled with the significant advantage of being highly tunable through post-synthetic modifications, allowing for the enhancement of its CO2 capture properties[3][4]. The choice between these two materials will ultimately depend on the specific requirements of the application, including the operating conditions and the desired performance metrics. Further research focusing on direct, side-by-side comparisons under identical experimental conditions is warranted to provide a more definitive assessment of their relative performance.

References

Basolite F300: A Comparative Guide to Its Catalytic Efficiency Against Homogeneous Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the choice of a catalyst is a critical decision that can significantly impact reaction efficiency, product yield, and process sustainability. Basolite F300, a commercial iron-based metal-organic framework (MOF), has emerged as a promising heterogeneous catalyst. This guide provides an objective comparison of the catalytic efficiency of this compound with traditional homogeneous catalysts, supported by experimental data, detailed protocols, and visual representations of catalytic pathways.

Data Presentation: A Quantitative Comparison

The catalytic performance of this compound is best understood through direct comparison with homogeneous catalysts in specific chemical transformations. Below are tables summarizing the quantitative data for two key reaction types: Friedel-Crafts alkylation and cyclohexene (B86901) oxidation.

Friedel-Crafts Alkylation: Benzene (B151609) with Benzyl (B1604629) Chloride

In the alkylation of benzene with benzyl chloride, this compound demonstrates comparable, and in some aspects superior, performance to the conventional homogeneous catalyst, ferric chloride (FeCl₃).[1][2]

CatalystReaction Time (min)Benzyl Chloride Conversion (%)Diphenylmethane (B89790) (DPM) Selectivity (%)Polybenzyl Products Selectivity (%)
This compound 120~73~16.5< 3.2
FeCl₃ (Homogeneous) 120~95~15~5

Note: While the homogeneous catalyst shows a higher conversion rate within the same timeframe, this compound exhibits better selectivity towards the desired product, diphenylmethane, and produces fewer undesirable polybenzyl byproducts.[1] The key advantage of this compound lies in its heterogeneous nature, allowing for easy separation and potential reuse, which is a significant drawback for homogeneous catalysts like FeCl₃.[1]

Cyclohexene Oxidation
CatalystOxidantSolventTemperature (°C)Reaction Time (h)Cyclohexene Conversion (%)Major Product(s)Selectivity (%)
This compound-like TBHPAcetonitrile602428Cyclohexene oxide, 2-cyclohexen-1-ol, 2-cyclohexen-1-oneNot specified
Pd(OAc)₂ (Homogeneous) O₂Acetic Acid6022>952-cyclohexen-1-yl acetate~70

Note: The experimental conditions in these studies differ significantly, making a direct efficiency comparison challenging. The lab-synthesized this compound-like material was tested under milder conditions with a different oxidant.[3] The homogeneous palladium catalyst, under its specific conditions, shows very high conversion and selectivity.[4] This highlights the importance of optimizing reaction conditions for each catalytic system. A key advantage of this compound is its iron-based composition, which is more economical and environmentally benign compared to palladium.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance.

Alkylation of Benzene with Benzyl Chloride (this compound)

This protocol is based on the study comparing this compound with metal chlorides.[1]

  • Reactor Setup: The reaction is carried out in an isothermal batch reactor.

  • Reactant Mixture: A molar ratio of 15:1 benzene to benzyl chloride is used.

  • Catalyst Loading: 50 mg of this compound is added to 25.2 mL of the reactant mixture.

  • Reaction Conditions: The reaction is conducted at 353 K (80 °C) with stirring.

  • Sampling and Analysis: Aliquots are taken at different time intervals and analyzed by gas chromatography (GC) to determine the conversion of benzyl chloride and the selectivity towards diphenylmethane and other products.

  • Catalyst Separation: After the reaction, the solid this compound catalyst can be separated from the reaction mixture by filtration or centrifugation.

Homogeneous Catalysis: Alkylation of Benzene with Benzyl Chloride (FeCl₃)

The traditional homogeneous Friedel-Crafts alkylation protocol serves as a benchmark.[1][2]

  • Reactor Setup: A similar isothermal batch reactor is used.

  • Reactant Mixture: A 15:1 molar ratio of benzene to benzyl chloride is maintained.

  • Catalyst Loading: An amount of FeCl₃ equivalent to the iron content in the this compound experiment (approximately 10.5 mg of Fe) is added to 25.2 mL of the reactant mixture.

  • Reaction Conditions: The reaction is performed at 353 K (80 °C) with continuous stirring.

  • Work-up and Analysis: The reaction is quenched, typically with water or a dilute acid, to deactivate the catalyst. The organic phase is then separated, washed, dried, and analyzed by GC. The catalyst cannot be easily recovered for reuse.

Visualizing Catalytic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual differences in the catalytic cycles of this compound and a typical homogeneous catalyst.

G General Catalytic Cycle of this compound (Heterogeneous) A This compound (Active Sites) B Substrate Adsorption A->B Substrate C Surface Reaction B->C D Product Desorption C->D Product E Regenerated Catalyst D->E E->A G Catalytic Cycle of Homogeneous Friedel-Crafts Alkylation A Homogeneous Catalyst (e.g., FeCl3) B Electrophile Generation (Carbocation formation) A->B Alkyl Halide C Electrophilic Aromatic Substitution B->C Aromatic Ring D Product Formation & Catalyst Regeneration C->D D->A Regenerated Catalyst G Experimental Workflow for Catalyst Performance Comparison cluster_0 Catalyst Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Post-Reaction A This compound Activation C Batch Reactor Setup A->C B Homogeneous Catalyst Solution B->C D Addition of Reactants & Catalyst C->D E Controlled Temperature & Stirring D->E F Sampling at Intervals E->F I Catalyst Separation (Heterogeneous) E->I For this compound J Product Isolation E->J For Homogeneous Catalyst G GC/HPLC Analysis F->G H Data Interpretation (Conversion, Selectivity) G->H I->J

References

Validating Experimental Results with Basolite F300: A Comparative Guide for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Basolite F300, a commercially available iron-based metal-organic framework (MOF), with other common nanoparticle-based drug delivery systems. The following sections present experimental data, detailed methodologies, and visual workflows to assist researchers in evaluating this compound for their specific drug delivery applications.

Performance Comparison: Doxorubicin (B1662922) Delivery

To provide a clear and objective comparison, this guide focuses on the delivery of a widely used chemotherapeutic agent, doxorubicin (DOX). The following tables summarize the drug loading and release characteristics of this compound (Fe-BTC) and its alternatives: ZIF-8 (another MOF), Mesoporous Silica Nanoparticles (MSNs), and Liposomes. It is important to note that the presented data is compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions.

Table 1: Doxorubicin Loading Capacity and Efficiency

Delivery SystemMaterialDrug Loading Capacity (LC)Drug Loading Efficiency (LE)Key Experimental Conditions
Metal-Organic Framework (MOF) This compound (Fe-BTC) Not explicitly reported, but high loading is suggested.Up to 67%[1][2][3]Microwave-assisted loading.
ZIF-80.049 g DOX / 1 g ZIF-8>88%[4]Impregnation method.
Mesoporous Silica Nanoparticles (MSN) Amine-functionalized MSNsNot explicitly reported.93.32% - 97.85%[5]Post-grafting of polymers.
Bare MSNs7.22 ± 0.153% (Drug Content)7.78 ± 0.18%[6]Solvent immersion.
Liposomes Various lipid compositionsDrug-to-lipid ratio of 1:20 (w/w)>90%[7]Remote loading via pH gradient.

Table 2: Doxorubicin Release Profile

Delivery SystemMaterialCumulative Release (%)Release ConditionsKey Observations
Metal-Organic Framework (MOF) This compound (Fe-BTC) ~54% (with microwave)pH 7.4, 50 minMicrowave irradiation significantly enhances release.[1][2][3]
ZIF-8~80%pH 5.5, ~24 hpH-responsive release, with faster release in acidic conditions.[8]
Mesoporous Silica Nanoparticles (MSN) Bare MSNs~40%pH 5.0, 72 hpH-dependent release.[6]
Functionalized MSNs~23%pH 5.0, 72 hSurface functionalization can sustain the release.[6]
Liposomes Various lipid compositionsSustained release over dayspH 5.5 and 7.4Release rate is dependent on lipid composition and pH.[7]

Experimental Protocols

This section outlines a general methodology for conducting drug loading and in vitro release studies with nanoparticle-based drug delivery systems like this compound.

Doxorubicin Loading Protocol
  • Activation of this compound: Prior to drug loading, activate this compound by heating at a specific temperature (e.g., 150°C) under vacuum for a defined period (e.g., 12 hours) to remove any guest molecules from the pores.

  • Preparation of Doxorubicin Solution: Prepare a stock solution of doxorubicin hydrochloride (DOX) in a suitable solvent, such as deionized water or a buffer solution (e.g., phosphate-buffered saline, PBS).

  • Loading Procedure:

    • Disperse a known amount of activated this compound in the DOX solution.

    • Stir the suspension at room temperature for a specified duration (e.g., 24 hours) in the dark to allow for maximum drug encapsulation.

    • Alternatively, microwave-assisted methods can be employed to potentially increase loading efficiency and reduce loading time.[1][2][3]

  • Separation and Washing:

    • Centrifuge the suspension to separate the DOX-loaded this compound from the supernatant.

    • Wash the particles multiple times with the solvent to remove any surface-adsorbed DOX.

  • Quantification of Loaded Doxorubicin:

    • Measure the concentration of DOX in the supernatant and washing solutions using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (around 480 nm).

    • Calculate the drug loading capacity (LC) and loading efficiency (LE) using the following formulas:

      • LC (%) = (Mass of loaded drug / Mass of drug-loaded nanoparticles) x 100

      • LE (%) = (Mass of loaded drug / Initial mass of drug) x 100

In Vitro Doxorubicin Release Protocol
  • Preparation of Release Media: Prepare buffer solutions at different pH values to simulate physiological conditions (e.g., pH 7.4 for blood and pH 5.5 for the tumor microenvironment).

  • Release Study Setup:

    • Disperse a known amount of DOX-loaded this compound in a specific volume of the release medium.

    • Place the suspension in a dialysis bag with a suitable molecular weight cut-off (MWCO) and immerse it in a larger volume of the release medium.

    • Maintain the setup at a constant temperature (e.g., 37°C) with gentle agitation.

  • Sample Collection: At predetermined time intervals, withdraw a small aliquot of the release medium from outside the dialysis bag and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification of Released Doxorubicin:

    • Measure the concentration of DOX in the collected aliquots using a UV-Vis spectrophotometer.

    • Calculate the cumulative percentage of drug released over time.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in comparing drug delivery systems.

Experimental_Workflow cluster_prep Preparation cluster_loading Drug Loading cluster_analysis_loading Analysis (Loading) cluster_release In Vitro Release cluster_analysis_release Analysis (Release) A Activate this compound C Mix this compound & DOX Solution A->C B Prepare Drug Solution (DOX) B->C D Incubate (e.g., Stirring/Microwave) C->D E Separate & Wash Nanoparticles D->E F Quantify Unloaded DOX (UV-Vis) E->F H Disperse Loaded Nanoparticles in Release Medium E->H G Calculate Loading Capacity & Efficiency F->G I Dialysis against Release Medium (pH 7.4 & 5.5) H->I J Sample Collection at Time Intervals I->J K Quantify Released DOX (UV-Vis) J->K L Plot Release Profile K->L Signaling_Pathway_Comparison cluster_carriers Nanocarriers cluster_properties Performance Metrics cluster_application Therapeutic Outcome Basolite This compound LC Drug Loading Capacity Basolite->LC LE Drug Loading Efficiency Basolite->LE RR Drug Release Rate Basolite->RR Stab Stability Basolite->Stab ZIF8 ZIF-8 ZIF8->LC ZIF8->LE ZIF8->RR ZIF8->Stab MSN MSNs MSN->LC MSN->LE MSN->RR MSN->Stab Lipo Liposomes Lipo->LC Lipo->LE Lipo->RR Lipo->Stab Efficacy Therapeutic Efficacy LC->Efficacy LE->Efficacy RR->Efficacy Stab->Efficacy Toxicity Systemic Toxicity Stab->Toxicity

References

Benchmarking Basolite F300: A Comparative Guide to its Catalytic Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Basolite F300's performance in various chemical reactions against other common alternatives. The information presented is supported by experimental data, detailed methodologies, and visual workflows to aid in catalyst selection and experimental design.

This compound, a commercially available iron-based metal-organic framework (MOF) also known as Fe-BTC, is a highly porous material with the chemical formula C₉H₃FeO₆. It is constructed from iron(III) oxo-clusters interconnected by 1,3,5-benzenetricarboxylate (BTC) organic linkers. Its high surface area and accessible Lewis acid sites make it a versatile catalyst for a range of organic transformations. This guide benchmarks its performance in key reactions, providing a clear comparison with other catalysts.

Performance in Lewis Acid Catalysis and Oxidation Reactions

A comparative study between this compound and another iron-based MOF, MIL-100(Fe), reveals distinct advantages for each catalyst depending on the reaction type. While this compound excels in reactions requiring strong Lewis acid sites, MIL-100(Fe) is the preferred catalyst for oxidation reactions.[1] This difference in catalytic behavior is attributed to the presence of extra Brønsted acid sites in this compound and the more favorable redox properties of MIL-100(Fe).[1]

In the oxidation of cyclohexene, a lab-synthesized Fe-BTC material with similar physicochemical properties to this compound demonstrated higher conversion rates, a phenomenon linked to its greater external surface area. Both the commercial and lab-made Fe-BTC materials exhibited comparable selectivity in this reaction.[2]

Table 1: Comparison of this compound and MIL-100(Fe) in Various Reactions

ReactionCatalystSubstrateProductConversion (%)Selectivity (%)Reference
Cyclohexene OxidationLab-made Fe-BTC (this compound-like)CyclohexeneCyclohexene oxide, 2-cyclohexen-1-ol, 2-cyclohexen-1-oneHigher than this compoundSimilar to this compound[2]
Friedel-Crafts BenzylationThis compoundBenzene (B151609), Benzyl (B1604629) chlorideDiphenylmethane (B89790)~100 (after 15 min)70[3]
Acetalization of BenzaldehydeMIL-100(Fe)Benzaldehyde, MethanolBenzaldehyde dimethyl acetal--[4][5]
Oppenauer Oxidation of Isoborneol-IsoborneolCamphor--

Note: Specific quantitative data for some reactions involving this compound were not available in the reviewed literature. The table will be updated as more data becomes available.

Performance in Friedel-Crafts Alkylation

In the Friedel-Crafts alkylation of benzene with benzyl chloride, this compound demonstrates high activity, achieving complete conversion of benzyl chloride within 15 minutes at 353 K.[3] A direct comparison with Basolite C300, a copper-based MOF, under the same reaction conditions, highlights the superior performance of the iron-based catalyst.[3][6][7]

Table 2: Alkylation of Benzene with Benzyl Chloride: this compound vs. Basolite C300

CatalystTime (min)Benzyl Chloride Conversion (%)Diphenylmethane Selectivity (%)Reference
This compound 1510070[3]
6010065[6][7]
12010062[6][7]
24010060[6][7]
Basolite C300 15~40>95[6][7]
60~60>95[6][7]
120~70>95[6][7]
240~75>95[6][7]

Performance in Photocatalysis

This compound exhibits significant photocatalytic activity under visible light. In the degradation of Rhodamine 6G, this compound shows considerable performance, comparable to another iron-based MOF, MIL-100(Fe).[8] Notably, it outperforms the widely used commercial photocatalyst P25 (a form of TiO₂) under visible light illumination at 550 nm, as P25 shows no photocatalytic degradation under these conditions.[8]

Table 3: Photocatalytic Degradation of Rhodamine 6G

CatalystLight SourceDegradation (%)Time (min)Reference
This compound Visible Light (550 nm)Significant degradation180[8]
**P25 (TiO₂) **Visible Light (550 nm)No degradation180[8]
TiO₂ UV Light (270-280 nm)82 (with 600mg catalyst)30[9]

Experimental Protocols

Alkylation of Benzene with Benzyl Chloride
  • Reactants: Benzene and benzyl chloride in a 15:1 molar ratio.[6][7]

  • Catalyst: 50 mg of this compound or Basolite C300.[6][7]

  • Reaction Volume: 25.2 mL of the reactant mixture.[6][7]

  • Temperature: 353 K.[6][7]

  • Procedure: The reaction is carried out in an isothermal batch reactor. Samples are taken at various time intervals to monitor the conversion of benzyl chloride and the selectivity towards diphenylmethane via gas chromatography.

Photocatalytic Degradation of Rhodamine 6G
  • Reactant: 100 μM aqueous solution of Rhodamine 6G.[8]

  • Catalyst: this compound or P25 (TiO₂).

  • Light Source: 550 nm visible light illumination.[8]

  • Procedure: The photocatalyst is suspended in the Rhodamine 6G solution. The suspension is then irradiated with visible light. The degradation of the dye is monitored over time by measuring the decrease in its fluorescence intensity.[8] Prior to illumination, the suspension is typically stirred in the dark to establish adsorption-desorption equilibrium.[8]

Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the catalytic reactions discussed.

ExperimentalWorkflow_Alkylation cluster_prep Reactant & Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Benzene & Benzyl Chloride (15:1 molar ratio) Reactor Isothermal Batch Reactor (353 K) Reactants->Reactor Catalyst This compound (50 mg) Catalyst->Reactor Sampling Periodic Sampling Reactor->Sampling 4 hours GC Gas Chromatography Sampling->GC Data Conversion & Selectivity Data GC->Data

Alkylation of Benzene with Benzyl Chloride Workflow.

ExperimentalWorkflow_Photocatalysis cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis DyeSolution Rhodamine 6G Aqueous Solution (100 µM) Suspension Catalyst Suspension DyeSolution->Suspension Catalyst This compound Catalyst->Suspension Stirring Stirring in Dark Suspension->Stirring Adsorption Equilibrium Irradiation Visible Light Irradiation (550 nm) Stirring->Irradiation Monitoring Fluorescence Intensity Measurement Irradiation->Monitoring Periodic DegradationData Degradation Profile Monitoring->DegradationData

Photocatalytic Degradation of Rhodamine 6G Workflow.

References

A Cross-Validated Guide to Basolite F300 and Alternative Metal-Organic Frameworks for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a suitable carrier is paramount to ensuring the efficacy and stability of therapeutic agents. Metal-Organic Frameworks (MOFs) have emerged as highly promising materials due to their exceptional porosity, tunable structures, and high drug-loading capacities.[1] This guide provides a cross-validated comparison of Basolite F300, a commercially available iron-based MOF, with other prominent MOFs used in biomedical applications. The data presented is compiled from various studies to offer an objective performance benchmark.

Comparative Analysis of Physicochemical Properties

The selection of a MOF for a specific application, such as drug delivery, depends critically on its physical and chemical characteristics. Properties like surface area, pore volume, and thermal stability directly influence drug loading capacity, release kinetics, and stability during storage and administration. The following table summarizes key characterization data for this compound and several common alternatives.

PropertyThis compound (Fe-BTC)Basolite C300 (HKUST-1)Basolite A100 (MIL-53(Al))MIL-100(Fe)ZIF-8
Metal Center Iron (Fe)Copper (Cu)Aluminum (Al)Iron (Fe)Zinc (Zn)
BET Surface Area (m²/g) 962 - 1600[2][3]1500 - 2100[4]1100 - 1500[5]1018 - 1916[6][7]>1300[8]
Pore Volume (cm³/g) 0.42 - 0.57[3][9]~0.880.51[10]~0.78[11]Not specified
Pore Size (nm) Mesoporous (2-50)[6]0.9[7]0.9[7]Mesoporous cages (~2.5 & ~2.9)[7]1.16[12]
Particle Size ~200 nm[6]15.96 µm (D50)[4]31.55 µm (D50)200 - 300 nm[6]150 - 200 nm[8]
Thermal Stability Decomposes >300°C[6]Stable up to 240°C[7]Stable up to ~500°CDecomposes >220-380°C[11]Stable up to ~400-500°C

Experimental Characterization Protocols

Accurate and reproducible characterization is essential for validating the properties of MOFs. Below are detailed methodologies for the key experiments cited in this guide.

Experimental Workflow for MOF Characterization

MOF_Characterization_Workflow cluster_synthesis Synthesis & Activation cluster_characterization Physicochemical Characterization Synthesis MOF Synthesis (e.g., Solvothermal) Activation Activation (Solvent Removal) Synthesis->Activation Washing & Drying PXRD Powder X-Ray Diffraction (PXRD) (Crystallinity, Phase Purity) Activation->PXRD TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Activation->TGA N2_Sorption N₂ Physisorption @ 77K (BET Surface Area, Pore Analysis) Activation->N2_Sorption SEM Scanning Electron Microscopy (SEM) (Morphology, Particle Size) Activation->SEM Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release Drug Release MOF Activated MOF (Porous Carrier) Loaded_MOF Drug-Loaded MOF MOF->Loaded_MOF Drug Drug Molecules Drug->Loaded_MOF Encapsulation Release Stimuli-Triggered Release (e.g., low pH) Loaded_MOF->Release Delivery Target Target Site (e.g., Tumor Microenvironment) Target->Release Stimulus Released_Drug Released Drug Release->Released_Drug

References

Comparative study of Basolite F300 from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the consistency and performance of precursor materials are paramount. Basolite F300, an iron-based metal-organic framework (MOF), is a critical component in various applications, including catalysis, gas adsorption, and drug delivery. This guide provides a framework for a comparative study of this compound sourced from different suppliers. While publicly available data from suppliers other than BASF (distributed by Sigma-Aldrich) is limited, this document outlines the necessary experimental protocols and data presentation to enable a thorough in-house comparison.

Data Presentation: A Framework for Comparison

A direct comparison of this compound from various suppliers requires rigorous experimental testing. The following table summarizes the known specifications for this compound from BASF as a benchmark. Researchers can populate the empty columns with their own experimental data for a comprehensive comparison.

PropertyBASF/Sigma-Aldrich[1]Supplier A (Experimental Data)Supplier B (Experimental Data)
Chemical Formula C₉H₃FeO₆[2]To be determinedTo be determined
Molecular Weight 262.96 g/mol [2]To be determinedTo be determined
Surface Area (BET) 120-190 m²/g[1]To be determinedTo be determined
Bulk Density 0.16-0.35 g/cm³[1]To be determinedTo be determined
Pore Volume To be determinedTo be determinedTo be determined
Particle Size & Morphology To be determinedTo be determinedTo be determined
Crystallinity To be determinedTo be determinedTo be determined
Thermal Stability To be determinedTo be determinedTo be determined

Experimental Workflow for Comparative Analysis

A systematic approach is crucial for an unbiased comparison of this compound from different suppliers. The following diagram illustrates a recommended experimental workflow.

G cluster_procurement Procurement & Preparation cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation cluster_analysis Data Analysis & Comparison p1 Procure this compound from multiple suppliers p2 Assign unique identifiers to each sample p1->p2 p3 Store samples under identical controlled conditions p2->p3 c1 BET Analysis (Surface Area & Pore Volume) p3->c1 Characterization c2 Powder X-Ray Diffraction (PXRD) (Crystallinity & Phase Purity) p3->c2 Characterization c3 Thermogravimetric Analysis (TGA) (Thermal Stability) p3->c3 Characterization c4 Scanning Electron Microscopy (SEM) (Morphology & Particle Size) p3->c4 Characterization pe1 Application-specific testing (e.g., Catalytic Activity) p3->pe1 Performance Testing pe2 Drug Loading & Release Study (for drug delivery applications) p3->pe2 Performance Testing da1 Tabulate all quantitative data c1->da1 c2->da1 c3->da1 c4->da1 pe1->da1 pe2->da1 da2 Compare results against benchmark (BASF) da1->da2 da3 Draw conclusions on supplier consistency da2->da3

Experimental workflow for comparing this compound from different suppliers.

Experimental Protocols

Detailed and consistent methodologies are essential for generating reliable comparative data.

Brunauer-Emmett-Teller (BET) Analysis for Surface Area and Pore Volume

Objective: To determine the specific surface area and pore size distribution of the this compound samples.

Methodology:

  • Sample Preparation: Degas approximately 100-200 mg of the this compound sample under vacuum at a specified temperature (e.g., 150 °C) for several hours to remove any adsorbed moisture and volatile impurities.

  • Analysis: Perform nitrogen adsorption-desorption measurements at 77 K (liquid nitrogen temperature) using a surface area and porosimetry analyzer.

  • Data Processing: Calculate the specific surface area using the BET equation from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.30. The pore size distribution can be determined from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.

Powder X-Ray Diffraction (PXRD) for Crystallinity and Phase Purity

Objective: To assess the crystallinity and identify the crystal phase of the this compound samples.

Methodology:

  • Sample Preparation: Gently grind the this compound sample to a fine powder and mount it on a sample holder.

  • Data Collection: Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). Scan the sample over a 2θ range of 5° to 50° with a step size of 0.02°.

  • Data Analysis: Compare the obtained diffraction patterns with reference patterns for this compound or related structures (e.g., MIL-100(Fe)) to confirm phase purity. The sharpness and intensity of the diffraction peaks will provide a qualitative measure of the material's crystallinity.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To evaluate the thermal stability of the this compound samples.

Methodology:

  • Sample Preparation: Place a small amount (5-10 mg) of the this compound sample into an alumina (B75360) crucible.

  • Analysis: Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA curve will show weight loss as a function of temperature, indicating the points of solvent loss and thermal decomposition of the framework. The decomposition temperature is a key indicator of thermal stability.

Scanning Electron Microscopy (SEM) for Morphology and Particle Size

Objective: To visualize the particle morphology and estimate the particle size distribution of the this compound samples.

Methodology:

  • Sample Preparation: Disperse a small amount of the this compound powder in a volatile solvent (e.g., ethanol) and drop-cast it onto an SEM stub with a carbon adhesive tab. Allow the solvent to evaporate completely. Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.

  • Imaging: Acquire images of the sample at various magnifications using an SEM.

  • Data Analysis: Analyze the obtained images to determine the morphology (e.g., crystalline shape, aggregation) of the particles. The particle size distribution can be estimated by measuring the dimensions of a statistically significant number of particles using image analysis software.

Application in Drug Delivery: A Hypothetical Signaling Pathway

The high porosity and tunable surface chemistry of this compound make it a promising candidate for drug delivery systems. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a drug delivered via a this compound nanocarrier.

G cluster_extracellular Extracellular cluster_intracellular Intracellular drug_mof Drug-loaded This compound receptor Cell Surface Receptor drug_mof->receptor Drug Release & Binding s1 Signal Transduction Cascade receptor->s1 s2 Kinase A Activation s1->s2 s3 Transcription Factor Phosphorylation s2->s3 nucleus Nucleus s3->nucleus Translocation s4 Gene Expression (e.g., Apoptosis) nucleus->s4

Hypothetical signaling pathway for a drug delivered by this compound.

This guide provides a comprehensive framework for the comparative evaluation of this compound from different suppliers. By following these standardized protocols, researchers can ensure the selection of high-quality, consistent materials for their critical applications in research and development.

References

A Comparative Guide for Researchers: Basolite F300 vs. Zeolites in Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a carrier system is paramount to achieving optimal therapeutic efficacy. Both Basolite F300, a metal-organic framework (MOF), and zeolites, a class of microporous aluminosilicates, have emerged as promising candidates for advanced drug delivery systems. This guide provides an objective, data-driven comparison of their economic and performance characteristics to aid in the selection of the most suitable material for specific research and development needs.

Introduction to the Materials

This compound is the commercial name for a porous iron(III) trimesate (or Fe-BTC). It is structurally similar to the MOF known as MIL-100(Fe) but often presents with a more amorphous or distorted crystalline structure.[1][2] Its framework is built from iron-oxo clusters connected by 1,3,5-benzenetricarboxylate organic linkers, creating a mesoporous structure with a high surface area.[3][4]

Zeolites are crystalline aluminosilicates with a framework of corner-sharing AlO₄ and SiO₄ tetrahedra. This arrangement results in a network of well-defined micropores and channels.[5] There are over 200 types of synthetic zeolites (e.g., ZSM-5, Faujasite Y, LTA), each with a unique pore structure and chemical composition, making them highly versatile.[6][7]

Economic Comparison: Synthesis and Cost

The economic viability of a drug carrier is a critical factor for scalable pharmaceutical applications. The production costs of this compound and zeolites are influenced by different factors.

This compound (MOFs): The synthesis of this compound and other MOFs can be achieved under environmentally and economically sustainable conditions, such as at room temperature using water as a solvent.[4][8] However, large-scale production costs for MOFs are generally higher than for zeolites.[7][9] Key cost drivers include:

  • Organic Ligands: The trimesic acid linker is a significant cost component.

  • Solvents: While aqueous routes exist, many MOF syntheses rely on expensive organic solvents like DMF, which can account for a large portion of the material cost.[10]

  • Metal Source: The cost of the iron salt precursor.

A recent analysis estimated that the production cost for MIL-100(Fe) could be lowered to under $30/kg using optimized, sustainable aqueous methods at an industrial scale.[11]

Zeolites: Zeolites are commercially mature materials, and their production costs are generally lower than those of MOFs.[7] The primary economic factors are:

  • Raw Materials: The cost of silica (B1680970) and alumina (B75360) sources (e.g., sodium silicate, sodium aluminate, or natural clays (B1170129) like kaolin) is a major driver.[7][12]

  • Energy: Synthesis is often energy-intensive, requiring hydrothermal or solvothermal conditions (high temperatures and pressures).[7][13]

  • Structure-Directing Agents (SDAs): Some syntheses require organic templates, which can be costly.[12]

Efforts to reduce costs focus on using inexpensive raw materials like fly ash or natural clays and optimizing energy consumption.[7][10] High-purity synthetic grades can range from

200200-200−
400 per ton, while specialty zeolites for catalysis can be significantly more expensive.[14]

Logical Comparison of Key Material Attributes

G cluster_0 This compound (MOF) cluster_1 Zeolites F300_struct Structure Iron-Trimesate (Fe-BTC) Semi-amorphous, Mesoporous F300_perf Performance High Drug Loading Tunable Surface Chemistry F300_struct->F300_perf enables Zeo_struct Structure Crystalline Aluminosilicate Well-defined Micropores F300_struct->Zeo_struct More Tunable Pores F300_econ Economics Higher Cost (Ligands, Solvents) Sustainable Synthesis Routes Exist F300_perf->F300_econ impacts F300_stab Stability Good Aqueous Stability (for a MOF) Lower Thermal Stability F300_econ->F300_stab influences synthesis Zeo_econ Economics Lower Cost (Mature Technology) Energy-Intensive Synthesis F300_econ->Zeo_econ Generally Higher Cost Zeo_stab Stability High Thermal & Chemical Stability Stable in wide pH range F300_stab->Zeo_stab Generally Lower Stability Zeo_perf Performance Proven Drug Loading Ion-Exchange Release Mechanism Zeo_struct->Zeo_perf enables Zeo_perf->Zeo_econ impacts Zeo_econ->Zeo_stab influences synthesis G cluster_synthesis 1. Material Preparation cluster_loading 2. Drug Loading cluster_characterization 3. Characterization cluster_release 4. In Vitro Release Study synthesis Synthesize Carrier (MOF or Zeolite) activation Activate Carrier (e.g., heating, vacuum) synthesis->activation loading Load Drug via Soaking or Impregnation activation->loading Activated Carrier separation Separate & Wash (centrifuge, filter) loading->separation drying Dry Loaded Carrier separation->drying char_after Analyze Loaded Carrier (TGA, FTIR, SEM) drying->char_after Loaded Sample release Incubate in Buffer (e.g., PBS pH 7.4, 37°C) drying->release Loaded Sample char_before Analyze Bare Carrier (XRD, FTIR, BET) sampling Sample at Time Intervals release->sampling analysis Analyze Drug Conc. (UV-Vis, HPLC) sampling->analysis analysis->analysis Repeat

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Basolite F300

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety extends to the proper disposal of all chemical waste. Basolite F300, an iron-based metal-organic framework (MOF), requires careful handling and adherence to specific disposal protocols due to its hazardous nature. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound. This document contains comprehensive information on potential hazards and safety precautions.

Key Hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause damage to organs (Eyes, Central nervous system).

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the powder form.[1]

  • Body Protection: A laboratory coat.

Step-by-Step Disposal Protocol for this compound

This compound must be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.

  • Waste Segregation:

    • Collect all this compound waste, including contaminated materials such as gloves, wipes, and weighing paper, in a dedicated and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

  • Waste Container Requirements:

    • Use a container that is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.

    • The container must have a secure, leak-proof lid and be in good condition.

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name ("this compound" or "Iron(III) 1,3,5-benzenetricarboxylate"). The label should also include the date when the waste was first added to the container.

  • Storage of Waste:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and incompatible materials.

    • Keep the container closed at all times, except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management service to schedule a pickup.

    • Provide them with accurate information about the waste, including its composition and quantity.

    • Follow their specific procedures for waste pickup and documentation.

Quantitative Data Summary

For quick reference, the key physical and safety properties of this compound are summarized in the table below.

PropertyValue
Chemical Name Iron(III) 1,3,5-benzenetricarboxylate
CAS Number 1195763-37-1
Physical Form Solid powder
Bulk Density 0.16 - 0.35 g/cm³
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, STOT SE 2

Disposal Workflow Diagram

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate this compound Waste ppe->segregate container Use Labeled, Sealed Hazardous Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage contact_ehs Contact EHS for Pickup storage->contact_ehs documentation Complete Waste Disposal Documentation contact_ehs->documentation end End: Compliant Disposal documentation->end

Caption: Workflow for the proper disposal of this compound.

By following these procedures, you can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer laboratory environment for everyone.

References

Essential Safety and Logistical Information for Handling Basolite F300

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of Basolite F300, a metal-organic framework (MOF). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Identification and Personal Protective Equipment

This compound is classified with specific health hazards that necessitate the use of appropriate personal protective equipment (PPE).[1][2][3] It is harmful if swallowed, causes skin and serious eye irritation, and may cause damage to organs, specifically the eyes and central nervous system.[1][2][3]

Hazard Summary Table

Hazard ClassificationGHS CodeDescriptionTarget Organs
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.-
Skin Irritation (Category 2)H315Causes skin irritation.Skin
Eye Irritation (Category 2)H319Causes serious eye irritation.Eyes
Specific Target Organ Toxicity — Single Exposure (Category 2)H371May cause damage to organs.Eyes, Central Nervous System

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 dust mask or higher.To prevent inhalation of the solid particles.
Eye Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities.[2]To protect eyes from dust and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and irritation.[1][2]
Body Protection Laboratory coat.To protect skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety when working with this compound.

Experimental Workflow for Handling this compound

prep Preparation handling Handling prep->handling Proceed when ready post_handling Post-Handling handling->post_handling Experiment complete cleanup Decontamination & Cleanup post_handling->cleanup Secure samples

Figure 1. A high-level overview of the handling workflow for this compound.

1. Preparation:

  • Area Designation: Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • PPE Donning: Before handling, put on all required PPE as specified in the table above.

  • Material Assembly: Gather all necessary equipment, including spatulas, weighing paper, and containers. Ensure all containers are appropriately labeled.

2. Handling:

  • Weighing and Transfer: When weighing, use a balance inside a fume hood or a ventilated balance enclosure to minimize dust dispersion. Handle the solid material gently to avoid creating airborne dust.

  • In Solution: If using this compound in a solution, add the solid to the solvent slowly to prevent splashing.

3. Post-Handling:

  • Container Sealing: Securely seal all containers holding this compound or its waste.

  • PPE Doffing: Remove PPE in the designated area, avoiding contamination of skin and clothing. Wash hands thoroughly with soap and water after removing gloves.

4. Decontamination & Cleanup:

  • Surface Cleaning: Wipe down all work surfaces with a damp cloth to collect any dust.

  • Equipment Cleaning: Clean all non-disposable equipment thoroughly.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow for this compound Waste

waste_gen Waste Generation waste_seg Waste Segregation waste_gen->waste_seg waste_cont Waste Containment waste_seg->waste_cont waste_label Waste Labeling waste_cont->waste_label waste_disp Final Disposal waste_label->waste_disp

Figure 2. A streamlined process for the safe disposal of this compound waste.

1. Waste Segregation:

  • Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed container.

  • Liquid Waste: If this compound has been used in a solvent, collect the solution in a separate, sealed, and properly labeled hazardous waste container.

2. Waste Containment and Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Keep waste containers closed except when adding waste.

3. Final Disposal:

  • Dispose of all this compound waste through your institution's hazardous waste management program. Do not dispose of it in regular trash or down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.